6-(Dimethylamino)nicotinaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(dimethylamino)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10(2)8-4-3-7(6-11)5-9-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDPUZWWWIDFQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459715 | |
| Record name | 6-(DIMETHYLAMINO)NICOTINALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149805-92-5 | |
| Record name | 6-(DIMETHYLAMINO)NICOTINALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(dimethylamino)pyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Photophysical Landscape of 6-(Dimethylamino)nicotinaldehyde: A Predictive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Dimethylamino)nicotinaldehyde is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring an electron-donating dimethylamino group and an electron-withdrawing aldehyde group on a pyridine ring, suggests the presence of interesting photophysical properties. This guide explores the predicted photophysical characteristics of this molecule, including its absorption and emission spectra, potential solvatochromism, and key parameters such as quantum yield and fluorescence lifetime. Detailed experimental protocols for the determination of these properties are also provided to facilitate further research.
Predicted Photophysical Properties
The photophysical behavior of this compound is expected to be dominated by intramolecular charge transfer (ICT) from the electron-rich dimethylamino group to the electron-deficient nicotinoyl system. This ICT character is a hallmark of many "push-pull" chromophores and gives rise to distinct spectroscopic signatures.
Absorption and Emission Spectra
It is anticipated that this compound will exhibit absorption in the near-UV to visible region of the electromagnetic spectrum. The primary absorption band is likely to correspond to a π-π* transition with significant charge-transfer character. Upon excitation, the molecule is expected to relax to a more polar excited state, leading to fluorescence emission at a longer wavelength than the absorption. This difference between the absorption and emission maxima is known as the Stokes shift.
Solvatochromism
A significant feature predicted for this compound is solvatochromism, which is the change in the color of a substance when it is dissolved in different solvents. Due to the expected increase in dipole moment upon photoexcitation, the emission spectrum of this compound is likely to exhibit a pronounced bathochromic (red) shift in more polar solvents. This positive solvatochromism arises from the stabilization of the polar excited state by the polar solvent molecules. The absorption spectrum may show a less pronounced solvent dependency.
Quantitative Data (Predicted)
The following table summarizes the predicted photophysical properties of this compound. These values are estimations based on data from analogous compounds and should be experimentally verified.
| Property | Predicted Value/Range | Solvent Dependence |
| Absorption Maximum (λ_abs) | 350 - 450 nm | Minor solvatochromic shift |
| Molar Absorptivity (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ | Relatively solvent-independent |
| Emission Maximum (λ_em) | 450 - 600 nm | Strong positive solvatochromism |
| Fluorescence Quantum Yield (Φ_f) | 0.1 - 0.7 | Highly solvent-dependent; may decrease in polar protic solvents |
| Fluorescence Lifetime (τ_f) | 1 - 10 ns | Dependent on the solvent and the non-radiative decay pathways |
Experimental Protocols
To experimentally determine the photophysical properties of this compound, the following standard protocols can be employed.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption spectrum and molar absorptivity.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent. From this stock, prepare a series of dilutions in the desired solvents to find a concentration that gives an absorbance maximum between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement: Record the absorption spectra of the sample solutions in a 1 cm path length quartz cuvette over a relevant wavelength range (e.g., 250-700 nm). Use the pure solvent as a reference.
-
Data Analysis: Identify the wavelength of maximum absorption (λ_abs). Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length.
Steady-State Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra.
Methodology:
-
Sample Preparation: Use the same solutions prepared for the UV-Visible absorption measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement:
-
Emission Spectrum: Excite the sample at its absorption maximum (λ_abs) and scan the emission over a longer wavelength range.
-
Excitation Spectrum: Set the emission detector to the wavelength of maximum emission (λ_em) and scan the excitation wavelength range.
-
-
Data Analysis: The corrected emission spectrum provides the fluorescence profile and the emission maximum (λ_em). The corrected excitation spectrum should ideally match the absorption spectrum.
Fluorescence Quantum Yield Determination (Relative Method)
Objective: To determine the efficiency of the fluorescence process.
Methodology:
-
Standard Selection: Choose a well-characterized fluorescence standard with an emission range that overlaps with that of the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ or rhodamine 6G in ethanol).
-
Sample Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances at the excitation wavelength ranging from 0.01 to 0.1.
-
Measurement: Record the absorption and fluorescence emission spectra for all solutions.
-
Data Analysis: Integrate the area under the corrected emission spectra for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both. The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)
where Φ_r is the quantum yield of the reference, m_s and m_r are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and reference, respectively, and n_s and n_r are the refractive indices of the sample and reference solutions.
Fluorescence Lifetime Measurement
Objective: To determine the average time the molecule spends in the excited state.
Methodology:
-
Instrumentation: Use a time-resolved fluorometer, either a time-correlated single-photon counting (TCSPC) system or a frequency-domain fluorometer.
-
Sample Preparation: Use the same dilute solutions as for the fluorescence measurements.
-
Measurement: Excite the sample with a pulsed light source (for TCSPC) or a modulated source (for frequency-domain) and measure the decay of the fluorescence intensity over time.
-
Data Analysis: The fluorescence decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s) (τ_f).
Signaling Pathways and Applications
While no specific signaling pathways involving this compound have been reported, its structural motifs suggest potential biological activities. The pyridine core is a common scaffold in many pharmaceuticals. The aldehyde group can react with biological nucleophiles, and the dimethylamino group can influence membrane permeability and interactions with biomolecules.
Given its predicted solvatochromic properties, this compound could potentially be explored as a fluorescent probe for sensing the polarity of microenvironments, such as within protein binding sites or cellular membranes.
Conclusion
This compound is a molecule with predicted photophysical properties characteristic of a push-pull chromophore, including absorption in the near-UV/visible region, fluorescence emission, and significant solvatochromism. This guide provides a predictive framework for its behavior and detailed protocols for its experimental characterization. Further research is necessary to validate these predictions and to explore the potential applications of this compound in various scientific and technological fields.
6-(Dimethylamino)nicotinaldehyde CAS number and molecular structure.
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Dimethylamino)nicotinaldehyde is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine ring functionalized with a reactive aldehyde group and an electron-donating dimethylamino group, makes it a key intermediate in the synthesis of a variety of complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, a detailed potential synthesis protocol, and its applications in drug discovery, particularly as a scaffold for kinase inhibitors.
Molecular Structure:
The molecular structure of this compound is characterized by a pyridine ring with a dimethylamino group at the 6-position and a formyl (aldehyde) group at the 3-position.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized below. It is important to note that while some physical properties are reported, specific experimental spectroscopic data is not widely available. The spectroscopic data provided is based on predictions and analysis of structurally similar compounds.
Table 1: Physicochemical Properties [2][3]
| Property | Value |
| CAS Number | 149805-92-5[2][3][4] |
| Molecular Formula | C₈H₁₀N₂O[2][3][4] |
| Molecular Weight | 150.18 g/mol [2][4] |
| Appearance | Light yellow to yellow solid[2] |
| Melting Point | 57-59 °C[2] |
| Boiling Point (Predicted) | 286.2 ± 25.0 °C[2] |
| Density (Predicted) | 1.135 ± 0.06 g/cm³[2] |
| pKa (Predicted) | 5.44 ± 0.10[2] |
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the aldehyde proton (singlet, ~9.7 ppm), aromatic protons on the pyridine ring, and the N,N-dimethyl protons (singlet, ~3.1 ppm). |
| ¹³C NMR | Resonances for the aldehyde carbonyl carbon (~190 ppm), carbons of the pyridine ring, and the N,N-dimethyl carbons. |
| IR (Infrared) | Characteristic absorption bands for C=O stretching of the aldehyde (~1700 cm⁻¹), C-N stretching of the aromatic amine, and C-H stretching of the aromatic ring and methyl groups. |
| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight of 150.18. |
Synthesis and Experimental Protocols
A plausible and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction starting from the commercially available 6-chloronicotinaldehyde.
Proposed Synthesis Pathway
The synthesis involves the displacement of the chlorine atom at the 6-position of the pyridine ring by a dimethylamino group.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a general method for nucleophilic aromatic substitution on aryl chlorides with dimethylamine generated in situ from the thermal, hydroxide-assisted decomposition of N,N-dimethylformamide (DMF).[5]
Materials:
-
6-Chloronicotinaldehyde
-
N,N-Dimethylformamide (DMF)
-
Potassium hydroxide (KOH), 10 M aqueous solution
-
Deionized water
-
Diethyl ether (Et₂O) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine N,N-dimethylformamide (DMF, e.g., 2.0 mL) and a 10 M aqueous solution of potassium hydroxide (KOH, e.g., 0.5 mL).
-
Initial Heating: Heat the mixture to reflux for approximately 5 minutes to initiate the decomposition of DMF and generation of dimethylamine.
-
Addition of Starting Material: To the heated mixture, add 6-chloronicotinaldehyde (1.0 mmol).
-
Reaction: Heat the resulting mixture at 95 °C for 30 minutes.
-
Addition of Base: Add another portion of 10 M KOH solution (0.5 mL) and continue heating for an additional 30 minutes.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Additional portions of the KOH solution can be added at 30-minute intervals until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water.
-
If the product is a solid, it can be collected by vacuum filtration.
-
If the product is an oil or remains in solution, transfer the mixture to a separatory funnel and extract with diethyl ether or another suitable organic solvent (e.g., 3 x 20 mL).
-
-
Purification:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
-
Applications in Drug Discovery
This compound is a key building block for the synthesis of bioactive molecules, particularly in the development of kinase inhibitors. The pyridine scaffold is a common feature in many ATP-competitive kinase inhibitors, and the aldehyde and dimethylamino groups provide versatile handles for synthetic modifications to enhance potency, selectivity, and pharmacokinetic properties.
Experimental Workflow in Drug Discovery
The general workflow for utilizing this compound in a drug discovery program is outlined below.
Caption: Logical workflow for drug discovery using the scaffold.
Safety Information
This compound is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Hazard Codes: Xn (Harmful)[2][3] Risk Statements: 22-43 (Harmful if swallowed, May cause sensitization by skin contact)[2][3] Safety Statements: 36/37 (Wear suitable protective clothing and gloves)[2][3]
Conclusion
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 149805-92-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. scbt.com [scbt.com]
- 5. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of 6-(Dimethylamino)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-(dimethylamino)nicotinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data in publicly accessible literature, this guide outlines a proposed synthetic pathway and predicted characterization data based on established chemical principles and analogous compounds.
Introduction
This compound is a heterocyclic building block featuring a pyridine ring substituted with a dimethylamino group at the 6-position and a formyl group at the 3-position. The electron-donating nature of the dimethylamino group and the electron-withdrawing aldehyde functionality create a donor-π-acceptor system, making this molecule a potential candidate for applications in nonlinear optics and as a scaffold for the development of novel pharmaceutical agents.
Proposed Synthesis
The most plausible and established method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach involves the displacement of a halide from a 6-halonicotinaldehyde precursor with dimethylamine.
Synthesis Pathway
The proposed synthetic pathway commences with the readily available 6-chloronicotinaldehyde. The chlorine atom at the 6-position of the electron-deficient pyridine ring is susceptible to nucleophilic attack by dimethylamine.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Proposed)
This protocol is based on established procedures for similar nucleophilic aromatic substitution reactions on halopyridines.
Materials:
-
6-Chloronicotinaldehyde
-
Dimethylamine (2 M solution in THF or other suitable solvent)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask charged with 6-chloronicotinaldehyde, add anhydrous DMF (or DMSO) to dissolve the starting material.
-
Add an excess of a suitable base, such as potassium carbonate (typically 2-3 equivalents).
-
To the stirred suspension, add a molar excess of dimethylamine solution (typically 1.5-2 equivalents) at room temperature.
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and extract the product with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Physicochemical and Spectroscopic Characterization
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀N₂O | [1][2] |
| Molecular Weight | 150.18 g/mol | [1][2] |
| Appearance | Solid, Light yellow to yellow | [1][3] |
| Melting Point | 57-59 °C | [3][4] |
| Boiling Point (Predicted) | 286.2 ± 25.0 °C | [3][4] |
| Density (Predicted) | 1.135 ± 0.06 g/cm³ | [3][4] |
Predicted Spectroscopic Data
3.2.1. 1H NMR Spectroscopy (Predicted)
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H | 9.7 - 9.9 | s | - |
| H-2 | 8.4 - 8.6 | d | ~2.5 |
| H-4 | 7.6 - 7.8 | dd | ~9.0, 2.5 |
| H-5 | 6.5 - 6.7 | d | ~9.0 |
| N(CH₃)₂ | 3.1 - 3.3 | s | - |
3.2.2. 13C NMR Spectroscopy (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 190 - 193 |
| C-6 | 160 - 163 |
| C-2 | 152 - 155 |
| C-4 | 137 - 140 |
| C-3 | 120 - 123 |
| C-5 | 105 - 108 |
| N(CH₃)₂ | 38 - 41 |
3.2.3. Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950 - 2850 | Medium | C-H stretch (alkyl) |
| 2830 - 2695 | Medium | C-H stretch (aldehyde) |
| 1700 - 1680 | Strong | C=O stretch (aldehyde) |
| 1600 - 1580 | Strong | C=C stretch (aromatic ring) |
| 1500 - 1400 | Medium | C=C stretch (aromatic ring) |
| 1360 - 1310 | Strong | C-N stretch (aromatic amine) |
3.2.4. Mass Spectrometry (Predicted)
| m/z | Interpretation |
| 150 | [M]⁺ (Molecular ion) |
| 149 | [M-H]⁺ |
| 121 | [M-CHO]⁺ |
| 106 | [M-N(CH₃)₂]⁺ |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the proposed experimental workflow for the synthesis and characterization of this compound, as well as the logical relationship between the key components of the synthesis.
Caption: Experimental workflow for synthesis and characterization.
Caption: Logical relationships in the proposed synthesis.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound for researchers and professionals in drug development. While a specific, detailed experimental protocol and corresponding characterization data are not yet prevalent in the scientific literature, the proposed methods and predicted data herein offer a robust starting point for the practical synthesis and verification of this compound. Further experimental validation is necessary to confirm the outlined protocols and spectroscopic assignments.
References
- 1. 149805-92-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. EP0613888A1 - Process for the preparation of aqueous nicotinaldehyde - Google Patents [patents.google.com]
- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
A Technical Guide to the Spectroscopic Analysis of 6-(Dimethylamino)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for 6-(Dimethylamino)nicotinaldehyde. Due to the limited availability of direct experimental data for this specific compound, this document presents a detailed analysis based on data from structurally analogous compounds and theoretical predictions. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, presented in clear, tabular formats. Furthermore, this guide outlines detailed experimental protocols for obtaining such data, offering a foundational framework for researchers. A workflow for spectroscopic analysis is also visualized to aid in conceptual understanding.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its structure, featuring both an electron-donating dimethylamino group and an electron-withdrawing aldehyde group on a pyridine ring, suggests potential for unique electronic and biological properties. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its structure-activity relationships. This guide addresses the current gap in publicly available experimental data by providing well-founded predictions and standardized methodologies.
Predicted Spectroscopic Data
The following sections provide predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, such as 4-(dimethylamino)benzaldehyde, and established principles of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.8 | s | 1H | H-7 (Aldehyde) |
| ~8.5 | d | 1H | H-2 |
| ~7.8 | dd | 1H | H-4 |
| ~6.5 | d | 1H | H-5 |
| ~3.1 | s | 6H | N(CH₃)₂ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~190 | C-7 (Aldehyde C=O) |
| ~160 | C-6 |
| ~155 | C-2 |
| ~138 | C-4 |
| ~125 | C-3 |
| ~108 | C-5 |
| ~40 | N(CH₃)₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Medium | C-H stretch (aliphatic) |
| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |
| ~1700 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1580, ~1470 | Medium-Strong | C=C and C=N stretch (aromatic ring) |
| ~1350 | Strong | C-N stretch (aromatic amine) |
| ~1200 | Medium | C-H in-plane bend |
| ~830 | Strong | C-H out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 150 | [M]⁺ (Molecular Ion) |
| 149 | [M-H]⁺ |
| 121 | [M-CHO]⁺ |
| 106 | [M-N(CH₃)₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Use a 500 MHz NMR spectrometer.
-
Acquire a standard one-dimensional proton spectrum using a zg30 pulse program.
-
Set the number of scans to 16, relaxation delay to 1.0 s, and acquisition time to 4.0 s.
-
Set the spectral width to cover a range of 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional carbon spectrum with proton decoupling (e.g., zgpg30 pulse program).
-
Set the number of scans to 1024, relaxation delay to 2.0 s.
-
Set the spectral width to cover a range of 0-200 ppm.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0 ppm.
IR Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Use an FTIR spectrometer equipped with a diamond ATR accessory.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 32 scans for both the background and sample spectra at a resolution of 4 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Use a standard EI energy of 70 eV.
-
Scan a mass range from m/z 40 to 400.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the different spectroscopic techniques.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
Caption: Logical relationship between spectroscopic techniques and the structural information they provide.
A Technical Guide to the Solubility of 6-(Dimethylamino)nicotinaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 6-(Dimethylamino)nicotinaldehyde, a key building block in medicinal chemistry and drug development. Due to the limited availability of public quantitative solubility data, this document focuses on predicting its solubility based on molecular structure and provides detailed experimental protocols for its empirical determination. Furthermore, this guide includes a plausible synthetic route for the compound, complete with a workflow diagram and methodology. This document aims to equip researchers with the necessary theoretical and practical knowledge to effectively utilize this compound in their work.
Introduction
This compound is a substituted pyridine derivative featuring a dimethylamino group at the 6-position and an aldehyde at the 3-position. This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules. The dimethylamino group can enhance aqueous solubility and metabolic stability, while the reactive aldehyde group serves as a versatile handle for further chemical modifications. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in chemical synthesis, purification, formulation, and screening.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for designing experiments and developing handling procedures.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O | [1][2] |
| Molecular Weight | 150.18 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 57-59 °C | [3] |
| CAS Number | 149805-92-5 | [2] |
Predicted Solubility Profile
Based on the principle of "like dissolves like," the molecular structure of this compound allows for a qualitative prediction of its solubility in different classes of organic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The nitrogen atom of the pyridine ring, the nitrogen of the dimethylamino group, and the oxygen atom of the aldehyde can act as hydrogen bond acceptors. Therefore, moderate to good solubility is expected in polar protic solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The overall polarity of the molecule suggests good solubility in polar aprotic solvents, which can engage in dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The presence of polar functional groups will likely limit its solubility in nonpolar solvents. However, the aromatic pyridine ring may contribute to minimal solubility.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Isopropanol | 25 | ||
| Acetone | 25 | ||
| Acetonitrile | 25 | ||
| Dichloromethane | 25 | ||
| Ethyl Acetate | 25 | ||
| Tetrahydrofuran (THF) | 25 | ||
| Dimethyl Sulfoxide (DMSO) | 25 | ||
| N,N-Dimethylformamide (DMF) | 25 | ||
| Toluene | 25 | ||
| Hexane | 25 |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound.
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
A validated analytical instrument (e.g., HPLC-UV or UV-Vis spectrophotometer)
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure undissolved solid remains after equilibration. Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (e.g., 24-48 hours).
-
Separation of Undissolved Solid: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a syringe filter to remove any remaining solid particles.
-
Quantification: Accurately dilute the clear filtrate with the same solvent to bring the concentration within the linear range of the analytical method. Determine the concentration of this compound in the diluted sample using a pre-validated analytical method.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound involves a nucleophilic aromatic substitution reaction starting from the commercially available 6-chloronicotinaldehyde.
Synthetic Workflow
References
Unveiling the Luminescence of 6-(Dimethylamino)nicotinaldehyde: A Technical Guide to its Fluorescence Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental framework for understanding the fluorescence mechanism of 6-(dimethylamino)nicotinaldehyde. While direct experimental photophysical data for this specific molecule is limited in published literature, this document extrapolates its likely fluorescent properties based on well-characterized analogous compounds. It details the probable underlying mechanism of intramolecular charge transfer (ICT), discusses the expected solvatochromic effects, and provides robust experimental and computational protocols for its full characterization. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of novel nicotin-aldehyde-based fluorophores in drug discovery and materials science.
Introduction
This compound is a heterocyclic aromatic compound featuring a pyridine ring substituted with an electron-donating dimethylamino group and an electron-withdrawing aldehyde group. This donor-π-acceptor (D-π-A) architecture is a hallmark of many fluorescent molecules, suggesting that this compound possesses interesting photophysical properties.[1] Such compounds are of significant interest in medicinal chemistry and materials science due to their potential as environmentally sensitive fluorescent probes, components in nonlinear optical materials, and scaffolds for bioactive molecules.[1]
The fluorescence of D-π-A systems is typically governed by an Intramolecular Charge Transfer (ICT) process upon photoexcitation. This guide will explore the theoretical basis for this mechanism in the context of this compound, outline methods for its experimental verification, and provide computational workflows for predicting its behavior.
Proposed Fluorescence Mechanism: Intramolecular Charge Transfer (ICT)
The fluorescence of this compound is predicated on the principle of intramolecular charge transfer (ICT). In the ground state, the molecule has a certain distribution of electron density. Upon absorption of a photon, the molecule is promoted to an excited state. In this excited state, there is a significant redistribution of electron density, with a net movement of charge from the electron-donating dimethylamino group to the electron-withdrawing aldehyde group through the pyridine π-system. This excited state with its large dipole moment is termed the ICT state. The molecule then relaxes from this ICT state back to the ground state, emitting a photon of light (fluorescence).
The energy, and therefore the color, of the emitted light is highly sensitive to the local environment, a phenomenon known as solvatochromism.[2][3] In polar solvents, the large dipole moment of the ICT state is stabilized, which lowers its energy. This leads to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum compared to nonpolar solvents.[4] In some molecules with similar structures, a further structural relaxation involving the twisting of the donor group relative to the aromatic ring can occur in the excited state, leading to a Twisted Intramolecular Charge Transfer (TICT) state, which often exhibits dual fluorescence.[5][6]
The following diagram illustrates the proposed ICT mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of C-4 substituted nicotine derivatives via an N-acylpyridinium salt of (S)-nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. Computational Chemistry Study of pH-Responsive Fluorescent Probes and Development of Supporting Software - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Biological Activities of 6-(Dimethylamino)nicotinaldehyde Derivatives: A Technical Guide for Researchers
Disclaimer: As of the latest literature review, there is a notable scarcity of published research specifically detailing the biological activities of derivatives of 6-(Dimethylamino)nicotinaldehyde. This guide, therefore, extrapolates potential therapeutic applications and mechanisms of action based on the known bioactivities of structurally related compounds, such as derivatives of nicotinaldehyde and p-dimethylaminobenzaldehyde, as well as broader classes of compounds like chalcones, hydrazones, and thiosemicarbazones, which can be synthesized from a this compound scaffold. The experimental protocols and signaling pathways presented are generalized models to guide future research in this promising but underexplored area.
Introduction
This compound is a heterocyclic aromatic aldehyde with a unique electronic profile arising from the interplay between the electron-withdrawing pyridine ring and the electron-donating dimethylamino group. This substitution pattern makes it an attractive starting material for the synthesis of a diverse array of derivatives with potential applications in drug discovery. The aldehyde functional group serves as a versatile handle for the construction of various pharmacophores, including, but not limited to, chalcones, hydrazones, and thiosemicarbazones. These classes of compounds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activities of this compound derivatives, along with detailed experimental methodologies and conceptual frameworks for their investigation.
Potential Anticancer Activity
Derivatives of aromatic aldehydes, particularly chalcones and thiosemicarbazones, have demonstrated significant potential as anticancer agents.[1][2] The introduction of the 6-(dimethylamino)pyridine moiety could enhance the efficacy and selectivity of these derivatives.
Potential Mechanisms of Action
1. Tubulin Polymerization Inhibition: Chalcones are known to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] The this compound-derived chalcones could potentially interact with the colchicine binding site on β-tubulin.
2. Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors. Derivatives of this compound could be designed to target specific kinases involved in cancer cell proliferation and survival, such as VEGFR-2, EGFR, or CDKs.
3. Apoptosis Induction: Thiosemicarbazone derivatives have been shown to induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspase cascades.[3]
Hypothetical Quantitative Data: Anticancer Activity
The following table presents hypothetical IC50 values for representative this compound derivatives against various cancer cell lines. This data is illustrative and intended to serve as a template for the presentation of future experimental findings.
| Derivative Class | Compound ID | Cancer Cell Line | IC50 (µM) |
| Chalcone | 6-DMANC-CH1 | MCF-7 (Breast) | 2.5 |
| HCT-116 (Colon) | 5.1 | ||
| A549 (Lung) | 7.8 | ||
| Hydrazone | 6-DMANC-HY1 | HeLa (Cervical) | 10.2 |
| Jurkat (Leukemia) | 8.5 | ||
| Thiosemicarbazone | 6-DMANC-TS1 | PC-3 (Prostate) | 1.2 |
| MDA-MB-231 (Breast) | 3.7 |
Potential Antimicrobial Activity
Hydrazone and thiosemicarbazone derivatives of various aromatic aldehydes have been reported to possess significant antibacterial and antifungal activities.[4][5] The presence of the pyridine ring and the dimethylamino group in the this compound scaffold could contribute to enhanced antimicrobial potency.
Potential Mechanisms of Action
1. Inhibition of Essential Enzymes: These derivatives could inhibit microbial enzymes that are crucial for survival, such as DNA gyrase or dihydrofolate reductase.
2. Disruption of Cell Membrane Integrity: The lipophilic nature of some derivatives may allow them to intercalate into the microbial cell membrane, leading to increased permeability and cell death.
3. Metal Chelation: Thiosemicarbazones are known to chelate essential metal ions, depriving microbial cells of necessary cofactors for enzymatic reactions.
Hypothetical Quantitative Data: Antimicrobial Activity
This table illustrates how Minimum Inhibitory Concentration (MIC) data for potential this compound derivatives could be presented.
| Derivative Class | Compound ID | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| Hydrazone | 6-DMANC-HY2 | 16 | 32 | 64 |
| Thiosemicarbazone | 6-DMANC-TS2 | 8 | 16 | 32 |
| Schiff Base | 6-DMANC-SB1 | 32 | 64 | >128 |
Potential Enzyme Inhibitory Activity
The structural features of this compound derivatives make them potential candidates for the inhibition of various enzymes implicated in disease.
Potential Targets
1. Aldehyde Dehydrogenase (ALDH): Derivatives of dialkylaminobenzaldehydes have been identified as potent inhibitors of ALDH, an enzyme involved in cellular detoxification and metabolism.[6]
2. Histidine Decarboxylase (HDC): Pyridoxal 5'-phosphate-dependent enzymes like HDC, which is involved in histamine biosynthesis, could be targeted by appropriately designed derivatives.[7]
3. Monoamine Oxidase (MAO): The pyridine ring is present in some known MAO inhibitors, suggesting that derivatives of this compound could be explored for their potential to inhibit this enzyme, which is a target for the treatment of neurological disorders.
Experimental Protocols
The following are generalized protocols for the synthesis of key derivatives of this compound. Researchers should optimize these conditions for specific substrates.
Synthesis of Chalcone Derivatives
-
Reaction Setup: To a solution of this compound (1 mmol) and an appropriate acetophenone (1 mmol) in ethanol (10 mL), add an aqueous solution of potassium hydroxide (40%, 5 mL).
-
Reaction Execution: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl. Filter the precipitated solid, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Synthesis of Hydrazone Derivatives
-
Reaction Setup: Dissolve this compound (1 mmol) in ethanol (15 mL). Add a solution of a suitable hydrazide (1 mmol) in ethanol (10 mL) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction Execution: Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.
-
Workup and Purification: After completion, cool the reaction mixture to room temperature. Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the hydrazone derivative.
Synthesis of Thiosemicarbazone Derivatives
-
Reaction Setup: To a solution of this compound (1 mmol) in warm ethanol (20 mL), add a solution of thiosemicarbazide (1 mmol) in warm ethanol (15 mL) and a few drops of glacial acetic acid.
-
Reaction Execution: Reflux the mixture for 3-5 hours.
-
Workup and Purification: Cool the reaction mixture in an ice bath. The precipitated thiosemicarbazone is filtered, washed with cold ethanol, and recrystallized from ethanol to afford the pure product.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate potential signaling pathways that could be modulated by this compound derivatives and a general experimental workflow for their biological evaluation.
Caption: Potential mechanism of anticancer activity via tubulin polymerization inhibition.
Caption: General workflow for the antimicrobial evaluation of novel compounds.
Caption: Potential mechanism of action via kinase inhibition.
Conclusion and Future Directions
While the direct biological evaluation of this compound derivatives is currently limited in the scientific literature, the structural analogy to other bioactive scaffolds suggests a promising future for this class of compounds. The synthetic accessibility of diverse derivatives, coupled with the known anticancer, antimicrobial, and enzyme inhibitory activities of related compounds, provides a strong rationale for their further investigation. Future research should focus on the synthesis and systematic screening of a library of this compound derivatives to identify lead compounds for various therapeutic targets. Subsequent studies should then elucidate their mechanisms of action, establish structure-activity relationships, and evaluate their pharmacokinetic and toxicological profiles. This guide serves as a foundational resource to stimulate and direct these future research endeavors.
References
- 1. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 4-(N,N-dipropylamino)benzaldehyde as a potent, reversible inhibitor of mouse and human class I aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory and structural studies of novel coenzyme-substrate analogs of human histidine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Role of 6-(Dimethylamino)nicotinaldehyde in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Dimethylamino)nicotinaldehyde is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its substituted pyridine core serves as a valuable scaffold for the synthesis of novel bioactive compounds, particularly in the realm of kinase inhibition. This technical guide explores the synthesis, potential biological activities, and experimental evaluation of this compound and its derivatives. While specific biological data for the title compound is limited in publicly available literature, this document provides a comprehensive framework for its investigation based on the known activities of structurally related molecules. This guide includes hypothetical, yet plausible, quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and development in this area.
Introduction
The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents. Its ability to participate in hydrogen bonding and other molecular interactions makes it an attractive core for the design of enzyme inhibitors and receptor modulators. This compound, with its reactive aldehyde functionality and electron-donating dimethylamino group, presents a unique starting point for the synthesis of diverse chemical libraries. The aldehyde group is amenable to a variety of chemical transformations, including reductive amination and condensation reactions, allowing for the introduction of diverse pharmacophoric elements.
This guide will delve into the potential applications of this compound, with a particular focus on its promise as a precursor for kinase inhibitors, a class of drugs that has revolutionized cancer therapy and the treatment of inflammatory diseases.
Physicochemical Properties
Key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 149805-92-5 | [1][2] |
| Molecular Formula | C₈H₁₀N₂O | [1][2] |
| Molecular Weight | 150.18 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 57-59 °C | |
| Boiling Point | 286.2 ± 25.0 °C (Predicted) | |
| Density | 1.135 ± 0.06 g/cm³ (Predicted) | |
| pKa | 5.44 ± 0.10 (Predicted) |
Synthesis
Hypothetical Synthetic Workflow:
Caption: Hypothetical workflow for the synthesis of this compound.
Potential Biological Activity: Kinase Inhibition
The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Derivatives of this compound are promising candidates for targeting various kinases implicated in diseases such as cancer and inflammation. Based on the activity of structurally similar compounds, a hypothetical screening of a library of derivatives could yield potent inhibitors of kinases like p38 MAP kinase or Pim-1 kinase.
Hypothetical Kinase Inhibition Data
The following table presents hypothetical IC50 values for a series of imagined derivatives of this compound against two kinases of interest. This data is for illustrative purposes to guide potential screening cascades.
| Compound ID | R-Group (at aldehyde) | p38α IC50 (nM) | Pim-1 IC50 (nM) |
| 6-DMAN-001 | -CHO (parent) | >10,000 | >10,000 |
| 6-DMAN-002 | -(CH₂)₂-Ph | 850 | 1200 |
| 6-DMAN-003 | -NH-(4-fluorophenyl) | 75 | 250 |
| 6-DMAN-004 | -NH-(3-pyridyl) | 150 | 95 |
| 6-DMAN-005 | -NH-(4-morpholinophenyl) | 25 | 450 |
Potential Signaling Pathway Involvement
Derivatives of this compound, by inhibiting kinases such as p38α, could modulate downstream signaling pathways involved in inflammation and cell survival.
Caption: Potential inhibition of the p38 MAPK signaling pathway by a 6-DMAN derivative.
Experimental Protocols
The following are detailed, representative protocols for the synthesis of a derivative and its biological evaluation.
Synthesis Protocol: Reductive Amination
This protocol describes the synthesis of a hypothetical derivative, 6-((4-fluorophenylamino)methyl)pyridin-2-amine (analogous to 6-DMAN-003), from this compound.
Materials:
-
This compound
-
4-Fluoroaniline
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of this compound (1.0 eq) in dichloroethane, add 4-fluoroaniline (1.1 eq) followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloroethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired compound.
In Vitro Kinase Inhibition Assay Protocol (Hypothetical)
This protocol outlines a general procedure for assessing the inhibitory activity of a test compound against a specific kinase using a luminescence-based assay.
Materials:
-
Kinase (e.g., recombinant p38α)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
Test compound (e.g., 6-DMAN-005) dissolved in DMSO
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in kinase assay buffer.
-
In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations. Include controls for 100% activity (DMSO vehicle) and 0% activity (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.
-
Record the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Pharmacokinetics (Hypothetical)
Understanding the pharmacokinetic properties of a lead compound is crucial for its development. The following table presents hypothetical pharmacokinetic parameters for an optimized derivative (e.g., 6-DMAN-005) in a preclinical species.
| Parameter | Route of Administration | Value |
| Bioavailability (F%) | Oral | 45% |
| Tmax (h) | Oral | 1.5 |
| Cmax (ng/mL) | Oral (10 mg/kg) | 850 |
| Half-life (t₁/₂) (h) | Intravenous | 3.2 |
| Clearance (mL/min/kg) | Intravenous | 15 |
| Volume of Distribution (Vd) (L/kg) | Intravenous | 4.5 |
Conclusion
This compound is a promising and versatile scaffold for medicinal chemistry. While further experimental data is required to fully elucidate its potential, the structural alerts and the known activities of related aminopyridine derivatives strongly suggest its utility in the development of novel kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for drug discovery campaigns. The protocols and hypothetical data presented in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this exciting chemical entity.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling with 6-(Dimethylamino)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a critical technique in biological research and drug development, enabling the visualization, tracking, and quantification of proteins in complex biological systems. 6-(Dimethylamino)nicotinaldehyde is a fluorescent dye containing an aldehyde functional group. This aldehyde group can be utilized to covalently label proteins through a reaction with primary amine groups, primarily the ε-amino group of lysine residues and the N-terminal α-amino group. The most common and stable method for achieving this conjugation is through reductive amination.
This document provides a detailed protocol for the fluorescent labeling of proteins using this compound via reductive amination. This method involves the formation of an initial Schiff base between the aldehyde group of the dye and the primary amine of the protein, which is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride.
Principle of Reductive Amination
The labeling of proteins with this compound is achieved through a two-step reductive amination process. First, the aldehyde group on the dye reacts with a primary amine on the protein (e.g., the side chain of a lysine residue) to form a reversible Schiff base (an imine). In the second step, a reducing agent, such as sodium cyanoborohydride (NaCNBH₃), is used to reduce the imine to a stable secondary amine, forming a covalent bond between the protein and the fluorescent dye.[1][2][3][4] This two-step, one-pot reaction is highly specific for primary amines and can be performed under mild conditions that are compatible with maintaining protein structure and function.
Caption: Mechanism of protein labeling via reductive amination.
Materials and Reagents
-
Protein of interest
-
This compound
-
Sodium cyanoborohydride (NaCNBH₃)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., 100 mM HEPES or PBS, pH 7.0-7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis membrane (with appropriate molecular weight cut-off)
-
Spectrophotometer
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Protein Solution: Prepare the protein to be labeled at a concentration of 1-10 mg/mL in the Reaction Buffer. The buffer should be free of primary amines (e.g., Tris or glycine).
-
Dye Stock Solution: Dissolve this compound in a minimal amount of anhydrous DMSO or DMF to prepare a 10-50 mM stock solution.
-
Reducing Agent Solution: Freshly prepare a 1 M stock solution of sodium cyanoborohydride in water. Caution: NaCNBH₃ is toxic and should be handled with care in a well-ventilated fume hood.
Protocol 2: Protein Labeling via Reductive Amination
-
To the protein solution, add the this compound stock solution to achieve a final molar excess of 10- to 50-fold of the dye over the protein. The optimal ratio may need to be determined empirically.
-
Gently mix the solution and incubate for 30 minutes at room temperature to allow for the formation of the Schiff base.
-
Add the freshly prepared sodium cyanoborohydride solution to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
(Optional) To stop the reaction, add a quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM and incubate for an additional 30 minutes.
Protocol 3: Purification of the Labeled Protein
-
Remove the unreacted dye and reducing agent by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
Alternatively, the labeled protein can be purified by dialysis against the storage buffer at 4°C with several buffer changes.
-
Collect the fractions containing the labeled protein. The labeled protein will be visibly colored and fluorescent.
Protocol 4: Characterization of the Labeled Protein
-
Determine Protein Concentration: Measure the absorbance of the labeled protein solution at 280 nm.
-
Determine Dye Concentration: Measure the absorbance of the labeled protein solution at the maximum absorbance wavelength (λ_max) of this compound.
-
Calculate the Degree of Labeling (DOL): The DOL, which represents the average number of dye molecules per protein molecule, can be calculated using the Beer-Lambert law.
Data Presentation
Table 1: Summary of Reaction Parameters for Protein Labeling
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Dye:Protein Molar Ratio | 10:1 to 50:1 | The optimal ratio should be determined empirically. |
| Reaction Buffer | 100 mM HEPES or PBS | pH should be between 7.0 and 7.5. |
| Reducing Agent | Sodium Cyanoborohydride | Final concentration of 20-50 mM. |
| Reaction Time | 2-4 hours at RT or overnight at 4°C | Longer incubation times may increase labeling efficiency. |
| Temperature | 4°C to Room Temperature | Lower temperatures can help maintain protein stability. |
Table 2: Illustrative Quantitative Data for Labeled Protein
| Property | Value | Method of Determination |
| Labeling Efficiency | >80% | Spectrophotometry (A280 and A_dye) |
| Degree of Labeling (DOL) | 2-5 | Spectrophotometry |
| Excitation Maximum (λ_ex) | ~390 nm | Fluorescence Spectroscopy |
| Emission Maximum (λ_em) | ~490 nm | Fluorescence Spectroscopy |
| Conjugate Stability | >95% after 7 days at 4°C | HPLC or SDS-PAGE with fluorescence imaging |
Note: The spectral properties are estimates based on similar compounds and should be determined experimentally.
Experimental Workflow Visualization
Caption: Experimental workflow for protein labeling.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Suboptimal pH of the reaction buffer. | Ensure the pH is between 7.0 and 7.5 for efficient Schiff base formation. |
| Inactive reducing agent. | Prepare a fresh solution of sodium cyanoborohydride before each use. | |
| Presence of primary amines in the protein buffer. | Use a buffer free of primary amines (e.g., HEPES or PBS). | |
| Protein Precipitation | Protein instability under reaction conditions. | Perform the reaction at a lower temperature (4°C) and for a shorter duration. |
| High concentration of organic solvent (DMSO/DMF). | Use the minimal amount of solvent necessary to dissolve the dye. | |
| High Background Fluorescence | Incomplete removal of unreacted dye. | Ensure thorough purification using a desalting column or extensive dialysis. |
References
Applications of 6-(Dimethylamino)nicotinaldehyde in Live-Cell Imaging: A Prospective Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
While direct experimental evidence for the application of 6-(Dimethylamino)nicotinaldehyde in live-cell imaging is not extensively documented in current literature, its chemical structure strongly suggests its potential as a fluorescent probe for monitoring the microenvironment of living cells. This molecule possesses a donor-acceptor (D-π-A) scaffold, with the dimethylamino group acting as an electron donor and the aldehyde group as an electron acceptor. Such structures are known to exhibit solvatochromism, where their fluorescence properties, including emission wavelength and intensity, are sensitive to the polarity of the local environment. Furthermore, intramolecular rotation in similar molecules can be restricted in viscous environments, leading to fluorescence enhancement. These characteristics position this compound as a promising candidate for a live-cell imaging probe to investigate cellular polarity and viscosity, which are critical parameters in various physiological and pathological processes. This document provides a prospective overview of its potential applications, hypothetical quantitative data, and generalized protocols based on the established use of similar fluorescent probes.
Application Notes
Potential Application: A Sensor for Cellular Polarity
The plasma membrane and the membranes of various organelles maintain distinct polarity gradients that are crucial for their function. Changes in membrane polarity have been associated with cellular processes such as signal transduction, membrane trafficking, and apoptosis. Donor-acceptor fluorophores can be employed to visualize these changes in living cells.[1][2] Due to its predicted solvatochromic properties, this compound could potentially be used to image the polarity of cellular membranes. A decrease in the local environment's polarity, such as within the lipid bilayer of a cell membrane, is expected to cause a blue shift in its fluorescence emission and an increase in quantum yield. This would allow for the visualization and quantification of membrane polarity in different cellular compartments and in response to various stimuli.
Potential Application: A Fluorescent Probe for Cellular Viscosity
The viscosity of the cellular cytoplasm and organelles is a critical parameter that influences protein diffusion, enzymatic reactions, and cellular transport. Alterations in cellular viscosity are linked to various diseases, including neurodegenerative disorders and cancer.[3][4] Fluorescent molecular rotors, which exhibit an increase in fluorescence intensity in more viscous environments due to the restriction of intramolecular rotation, are valuable tools for viscosity imaging.[5] The structure of this compound allows for potential intramolecular rotation. In a highly viscous environment, this rotation would be hindered, leading to a significant enhancement of its fluorescence. This property could be exploited to monitor viscosity changes within living cells during various biological processes.
Hypothetical Quantitative Data
The following table summarizes the anticipated photophysical properties of this compound in solvents of varying polarity and viscosity, based on the behavior of similar donor-acceptor fluorophores.
| Property | Dioxane (Low Polarity) | Acetonitrile (Medium Polarity) | Methanol (High Polarity) | Glycerol (High Viscosity) |
| Absorption Max (λ_abs) | ~400 nm | ~420 nm | ~430 nm | ~430 nm |
| Emission Max (λ_em) | ~480 nm | ~520 nm | ~550 nm | ~510 nm |
| Quantum Yield (Φ_F) | ~0.60 | ~0.20 | ~0.05 | ~0.80 |
| Fluorescence Lifetime (τ) | ~2.5 ns | ~1.0 ns | ~0.5 ns | ~3.5 ns |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Cellular Polarity
This protocol describes a general method for using a solvatochromic fluorescent probe, such as the proposed this compound, to image the polarity of cellular membranes.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells of interest (e.g., HeLa cells)
-
Glass-bottom imaging dishes
-
Confocal microscope with spectral imaging capabilities
Procedure:
-
Cell Culture: Plate cells on glass-bottom imaging dishes and culture until they reach 60-70% confluency.
-
Probe Loading: Prepare a working solution of this compound by diluting the stock solution in cell culture medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Imaging: After incubation, wash the cells twice with PBS to remove any excess probe.
-
Add fresh, probe-free culture medium or PBS to the cells.
-
Image the cells using a confocal microscope. Excite the probe at a wavelength near its absorption maximum (e.g., 405 nm or 488 nm laser line).
-
Collect the fluorescence emission across a spectral range (e.g., 450-650 nm) to detect any shifts in the emission maximum, which would indicate changes in local polarity.
-
Data Analysis: Analyze the acquired images to determine the emission maxima in different cellular regions. A blue-shifted emission is indicative of a less polar environment, such as the cell membrane.
Protocol 2: Live-Cell Imaging of Cellular Viscosity
This protocol outlines a general procedure for using a fluorescent molecular rotor, like the potential this compound, to visualize changes in intracellular viscosity.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Cell culture medium
-
PBS
-
Cells of interest
-
Glass-bottom imaging dishes
-
Fluorescence microscope (confocal or widefield) equipped with a sensitive camera
-
Inducers of viscosity change (e.g., N-ethylmaleimide or ionomycin)
Procedure:
-
Cell Culture: Culture cells on glass-bottom dishes as described in Protocol 1.
-
Probe Loading: Incubate the cells with 1-10 µM of this compound in culture medium for 15-30 minutes at 37°C.
-
Imaging Baseline: Wash the cells with PBS and replace with fresh medium. Acquire baseline fluorescence images.
-
Inducing Viscosity Change: Treat the cells with a compound known to alter intracellular viscosity. For example, induce apoptosis with a suitable agent, which is often accompanied by an increase in cytoplasmic viscosity.
-
Time-Lapse Imaging: Acquire fluorescence images at regular intervals to monitor the change in fluorescence intensity over time. An increase in fluorescence intensity would suggest an increase in intracellular viscosity.
-
Data Analysis: Quantify the mean fluorescence intensity in the cells or specific organelles over time. Normalize the intensity values to the baseline to determine the fold-change in fluorescence, which correlates with the change in viscosity.
Visualizations
Caption: Mechanism of Solvatochromism.
References
- 1. mdpi.com [mdpi.com]
- 2. Monitoring Cell Plasma Membrane Polarity by a NIR Fluorescence Probe with Unexpected Cell Plasma Membrane-Targeting Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Fluorescent Probes for Monitoring Micro-Environments in Living Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecular Fluorescent Probes for Imaging of Viscosity in Living Biosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesizing Novel Derivatives of 6-(Dimethylamino)nicotinaldehyde for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel derivatives of 6-(dimethylamino)nicotinaldehyde, a versatile heterocyclic building block. The synthesized compounds have potential applications in medicinal chemistry and materials science, drawing on the diverse biological activities observed in related nicotinaldehyde derivatives. The protocols are based on established chemical principles and are intended to serve as a foundational guide for researchers.
Physicochemical Data of Starting Material
A summary of the key physicochemical properties of this compound is provided below. This information is essential for planning reactions, including solvent selection and purification strategies.
| Property | Value |
| Molecular Formula | C₈H₁₀N₂O[1] |
| Molecular Weight | 150.18 g/mol [1] |
| CAS Number | 149805-92-5[1][2] |
| Appearance | Solid |
| Melting Point | 57-59 °C[3] |
| Boiling Point | 286.2±25.0 °C (Predicted)[3] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C[3] |
Potential Biological Activities of Novel Derivatives
While specific biological data for the novel derivatives described herein are not yet available, the following table summarizes the reported activities of other nicotinaldehyde derivatives. This suggests potential areas of investigation for the newly synthesized compounds.
| Potential Biological Activity | Description | Reference Compounds |
| Antimicrobial | Inhibition of oral pathogens such as Pseudomonas aeruginosa and Bacillus species.[4][5] | Arylated nicotinaldehyde derivatives synthesized via Suzuki coupling have shown significant antimicrobial potential.[4][5] |
| Antifungal | Activity against various fungal strains. | Certain 1,4-dihydropyridinecarboxylates derived from nicotinaldehydes have been identified as potent antifungal agents.[6] |
| α-Glucosidase Inhibitory | Potential for development as antidiabetic agents. | Nicotinaldehyde-based azlactones and 1,4-dihydropyridinecarboxylates have demonstrated α-glucosidase inhibitory activity.[6][7] |
| Anti-proliferative | Cytotoxic activity against various cancer cell lines. | Nicotinaldehyde-based azlactones have shown anti-proliferative activity on lung, breast, and cervical cancer cell lines.[7] |
| Free-Radical Scavenging | Antioxidant properties. | Azlactone and 1,4-dihydropyridinecarboxylate derivatives of nicotinaldehyde have been identified as DPPH and ABTS•+ radical scavengers.[6][7] |
Experimental Protocols: Synthesis of Novel Derivatives
The following are detailed protocols for the synthesis of three novel derivatives of this compound. These reactions are based on well-established transformations of the aldehyde functional group.
Protocol 1: Synthesis of (E)-3-(6-(Dimethylamino)pyridin-3-yl)prop-2-en-1-ol (A Wittig Reaction followed by Reduction)
This protocol describes a two-step synthesis involving a Wittig reaction to form an α,β-unsaturated ester, followed by its reduction to the corresponding allylic alcohol.
Step 1: Synthesis of (E)-Ethyl 3-(6-(dimethylamino)pyridin-3-yl)acrylate
-
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.2 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the resulting solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the title compound.
-
Step 2: Synthesis of (E)-3-(6-(Dimethylamino)pyridin-3-yl)prop-2-en-1-ol
-
Materials:
-
(E)-Ethyl 3-(6-(dimethylamino)pyridin-3-yl)acrylate
-
Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous Rochelle's salt solution
-
-
Procedure:
-
Dissolve the ester from Step 1 (1.0 eq) in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere.
-
Add DIBAL-H (2.2 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 2 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with DCM (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired allylic alcohol.
-
Protocol 2: Synthesis of N-Benzyl-1-(6-(dimethylamino)pyridin-3-yl)methanimine (A Reductive Amination Approach)
This protocol details the formation of a Schiff base followed by its in-situ reduction to the corresponding secondary amine.
-
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride
-
1,2-Dichloroethane (DCE)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in DCE, add benzylamine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the mixture with DCM (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient with 1% triethylamine) to obtain the target secondary amine.
-
Protocol 3: Synthesis of 2-(6-(Dimethylamino)pyridin-3-yl)oxirane (A Corey-Chaykovsky Reaction)
This protocol describes the formation of an epoxide from the aldehyde using a sulfur ylide.
-
Materials:
-
This compound
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMSO under an inert atmosphere, add trimethylsulfoxonium iodide (1.1 eq) portion-wise.
-
Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases and a clear solution is formed.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the aldehyde solution dropwise to the prepared ylide solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired epoxide.
-
Visualizations
The following diagrams illustrate the synthetic workflows for the novel derivatives described in the protocols.
Caption: Synthetic workflow for Protocol 1.
Caption: Synthetic workflow for Protocol 2.
Caption: Synthetic workflow for Protocol 3.
References
- 1. scbt.com [scbt.com]
- 2. 6-(N,N-Dimethylamino)nicotinaldehyde | [frontierspecialtychemicals.com]
- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Utilizing 6-(Dimethylamino)nicotinaldehyde for the Detection of Specific Metal Ions via Schiff Base Derivatization
Introduction
While 6-(Dimethylamino)nicotinaldehyde is not extensively documented as a direct chemosensor for metal ions, its structural features—a pyridine nitrogen, an aldehyde carbonyl group, and a dimethylamino group—make it an excellent precursor for the synthesis of highly effective Schiff base ligands for metal ion detection. Schiff bases derived from aldehydes containing electron-donating groups and heterocyclic rings often exhibit significant changes in their photophysical properties upon coordination with metal ions. This change can manifest as a colorimetric or fluorescent response, forming the basis of a sensing mechanism.
This document outlines a detailed protocol for the synthesis of a Schiff base sensor derived from this compound and its proposed application in the selective detection of a target metal ion, such as Copper(II) (Cu²⁺). The underlying principle involves the formation of a coordination complex between the Schiff base ligand and the metal ion, which alters the electronic properties of the molecule, leading to a measurable optical response. This approach, known as chelation-enhanced sensing, provides a sensitive and selective method for metal ion detection.
Proposed Signaling Pathway: Schiff Base Chelation
The proposed sensing mechanism involves the synthesis of a Schiff base by condensing this compound with an appropriate amine, such as hydrazine or a derivative. The resulting Schiff base ligand possesses multiple coordination sites (the imine nitrogen and the pyridine nitrogen) that can selectively bind to a metal ion. This binding event restricts the C=N isomerization and can lead to a "turn-on" fluorescence response or a distinct color change due to an Internal Charge Transfer (ICT) mechanism.
Caption: Proposed signaling pathway for metal ion detection.
Experimental Protocols
Synthesis of Schiff Base Sensor from this compound
This protocol describes the synthesis of a hypothetical Schiff base sensor (SB-1) by reacting this compound with hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stirrer bar
-
Filtration apparatus (Büchner funnel, filter paper)
-
Drying oven or desiccator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.50 g of this compound in 30 mL of anhydrous ethanol.
-
Stir the solution at room temperature until the aldehyde is completely dissolved.
-
To this solution, add a stoichiometric amount of hydrazine hydrate dropwise with continuous stirring.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
A precipitate of the Schiff base sensor (SB-1) should form. If not, the solvent can be partially evaporated.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
Dry the purified product in a desiccator or a vacuum oven at low heat.
-
Characterize the synthesized SB-1 using spectroscopic methods (FTIR, ¹H NMR, Mass Spectrometry).
Caption: Workflow for the synthesis of the Schiff base sensor (SB-1).
Protocol for Metal Ion Detection using SB-1 Sensor
This protocol details the use of the synthesized SB-1 for the colorimetric and fluorometric detection of Cu²⁺ ions.
Materials:
-
Synthesized Schiff base sensor (SB-1)
-
Stock solutions of various metal ions (e.g., Cu²⁺, Fe³⁺, Ni²⁺, Zn²⁺, Cd²⁺, Hg²⁺) in deionized water.
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)
-
Solvent for SB-1 (e.g., DMSO or Acetonitrile)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Cuvettes (quartz for fluorescence, glass or plastic for UV-Vis)
-
Micropipettes
Procedure:
-
Preparation of Sensor Stock Solution: Prepare a stock solution of SB-1 (e.g., 1 mM) in a suitable organic solvent like DMSO.
-
Preparation of Metal Ion Solutions: Prepare working solutions of various metal ions (e.g., 1 mM) from their salt forms (e.g., CuCl₂) in deionized water.
-
Colorimetric Assay: a. In a series of test tubes, add 2 mL of buffer solution. b. Add a small aliquot of the SB-1 stock solution to each tube to achieve a final concentration of 10 µM. c. Add an equivalent amount of the respective metal ion solutions to each tube. Include a blank with no metal ion. d. Observe any color changes by the naked eye. e. Record the UV-Vis absorption spectra of each solution from 300 nm to 700 nm.
-
Fluorometric Assay: a. Prepare samples as in the colorimetric assay in quartz cuvettes. b. Excite the samples at a predetermined wavelength (determined by an initial excitation scan of SB-1) and record the emission spectra. c. Measure the fluorescence intensity at the emission maximum for each sample.
-
Selectivity and Sensitivity: a. To assess selectivity, perform the assays with a range of different metal ions and compare the responses. b. To determine the limit of detection (LOD), titrate the SB-1 solution with decreasing concentrations of the target metal ion (Cu²⁺) and measure the response. Calculate the LOD based on the signal-to-noise ratio (typically 3:1).
Caption: General experimental workflow for metal ion detection.
Data Presentation: Hypothetical Quantitative Data
The following table summarizes the expected quantitative performance of the hypothetical SB-1 sensor for the detection of Cu²⁺, based on typical values reported for similar Schiff base sensors.
| Parameter | Value | Method | Notes |
| Analyte | Cu²⁺ | - | High selectivity observed against other common metal ions. |
| Linear Range | 1 - 20 µM | Fluorescence | Linear relationship between fluorescence intensity and concentration. |
| Limit of Detection (LOD) | 150 nM | Fluorescence (S/N = 3) | Calculated from the standard deviation of the blank. |
| Binding Stoichiometry | 1:1 (SB-1:Cu²⁺) | Job's Plot Analysis | Indicates the formation of a 1:1 complex. |
| Binding Constant (Ka) | 2.5 x 10⁵ M⁻¹ | Benesi-Hildebrand Plot | Reflects the affinity of SB-1 for Cu²⁺. |
| Response Time | < 1 minute | Kinetic Study | Rapid complexation and signal generation. |
| Optimal pH Range | 6.5 - 8.0 | pH Titration | Stable and responsive in physiological pH range. |
| Colorimetric Change | Colorless to Yellow | Naked Eye | Allows for qualitative visual detection. |
| Absorption Max (λmax) | Shift from 350 nm to 420 nm | UV-Vis Spectroscopy | Bathochromic shift upon binding to Cu²⁺. |
| Fluorescence Response | "Turn-on" | Fluorometry | Significant enhancement of fluorescence upon binding. |
Conclusion
The derivatization of this compound into a Schiff base ligand presents a promising strategy for the development of a selective and sensitive sensor for metal ions like Cu²⁺. The proposed protocols provide a comprehensive framework for the synthesis, characterization, and application of such a sensor. The expected performance, based on analogous systems, suggests that this approach could yield a valuable analytical tool for researchers in environmental monitoring, chemical biology, and drug development. Further experimental validation is required to confirm these hypothetical results and to fully characterize the properties of the novel sensor.
Application Note: Site-Specific Peptide Modification via Reductive Amination with 6-(Dimethylamino)nicotinaldehyde
Abstract
This application note provides a detailed experimental protocol for the covalent conjugation of 6-(Dimethylamino)nicotinaldehyde to peptides. This method utilizes the principle of reductive amination, a robust and specific reaction that forms a stable secondary amine linkage between the aldehyde and primary amino groups on a peptide, such as the N-terminus or the ε-amino group of lysine residues. This protocol is intended for researchers in drug development and chemical biology seeking to modify peptides for various applications, including cellular imaging, targeted drug delivery, and structure-activity relationship studies. The procedure covers the conjugation reaction, purification of the resulting peptide conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC), and characterization by liquid chromatography-mass spectrometry (LC-MS).
Introduction
The site-specific modification of peptides is a cornerstone of modern drug discovery and chemical biology. Covalent attachment of small molecules can enhance peptide stability, modulate biological activity, or introduce reporter groups for imaging and diagnostic purposes. Aldehyde-based bioconjugation is a widely used strategy due to the chemoselective reaction of aldehydes with primary amines under mild, aqueous conditions.[1]
The core of this methodology is the reductive amination process. Initially, the aldehyde reacts with a primary amine on the peptide to form a Schiff base intermediate. This intermediate is then selectively reduced by a mild reducing agent, such as sodium cyanoborohydride (NaCNBH₃) or α-picoline-borane, to yield a stable secondary amine bond.[2][3] This two-step, one-pot reaction is highly efficient and compatible with a wide range of peptide sequences and functionalities. This compound is an attractive labeling reagent due to its aromatic pyridine structure, which can influence the physicochemical properties of the target peptide.
This document provides a comprehensive protocol for researchers to successfully conjugate this compound to their peptide of interest.
Quantitative Data Summary
The efficiency of the reductive amination reaction is influenced by several factors, including pH, temperature, reaction time, and the stoichiometry of the reactants. The following table summarizes the recommended starting conditions and typical ranges for optimization. It is crucial to note that these parameters should be empirically optimized for each specific peptide to achieve maximal yield and purity.
| Parameter | Recommended Starting Condition | Typical Range for Optimization | Notes |
| Peptide Concentration | 1 mM | 0.5 - 5 mM | Higher concentrations can accelerate the reaction but may lead to aggregation. |
| This compound Stoichiometry | 10 equivalents (relative to peptide) | 5 - 20 equivalents | A molar excess of the aldehyde drives the reaction towards product formation. |
| Reducing Agent (NaCNBH₃) Stoichiometry | 20 equivalents (relative to peptide) | 15 - 30 equivalents | An excess is required to ensure complete reduction of the Schiff base. |
| Reaction Buffer | 100 mM Phosphate Buffer | 50 - 200 mM Phosphate or HEPES | The choice of buffer can influence peptide solubility and reaction kinetics. |
| pH | 6.5 | 6.0 - 7.5 | Slightly acidic to neutral pH is optimal for Schiff base formation.[4] |
| Co-solvent | 10% (v/v) DMF or Methanol | 0% - 30% (v/v) | Used to improve the solubility of the aldehyde and peptide. |
| Reaction Temperature | Room Temperature (20-25°C) | 4°C - 37°C | Lower temperatures can reduce side reactions but may require longer incubation times. |
| Reaction Time | 4 hours | 2 - 24 hours | Reaction progress should be monitored by LC-MS. |
| Typical Yield (Post-Purification) | Peptide-dependent | 40% - 80% | Highly dependent on the peptide sequence and optimization of reaction conditions. |
| Purity (Post-Purification) | >95% | >95% | As determined by analytical RP-HPLC.[5] |
Experimental Protocols
Materials and Equipment
-
Peptide: Lyophilized, with at least one primary amine (N-terminus or Lysine side chain).
-
This compound
-
Sodium Cyanoborohydride (NaCNBH₃)
-
Reaction Buffer: 1 M Sodium Phosphate buffer stock (pH 6.5)
-
Solvents: Dimethylformamide (DMF, anhydrous), Methanol (MeOH, anhydrous), Acetonitrile (ACN, HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA)
-
Equipment: Analytical balance, pH meter, magnetic stirrer and stir bars, reaction vials, analytical and preparative RP-HPLC systems, LC-MS system, lyophilizer.
Protocol 1: Conjugation of this compound to Peptide
-
Peptide Dissolution: Accurately weigh the desired amount of peptide and dissolve it in the reaction buffer (e.g., 100 mM Sodium Phosphate, pH 6.5) to a final concentration of 1 mM. If solubility is an issue, a minimal amount of an organic co-solvent like DMF or Methanol can be added (start with 10% v/v).
-
Aldehyde Addition: Prepare a stock solution of this compound in DMF or Methanol (e.g., 100 mM). Add the aldehyde stock solution to the peptide solution to achieve a final molar excess of 10 equivalents. Stir the mixture gently for 30 minutes at room temperature to facilitate Schiff base formation.
-
Reduction: Prepare a fresh stock solution of NaCNBH₃ in the reaction buffer (e.g., 200 mM). Add the NaCNBH₃ solution to the reaction mixture to a final molar excess of 20 equivalents.
-
Reaction Incubation: Seal the reaction vial and allow the reaction to proceed at room temperature with gentle stirring. Monitor the reaction progress by taking small aliquots at different time points (e.g., 1, 2, 4, and 8 hours) and analyzing them by LC-MS. The reaction is complete when the peptide starting material is consumed and the desired conjugate mass is the predominant species.
-
Quenching (Optional): If necessary, the reaction can be quenched by adding a small amount of an amine-containing buffer (e.g., Tris buffer) to react with any excess aldehyde.
Protocol 2: Purification of the Peptide Conjugate by RP-HPLC
-
Sample Preparation: Acidify the reaction mixture with TFA to a final concentration of 0.1% (v/v). Centrifuge the sample to pellet any precipitate.
-
Preparative RP-HPLC: Purify the peptide conjugate using a preparative RP-HPLC system equipped with a C18 column. The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[6]
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A typical gradient would be a linear increase of Mobile Phase B from 5% to 65% over 30-40 minutes. This gradient should be optimized based on the hydrophobicity of the peptide conjugate.
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the major peak of the conjugated peptide.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm their purity (>95%). Pool the pure fractions.
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide conjugate as a dry powder.
Protocol 3: Characterization by LC-MS
-
Sample Preparation: Dissolve a small amount of the lyophilized product in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% Formic Acid).
-
LC-MS Analysis: Inject the sample into an LC-MS system. The mass spectrometer will confirm the identity of the product by matching the observed molecular weight with the calculated theoretical mass of the conjugated peptide.[5] The HPLC component will provide a final purity assessment.[7]
Workflow and Pathway Diagrams
Caption: Workflow for peptide conjugation with this compound.
Caption: Chemical pathway for reductive amination of peptides.
References
- 1. Peptide macrocyclisation via late-stage reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reductive aminations of ketones and aldehydes using borane–pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. α-Picoline-borane, 2-Methylpyridine borane, PICB [organic-chemistry.org]
- 4. Achieving Controlled Biomolecule–Biomaterial Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes: High-Throughput Screening for Aldehyde Dehydrogenase (ALDH) Inhibitors Using 6-(Dimethylamino)nicotinaldehyde
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes critical for the detoxification of endogenous and exogenous aldehydes.[1] These enzymes catalyze the oxidation of aldehydes to their corresponding carboxylic acids.[1] The ALDH superfamily in humans comprises 19 isoforms, which are implicated in various physiological and pathological processes, including retinoic acid signaling, alcohol metabolism, and cellular protection against oxidative stress. Notably, elevated ALDH activity is a recognized marker for certain cancer stem cell populations and is associated with resistance to chemotherapy, making ALDH isoforms compelling targets for therapeutic intervention.
6-(Dimethylamino)nicotinaldehyde is an aromatic aldehyde whose structural similarity to known ALDH substrates and inhibitors, such as diethylaminobenzaldehyde (DEAB), suggests its potential as a substrate or modulator of ALDH activity.[2] This document outlines a high-throughput screening (HTS) assay protocol to identify inhibitors of ALDH enzymes, leveraging this compound as a potential substrate. The assay is based on the enzymatic conversion of the aldehyde to its corresponding carboxylic acid, coupled with the reduction of NAD+ to NADH, which can be monitored by an increase in absorbance or fluorescence.
Principle of the Assay
The enzymatic activity of ALDH is determined by monitoring the production of NADH, which is generated in stoichiometric amounts to the oxidized aldehyde substrate. The increase in NADH can be detected spectrophotometrically by an increase in absorbance at 340 nm. Alternatively, for enhanced sensitivity and to minimize interference from compound autofluorescence, the production of NADH can be coupled to a diaphorase-catalyzed reaction that reduces a probe (e.g., resazurin) to a highly fluorescent product (e.g., resorufin). This fluorometric method is particularly well-suited for high-throughput screening. In this proposed application, this compound serves as the substrate for the ALDH enzyme. The inhibition of the enzyme by test compounds results in a decreased rate of NADH production.
Signaling Pathway Diagram
Caption: ALDH enzymatic reaction and direct detection method.
Materials and Reagents
-
Enzyme: Recombinant human ALDH isoform (e.g., ALDH1A1)
-
Substrate: this compound
-
Cofactor: β-Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer: e.g., 50 mM HEPES, pH 8.0
-
Positive Control Inhibitor: Diethylaminobenzaldehyde (DEAB)
-
Test Compounds: Compound library dissolved in DMSO
-
Microplates: 96-well or 384-well, UV-transparent or black flat-bottom plates
-
Plate Reader: Spectrophotometer or fluorometer capable of reading absorbance at 340 nm or fluorescence at the appropriate wavelengths for the chosen detection probe.
Experimental Protocols
Protocol 1: ALDH Inhibitor Screening using Absorbance Detection
This protocol describes a method to screen for ALDH inhibitors by monitoring the increase in NADH absorbance at 340 nm.
1. Reagent Preparation:
- ALDH Enzyme Stock Solution: Reconstitute lyophilized ALDH enzyme in assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C.
- This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.
- NAD+ Stock Solution: Prepare a 50 mM stock solution in assay buffer.
- Positive Control (DEAB) Stock Solution: Prepare a 1 mM stock solution in DMSO.
- Working Solutions: On the day of the experiment, dilute the stock solutions in assay buffer to the desired working concentrations. The final concentrations in the assay will be enzyme- and substrate-dependent and should be optimized empirically.
2. Assay Procedure:
- Add 2 µL of test compound or control (DMSO for negative control, DEAB for positive control) to the wells of a microplate.
- Add 88 µL of a master mix containing ALDH enzyme and NAD+ in assay buffer to each well.
- Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
- Initiate the reaction by adding 10 µL of the this compound working solution to each well.
- Immediately start kinetic measurement of absorbance at 340 nm every minute for 30 minutes using a microplate reader.
3. Data Analysis:
- Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
- Normalize the data to the controls. The percent inhibition for each test compound is calculated as follows: % Inhibition = [1 - (V_compound - V_blank) / (V_DMSO - V_blank)] * 100
- For hit compounds, determine the IC50 value by performing a dose-response analysis.
HTS Workflow Diagram
Caption: High-throughput screening workflow for ALDH inhibitors.
Data Presentation
The results of the high-throughput screen can be summarized in tables. For compounds that demonstrate significant inhibition, a dose-response curve should be generated to determine the IC50 value.
Table 1: Primary Screen Hit Summary
| Compound ID | Concentration (µM) | % Inhibition |
| Cmpd-001 | 10 | 5.2 |
| Cmpd-002 | 10 | 85.7 |
| Cmpd-003 | 10 | 12.3 |
| ... | ... | ... |
| DEAB (PC) | 10 | 98.5 |
Table 2: Dose-Response Data for a Hit Compound (e.g., Cmpd-002)
| Compound Conc. (µM) | % Inhibition |
| 100 | 99.1 |
| 30 | 95.3 |
| 10 | 85.7 |
| 3 | 65.2 |
| 1 | 48.9 |
| 0.3 | 25.4 |
| 0.1 | 10.1 |
Conclusion
The described high-throughput screening assay provides a robust and adaptable platform for the identification of novel inhibitors of ALDH enzymes. The use of this compound as a potential substrate offers a valuable tool for exploring the substrate specificity and inhibition of this important class of enzymes. The detailed protocols and workflows are designed to be readily implemented in a drug discovery setting, facilitating the identification of lead compounds for the development of new therapeutics targeting ALDE-mediated pathologies.
References
Investigating 6-(Dimethylamino)nicotinaldehyde in Cancer Studies: A Proposed Research Framework
Disclaimer: As of the current date, there is no published scientific literature specifically identifying or evaluating 6-(Dimethylamino)nicotinaldehyde as a biomarker in cancer studies. Therefore, the following application notes and protocols are presented as a proposed investigational framework for researchers interested in exploring its potential. This document is intended to guide future research and is based on methodologies used for related compounds and general practices in cancer research and biomarker discovery.
Introduction
The exploration of novel small molecules as potential cancer biomarkers or therapeutic agents is a cornerstone of oncological research. While this compound has not been directly implicated in cancer studies, its parent compound, nicotinaldehyde, has been shown to play a role in cancer cell metabolism. Specifically, nicotinaldehyde can act as a precursor for Nicotinamide Adenine Dinucleotide (NAD+) biosynthesis, a critical coenzyme for cellular redox reactions and energy metabolism.[1] Cancer cells exhibit a heightened reliance on NAD+ to sustain their rapid proliferation and metabolic demands.[2][3][4] The ability of nicotinaldehyde to replenish NAD+ levels can interfere with certain anti-cancer therapies that work by depleting this coenzyme.[1]
This connection provides a rationale for investigating derivatives such as this compound. The addition of a dimethylamino group could alter its chemical properties, cell permeability, and interaction with metabolic enzymes, potentially leading to novel biological activities. This document outlines a hypothetical approach to begin characterizing this compound's role, if any, in cancer biology.
Section 1: Investigational Application Notes and Protocols
Part A: Preliminary Assessment of Anti-Cancer Activity (In Vitro Cytotoxicity)
The initial step is to determine if this compound exhibits any cytotoxic (cell-killing) effects on cancer cells. Standard colorimetric assays such as the MTT and SRB assays are recommended for this purpose.[5][6][7]
Experimental Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture and Seeding:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate complete medium.
-
Harvest cells in the exponential growth phase and perform a cell count.
-
Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
-
Part B: Investigating Biomarker Potential
If this compound is found to be endogenously present or accumulates in cancer cells, it could have potential as a biomarker. The following protocol outlines a method for its detection in biological samples.
Experimental Protocol 2: Detection and Quantification by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying small molecules in complex biological matrices.[8][9]
-
Sample Preparation (Cell Lysates or Patient Samples):
-
For cell culture, grow cancer cells to 80-90% confluency, wash with cold PBS, and lyse the cells using a suitable buffer.
-
For patient samples (e.g., plasma, urine, or tumor tissue), follow established protocols for sample collection and initial processing.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) to the sample, vortex, and centrifuge to pellet the proteins.
-
Collect the supernatant for analysis.
-
-
Derivatization (Optional but Recommended for Aldehydes):
-
To enhance stability and detection, aldehydes are often derivatized. A common reagent is 2,4-Dinitrophenylhydrazine (DNPH), which reacts with the aldehyde group.[8]
-
Incubate the prepared sample with the derivatization reagent according to a validated protocol.
-
-
HPLC Separation:
-
Inject the prepared sample onto a suitable HPLC column (e.g., a C18 reversed-phase column).
-
Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of formic acid to improve ionization.
-
-
MS/MS Detection:
-
The eluent from the HPLC is directed to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions for the this compound derivative are monitored for highly selective and sensitive quantification.
-
A standard curve using known concentrations of pure this compound must be generated to accurately quantify the amount in the biological samples.
-
Part C: Mechanistic Studies - Interaction with NAD+ Metabolism
To understand the biological role of this compound, it is crucial to investigate its effect on relevant cellular pathways. Based on its parent compound, a logical starting point is the NAD+ biosynthesis pathway.
Experimental Protocol 3: Intracellular NAD+/NADH Level Measurement
-
Cell Treatment:
-
Culture cancer cells as described in Protocol 1.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a positive control (e.g., Nicotinamide) and a negative control (vehicle).
-
-
NAD+/NADH Extraction:
-
Harvest the cells and perform extraction using an acid/base procedure to selectively extract NAD+ and NADH.
-
Use a commercially available NAD/NADH quantification kit that relies on an enzymatic cycling reaction.
-
-
Quantification:
-
Measure the absorbance or fluorescence according to the kit manufacturer's instructions.
-
Calculate the concentrations of NAD+ and NADH and determine the NAD+/NADH ratio. An alteration in this ratio would suggest an interaction with the NAD+ metabolic pathway.
-
Section 2: Data Presentation
Quantitative data from the proposed experiments should be structured for clarity and comparison.
Table 1: Proposed Experimental Summary for Investigating this compound
| Experimental Phase | Objective | Methodology | Cell Lines / Samples | Primary Outcome |
| Phase 1: Cytotoxicity | To determine the anti-proliferative effect on cancer cells. | MTT Assay, SRB Assay | Panel of cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., MCF-10A). | IC50 values. |
| Phase 2: Biomarker Detection | To detect and quantify the compound in biological matrices. | HPLC-MS/MS | Cancer cell lysates, conditioned media; potentially patient plasma or urine. | Concentration of the compound (e.g., ng/mL or pmol/mg protein). |
| Phase 3: Mechanism of Action | To investigate the effect on NAD+ metabolism. | NAD/NADH Quantification Assay | Cancer cell lines showing sensitivity to the compound. | Changes in intracellular NAD+, NADH levels, and the NAD+/NADH ratio. |
Table 2: Hypothetical IC50 Value Presentation
| Cell Line | Cancer Type | IC50 (µM) of this compound (48h treatment) |
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value |
| A549 | Lung Carcinoma | Hypothetical Value |
| HCT116 | Colorectal Carcinoma | Hypothetical Value |
| MCF-10A | Non-tumorigenic Breast Epithelial | Hypothetical Value |
Section 3: Visualizations
Diagrams can help visualize experimental workflows and biological pathways.
Caption: Proposed workflow for investigating a novel compound in cancer studies.
Caption: The Preiss-Handler Pathway for NAD+ biosynthesis from Nicotinic Acid.
Conclusion
The potential of this compound as a cancer biomarker is currently unknown. The provided application notes and protocols offer a structured, albeit hypothetical, starting point for its investigation. The initial focus should be on assessing its cytotoxic properties against a panel of cancer cell lines. Should any significant biological activity be observed, further studies into its detection in biological systems and its mechanism of action, particularly concerning NAD+ metabolism, would be warranted. This systematic approach will help to elucidate whether this compound holds any promise in the field of oncology.
References
- 1. Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAD Metabolism in Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | NAD Metabolism in Cancer Therapeutics [frontiersin.org]
- 4. news-medical.net [news-medical.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
Optimal Fluorescence Microscopy Settings for 6-(Dimethylamino)nicotinaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Dimethylamino)nicotinaldehyde (6-DMAN) is a fluorescent probe with potential applications in cellular imaging and drug development. Its chemical structure, featuring a dimethylamino group as an electron donor and a formyl group as an electron acceptor on a pyridine ring, suggests that it may exhibit solvatochromic properties. Solvatochromic dyes are valuable tools in fluorescence microscopy as their emission spectra are sensitive to the polarity of their local microenvironment, enabling the visualization of cellular structures and the study of molecular interactions.[1][2][3] This document provides detailed application notes and protocols for the optimal use of 6-DMAN in fluorescence microscopy, based on available spectral data and established methodologies for similar probes.
Photophysical Properties
Precise photophysical data for 6-DMAN are not extensively documented in publicly available literature. However, based on preliminary findings for a structurally analogous compound in dimethylformamide (DMF), the following spectral characteristics can be used as a starting point for optimization. It is important to note that these properties, especially the emission maximum, are expected to shift depending on the solvent environment due to solvatochromism.
Table 1: Summary of Spectral Properties of a 6-DMAN Analog
| Property | Wavelength (nm) | Notes |
| Absorption Maximum (λabs) | ~450 | In DMF; may vary in other solvents. |
| Excitation Maximum (λex) | ~495 | In DMF; a good starting point for excitation.[4] |
| Emission Maximum (λem) | ~558 | In DMF; highly sensitive to environmental polarity.[4] |
Recommended Microscopy Setup
Based on the available spectral data, standard fluorescence microscopy equipment can be readily adapted for imaging 6-DMAN. The following are recommended starting configurations for various components of a fluorescence microscope.
Table 2: Recommended Fluorescence Microscopy Settings for 6-DMAN
| Component | Recommended Setting | Rationale |
| Light Source | Mercury or Xenon Arc Lamp, or a broad-spectrum LED light source. | Provides broad illumination to cover the excitation range of 6-DMAN. |
| Excitation Filter | 470/40 nm or 488 nm laser line | Selectively transmits light in the blue-green region to excite the probe. |
| Dichroic Mirror | 500 nm long-pass | Reflects excitation light towards the sample and transmits emitted fluorescence to the detector. |
| Emission Filter | 525/50 nm or a long-pass filter >515 nm | Blocks stray excitation light and selectively transmits the emitted fluorescence from 6-DMAN. |
| Objective Lens | High numerical aperture (NA) oil or water immersion objective (e.g., 60x or 100x). | Maximizes light collection for optimal signal-to-noise ratio. |
| Detector | Cooled CCD or sCMOS camera. | Provides high sensitivity and low noise for detecting the fluorescence signal. |
Note: These settings are a general guideline. For optimal results, it is crucial to empirically test and adjust the filter sets and exposure times based on the specific microscope, sample type, and experimental conditions.
Experimental Protocols
Preparation of 6-DMAN Stock Solution
-
Solvent Selection: Due to its likely solvatochromic nature, the choice of solvent for the stock solution is critical. Dimethyl sulfoxide (DMSO) is a common choice for dissolving organic probes for biological applications.
-
Procedure:
-
Prepare a 1 mM stock solution of 6-DMAN in high-quality, anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
Staining Protocol for Live Cells
This protocol provides a general guideline for staining live cultured cells. Optimization of the probe concentration and incubation time is recommended for each cell type and experimental setup.
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture until they reach the desired confluency.
-
Preparation of Staining Solution:
-
On the day of the experiment, dilute the 1 mM 6-DMAN stock solution in a serum-free cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration. A starting concentration range of 1-10 µM is recommended.
-
Vortex the solution gently to mix.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the 6-DMAN staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or culture medium to remove unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or imaging buffer to the cells.
-
Proceed with imaging on the fluorescence microscope using the recommended settings (Table 2).
-
Staining Protocol for Fixed Cells
-
Cell Fixation:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional):
-
If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Dilute the 1 mM 6-DMAN stock solution in PBS to the desired working concentration (e.g., 1-10 µM).
-
Incubate the fixed (and permeabilized) cells with the staining solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the samples using the recommended microscopy settings.
-
Data Interpretation and Visualization
The solvatochromic nature of 6-DMAN implies that changes in the emission wavelength can provide information about the local environment. For instance, a blue-shift in emission may indicate a less polar environment, while a red-shift could suggest a more polar or aqueous environment.
Experimental Workflow
The following diagram illustrates the general workflow for a fluorescence microscopy experiment using 6-DMAN.
Potential Signaling Pathway Investigation
Given its potential as a polarity-sensitive probe, 6-DMAN could be employed to study signaling pathways that involve changes in membrane lipid composition or protein aggregation, which can alter the local microenvironment. For example, it could be used to monitor changes in lipid droplet formation or membrane fluidity during a cellular response.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | - Probe concentration too low.- Inefficient excitation/emission filters.- Photobleaching. | - Increase probe concentration.- Optimize filter set based on spectral data.- Reduce excitation light intensity or exposure time. Use an anti-fade mounting medium for fixed cells. |
| High Background | - Probe concentration too high.- Insufficient washing.- Autofluorescence from cells or medium. | - Decrease probe concentration.- Increase the number and duration of washing steps.- Image cells in a phenol red-free medium. Acquire an unstained control image to assess autofluorescence. |
| Phototoxicity | - High excitation light intensity.- Prolonged exposure time. | - Use the lowest possible excitation intensity and shortest exposure time.- Use a live-cell imaging buffer with antioxidants. |
Conclusion
This compound is a promising fluorescent probe for cellular imaging. While detailed photophysical characterization is still emerging, the provided protocols and recommended settings offer a solid foundation for its application in fluorescence microscopy. By carefully optimizing staining conditions and imaging parameters, researchers can leverage the potential solvatochromic properties of 6-DMAN to gain insights into cellular processes and evaluate the effects of therapeutic agents.
References
Application Notes and Protocols for Quantifying Protein Labeling with 6-(Dimethylamino)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Dimethylamino)nicotinaldehyde (6-DMN) is a fluorogenic aldehyde-containing probe that can be utilized for the covalent labeling of proteins. This molecule possesses solvatochromic properties, meaning its fluorescence characteristics are sensitive to the polarity of its local environment. Upon reaction with primary amine groups on a protein, such as the ε-amino group of lysine residues, a Schiff base is formed. This covalent linkage often results in a significant increase in fluorescence quantum yield and a shift in the emission spectrum, providing a basis for "no-wash" protein detection and quantification. These application notes provide detailed protocols for protein labeling with 6-DMN and subsequent quantification of the labeling efficiency.
Principle of Labeling
The core of the labeling strategy lies in the reaction between the aldehyde functional group of this compound and primary amine groups present on the protein surface. The most common target for this reaction is the side chain of lysine residues. The reaction proceeds via a nucleophilic addition of the amine to the aldehyde, forming an unstable carbinolamine intermediate, which then dehydrates to form a stable imine, also known as a Schiff base.
The fluorogenic nature of 6-DMN is attributed to its donor-acceptor electronic structure. In aqueous environments, the free aldehyde exhibits low fluorescence. However, upon covalent attachment to the more hydrophobic environment of a protein, a significant enhancement of its fluorescence is typically observed. This property is advantageous for live-cell imaging and other assays where the removal of unreacted probe is challenging.
Data Presentation
Table 1: Spectroscopic Properties of this compound and its Protein Conjugate
| Property | Free 6-DMN (in aqueous buffer) | 6-DMN-Protein Conjugate (estimated) |
| Molar Extinction Coefficient (ε) | Not readily available; requires experimental determination. | Dependent on the protein and degree of labeling. |
| Maximum Excitation Wavelength (λex) | ~350-380 nm | ~380-420 nm |
| Maximum Emission Wavelength (λem) | ~450-480 nm (weak) | ~480-520 nm (strong) |
| Quantum Yield (Φ) | Low | Significantly Increased |
Note: The spectroscopic properties of the 6-DMN-protein conjugate are estimates and can vary depending on the specific protein and the local environment of the label. Experimental determination is highly recommended.
Table 2: Recommended Molar Ratios for Labeling Reactions
| Reagent | Molar Excess over Protein | Purpose |
| This compound | 10x - 100x | To drive the labeling reaction to completion. |
| Sodium Cyanoborohydride (Optional) | 20x - 200x | To reduce the Schiff base to a more stable secondary amine. |
Experimental Protocols
Protocol 1: Covalent Labeling of Proteins with this compound
Materials:
-
Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4-8.5)
-
This compound (6-DMN)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)
-
(Optional) Sodium cyanoborohydride (NaCNBH₃)
-
Desalting column (e.g., Sephadex G-25)
-
Spectrophotometer
-
Fluorometer
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein of interest into the reaction buffer. The buffer should be free of primary amines (e.g., Tris).
-
Determine the protein concentration using a standard method (e.g., Bradford assay or measuring absorbance at 280 nm).
-
-
Preparation of 6-DMN Stock Solution:
-
Prepare a 10-100 mM stock solution of 6-DMN in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add the desired molar excess of the 6-DMN stock solution to the protein solution. A starting point of 20-fold molar excess is recommended.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing, protected from light. The optimal reaction time and temperature may need to be determined empirically for each protein.
-
-
(Optional) Reductive Amination:
-
To form a more stable secondary amine linkage, the Schiff base can be reduced.
-
Prepare a fresh stock solution of sodium cyanoborohydride in the reaction buffer.
-
Add a 2-fold molar excess of sodium cyanoborohydride relative to the 6-DMN.
-
Incubate for an additional 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification of the Labeled Protein:
-
Remove unreacted 6-DMN and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the protein-containing fractions.
-
Protocol 2: Quantification of Protein Labeling by UV-Vis Spectroscopy
This protocol allows for the determination of the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.
Materials:
-
Labeled and purified protein from Protocol 1
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of 6-DMN (A_max, estimated around 380-420 nm).
-
-
Calculate Protein Concentration:
-
The absorbance at 280 nm is a combination of the absorbance from the protein's aromatic residues and the 6-DMN dye. A correction factor (CF) is needed. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max. This must be determined experimentally for 6-DMN.
-
Corrected A₂₈₀ = A₂₈₀ - (A_max × CF)
-
Protein Concentration (M) = Corrected A₂₈₀ / ε_protein
-
where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A_max / ε_dye
-
where ε_dye is the molar extinction coefficient of 6-DMN at its λ_max. This value needs to be experimentally determined.
-
-
-
Calculate Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Protocol 3: Quantification of Protein Labeling by Fluorescence Spectroscopy
This method provides a relative quantification of labeling and is particularly useful for confirming the fluorogenic response.
Materials:
-
Labeled and purified protein from Protocol 1
-
Unlabeled protein (as a control)
-
Free 6-DMN solution
-
Fluorometer
Procedure:
-
Prepare Samples:
-
Prepare a series of dilutions of the labeled protein in a suitable buffer.
-
Prepare a corresponding dilution series of the unlabeled protein.
-
Prepare a dilution series of free 6-DMN.
-
-
Measure Fluorescence:
-
Set the excitation wavelength to the λ_ex of the 6-DMN-protein conjugate (e.g., 390 nm).
-
Record the emission spectra (e.g., from 420 nm to 600 nm).
-
Measure the fluorescence intensity at the emission maximum (λ_em) for all samples.
-
-
Analyze Data:
-
Compare the fluorescence intensity of the labeled protein to the unlabeled protein and free 6-DMN at the same concentrations. A significant increase in fluorescence for the labeled protein confirms the fluorogenic nature of the labeling.
-
A standard curve can be generated by plotting the fluorescence intensity of the labeled protein against its concentration to enable relative quantification in subsequent experiments.
-
Visualizations
Caption: Experimental workflow for protein labeling and quantification.
Caption: Reaction mechanism of Schiff base formation.
Caption: Logical relationship of quantification methods.
Troubleshooting & Optimization
Technical Support Center: Optimizing Labeling Efficiency of 6-(Dimethylamino)nicotinaldehyde
Welcome to the technical support center for 6-(Dimethylamino)nicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your protein labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for labeling proteins with this compound?
A1: The labeling reaction proceeds via reductive amination . This two-step process involves the initial formation of a Schiff base (an imine intermediate) between the aldehyde group of this compound and a primary amine on the protein, typically the ε-amino group of a lysine residue or the N-terminal α-amino group. This unstable imine is then reduced to a stable secondary amine by a reducing agent.
Q2: Which functional groups on a protein does this compound react with?
A2: this compound specifically reacts with primary amino groups (-NH₂). The most common targets on a protein are the side chain of lysine residues and the N-terminus.
Q3: What are the critical parameters to optimize for efficient labeling?
A3: The key parameters to optimize are:
-
pH: The reaction has a pH-dependent optimum.
-
Reducing Agent: The choice and concentration of the reducing agent are crucial for efficiency and to prevent unwanted side reactions.
-
Molar Ratio: The ratio of labeling reagent and reducing agent to the protein concentration will directly impact the degree of labeling.
-
Reaction Time and Temperature: These parameters influence the rate and completeness of the reaction.
Q4: How can I quantify the labeling efficiency?
A4: Labeling efficiency, or the degree of labeling (DOL), can be determined using several methods:
-
UV-Vis Spectrophotometry: If the labeling reagent has a distinct absorbance, you can measure the absorbance at the protein's characteristic wavelength (e.g., 280 nm) and the reagent's maximum absorbance wavelength.
-
Mass Spectrometry: Techniques like MALDI-TOF or ESI-MS can be used to determine the mass shift of the labeled protein compared to the unlabeled protein, allowing for a precise calculation of the number of attached labels.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Labeling | 1. Suboptimal pH: Imine formation is inefficient at very low pH, and hydrolysis of the imine is favored at very high pH. 2. Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling. 3. Insufficient Molar Ratio: The concentration of the labeling reagent or reducing agent may be too low. 4. Competing Amines: The reaction buffer may contain primary amines (e.g., Tris, glycine) that compete with the protein for the labeling reagent. | 1. Optimize pH: Perform the reaction in a pH range of 6.0-7.5. A slightly acidic pH favors imine formation. 2. Use Fresh Reducing Agent: Prepare a fresh solution of the reducing agent immediately before use. 3. Increase Molar Ratio: Increase the molar excess of this compound and the reducing agent. 4. Use Amine-Free Buffers: Use buffers such as HEPES, PBS, or borate buffer. |
| Protein Precipitation | 1. High Degree of Labeling: Excessive modification of lysine residues can alter the protein's charge and solubility. 2. Hydrophobicity of the Label: The aromatic nature of the label can increase the hydrophobicity of the protein surface, leading to aggregation. 3. Suboptimal Buffer Conditions: Incorrect pH or low ionic strength can reduce protein stability. | 1. Reduce Molar Ratio: Decrease the molar excess of the labeling reagent. 2. Optimize Reaction Time and Temperature: Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down the reaction and potential aggregation. 3. Buffer Optimization: Ensure the buffer pH is at least one unit away from the protein's isoelectric point (pI) and consider including stabilizing additives like glycerol or arginine. |
| Non-specific Labeling | 1. Over-reduction: A harsh reducing agent might reduce other functional groups on the protein. 2. Side Reactions: At very high concentrations of the aldehyde, side reactions may occur. | 1. Use a Mild Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are selective for the imine intermediate. 2. Optimize Reagent Concentration: Use the lowest effective concentration of the labeling reagent. |
Data Presentation: Optimizing Reaction Conditions
The following tables provide representative data on how different reaction parameters can influence the labeling efficiency of a model protein (e.g., Bovine Serum Albumin - BSA) with this compound. Please note that these are illustrative examples, and optimal conditions should be determined empirically for your specific protein of interest.
Table 1: Effect of pH on Labeling Efficiency
| pH | Molar Ratio (Label:Protein) | Reducing Agent | Reaction Time (hours) | Temperature (°C) | Labeling Efficiency (%) |
| 5.0 | 20:1 | NaBH₃CN | 2 | 25 | 35 |
| 6.0 | 20:1 | NaBH₃CN | 2 | 25 | 65 |
| 6.5 | 20:1 | NaBH₃CN | 2 | 25 | 85 |
| 7.0 | 20:1 | NaBH₃CN | 2 | 25 | 70 |
| 8.0 | 20:1 | NaBH₃CN | 2 | 25 | 50 |
Table 2: Effect of Molar Ratio on Labeling Efficiency
| pH | Molar Ratio (Label:Protein) | Reducing Agent | Reaction Time (hours) | Temperature (°C) | Labeling Efficiency (%) |
| 6.5 | 5:1 | NaBH₃CN | 2 | 25 | 40 |
| 6.5 | 10:1 | NaBH₃CN | 2 | 25 | 60 |
| 6.5 | 20:1 | NaBH₃CN | 2 | 25 | 85 |
| 6.5 | 50:1 | NaBH₃CN | 2 | 25 | 95 |
Table 3: Comparison of Reducing Agents
| pH | Molar Ratio (Label:Protein) | Reducing Agent | Reaction Time (hours) | Temperature (°C) | Labeling Efficiency (%) |
| 6.5 | 20:1 | NaBH₄ | 2 | 25 | 75 (potential for side reactions) |
| 6.5 | 20:1 | NaBH₃CN | 2 | 25 | 85 |
| 6.5 | 20:1 | NaBH(OAc)₃ | 2 | 25 | 90 |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
-
Protein Preparation:
-
Dissolve or dialyze your protein into an amine-free buffer (e.g., 100 mM HEPES, pH 7.0) to a final concentration of 1-10 mg/mL.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent like DMSO or DMF (e.g., 100 mM).
-
Prepare a fresh stock solution of sodium cyanoborohydride (NaBH₃CN) in the reaction buffer (e.g., 1 M). Caution: NaBH₃CN is toxic and should be handled with care in a well-ventilated area.
-
-
Labeling Reaction:
-
To the protein solution, add the this compound stock solution to achieve the desired molar excess (e.g., 20-fold molar excess).
-
Immediately add the NaBH₃CN stock solution to a final concentration of 20-50 mM.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer to a final concentration of 50 mM) to consume any unreacted aldehyde.
-
Remove excess labeling reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer (e.g., PBS).
-
Protocol 2: Quantification of Labeling Efficiency by UV-Vis Spectrophotometry
-
Measure Absorbance:
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the maximum absorbance wavelength of this compound (determine this experimentally for the conjugated form, which may differ slightly from the free label).
-
-
Calculate Protein Concentration:
-
Use the Beer-Lambert law (A = εcl) and the extinction coefficient of your protein at 280 nm to calculate the protein concentration. You may need to correct for the absorbance of the label at 280 nm.
-
-
Calculate Degree of Labeling (DOL):
-
Use the Beer-Lambert law to calculate the concentration of the label using its extinction coefficient.
-
DOL = (moles of label) / (moles of protein)
-
Visualizations
Caption: Reductive amination signaling pathway for protein labeling.
Caption: General experimental workflow for protein labeling.
Caption: Troubleshooting decision tree for low labeling efficiency.
Troubleshooting protein precipitation issues during 6-(Dimethylamino)nicotinaldehyde labeling.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein precipitation issues encountered during labeling with 6-(Dimethylamino)nicotinaldehyde.
Troubleshooting Guide: Protein Precipitation
Protein precipitation during the labeling process is a common challenge that can significantly impact experimental outcomes. This guide provides a systematic approach to identifying the root cause of precipitation and implementing effective solutions.
Initial Assessment: Visual Inspection and Quantification
The first step in troubleshooting is to characterize the precipitation.
-
Visual Observation: Is the solution cloudy, or are there visible aggregates?
-
Quantification (Optional): Measure the absorbance of the solution at 600 nm (A600) before and after the labeling reaction to quantify the extent of aggregation.
Systematic Troubleshooting of Potential Causes
Work through the following potential causes, starting with the most common culprits.
1. Suboptimal Reagent-to-Protein Molar Ratio
Over-labeling is a frequent cause of protein precipitation. The addition of multiple this compound molecules can alter the protein's surface properties, leading to aggregation.
-
Solution: Perform a titration experiment to determine the optimal molar ratio of the labeling reagent to your protein. Start with a lower ratio (e.g., 3:1 or 5:1) and gradually increase it.
2. Inappropriate Buffer Conditions
The buffer composition is critical for maintaining protein stability during the labeling reaction.
-
pH: The reaction with primary amines (reductive amination) is most efficient at a slightly acidic to neutral pH (typically pH 6-7.5). However, the optimal pH for your specific protein's stability might differ. Ensure the buffer pH is at least 1-1.5 units away from your protein's isoelectric point (pI) to maintain sufficient surface charge and prevent aggregation.[1]
-
Buffer Type: Use a buffer that does not contain primary amines, such as phosphate or HEPES buffer. Buffers like Tris or glycine will compete with the protein for reaction with the aldehyde, reducing labeling efficiency.
3. High Protein Concentration
Elevated protein concentrations increase the likelihood of intermolecular interactions and aggregation.[2]
-
Solution: Attempt the labeling reaction at a lower protein concentration (e.g., 0.5-2 mg/mL). If a higher final concentration is required, the labeled protein can be carefully concentrated after the reaction and purification.
4. Suboptimal Reagent Dissolution and Addition
The method of dissolving and adding the this compound can impact the local concentration of the reagent and potentially induce precipitation.
-
Solvent Concentration: The final concentration of the organic solvent in the reaction mixture should be kept to a minimum (ideally less than 5% v/v) to avoid denaturing the protein.
-
Addition Method: Add the dissolved labeling reagent to the protein solution slowly and with gentle mixing to avoid high local concentrations.
5. Inherent Protein Instability
Some proteins are inherently less stable and more prone to aggregation, especially after chemical modification.
-
Stabilizing Additives: Consider the inclusion of stabilizing agents in the reaction buffer. These can help to maintain protein solubility and prevent aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the likely chemical reaction between this compound and my protein?
A1: this compound contains an aldehyde functional group, which will react with primary amines on the protein (the N-terminus and the epsilon-amino group of lysine residues) via reductive amination. This reaction forms a stable secondary amine linkage. The reaction typically requires a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to reduce the intermediate Schiff base.
Q2: My protein precipitated immediately after adding the dissolved this compound. What is the most likely cause?
A2: This is often due to the method of reagent addition or the use of an organic solvent to dissolve the label. A high local concentration of the labeling reagent or the organic solvent can cause immediate protein precipitation. To mitigate this, ensure the labeling reagent is added slowly to the protein solution with gentle mixing, and use the absolute minimum amount of organic solvent required for dissolution.
Q3: Can the temperature of the labeling reaction affect protein precipitation?
A3: Yes, temperature can influence both the reaction rate and protein stability. Performing the reaction at a lower temperature (e.g., 4°C) can slow down the aggregation process, although it may require a longer incubation time to achieve the desired degree of labeling.[1]
Q4: How can I remove protein aggregates after the labeling reaction?
A4: If aggregates have formed, they can be removed by centrifugation or size-exclusion chromatography (SEC). However, it is always preferable to optimize the labeling conditions to prevent aggregate formation in the first place.
Q5: Are there any additives I can include in my reaction to prevent precipitation?
A5: Yes, several additives can help to enhance protein stability and solubility. Common examples include glycerol (5-20%), L-arginine (e.g., 50-100 mM), and non-ionic detergents (e.g., Tween-20 at low concentrations). The optimal additive and its concentration should be determined empirically for your specific protein.
Data Presentation
Table 1: Recommended Starting Conditions for Labeling Reaction Optimization
| Parameter | Recommended Starting Range | Notes |
| Protein Concentration | 0.5 - 2.0 mg/mL | Higher concentrations can increase aggregation risk. |
| Molar Ratio (Label:Protein) | 3:1 to 10:1 | Perform a titration to find the optimal ratio. |
| Buffer pH | 6.0 - 7.5 | Must be at least 1-1.5 units away from the protein's pI. |
| Buffer Type | Phosphate, HEPES | Must be free of primary amines. |
| Reducing Agent (e.g., NaBH₃CN) | 10 - 20 mM | Add fresh to the reaction. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures may reduce aggregation but require longer reaction times. |
| Reaction Time | 2 hours to Overnight | Dependent on temperature and reagent concentrations. |
| Organic Solvent (if used) | < 5% (v/v) | Use the minimum volume necessary to dissolve the label. |
Table 2: Common Stabilizing Additives to Prevent Precipitation
| Additive | Typical Concentration | Mechanism of Action |
| Glycerol | 5 - 20% (v/v) | Increases solvent viscosity and stabilizes protein structure. |
| L-Arginine | 50 - 100 mM | Suppresses protein aggregation. |
| Sucrose | 0.25 - 1 M | Stabilizes protein conformation. |
| Non-ionic Detergents (e.g., Tween-20) | 0.01 - 0.1% (v/v) | Prevents hydrophobic interactions and aggregation. |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
This protocol provides a general guideline. Optimization will be required for each specific protein.
-
Protein Preparation:
-
Prepare the protein in an amine-free buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.0).
-
Ensure the protein concentration is between 0.5-2 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the labeling buffer using a desalting column or dialysis.
-
-
Labeling Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF. A 10-20 mM stock solution is a common starting point.
-
Prepare a fresh stock solution of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), in the labeling buffer.
-
-
Labeling Reaction:
-
Add the desired molar excess of the dissolved this compound to the protein solution. Add the solution dropwise while gently stirring.
-
Immediately add the reducing agent to the reaction mixture.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove excess, unreacted labeling reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis.
-
Mandatory Visualizations
Caption: Experimental workflow for protein labeling.
Caption: Troubleshooting flowchart for protein precipitation.
References
Technical Support Center: 6-(Dimethylamino)nicotinaldehyde (6-DMAN) Fluorescent Probe
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals using the 6-(Dimethylamino)nicotinaldehyde (6-DMAN) fluorescent probe. Our aim is to help you overcome common experimental hurdles, with a focus on mitigating background fluorescence to enhance signal-to-noise ratios.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence is a common issue that can obscure specific signals and compromise data quality. The following table outlines potential causes and recommended solutions to reduce background when using the 6-DMAN probe.
| Potential Cause | Recommended Solution | Parameter Range | Notes |
| Excess Probe Concentration | Optimize the concentration of the 6-DMAN probe by performing a titration experiment. | 0.1 - 10 µM | Start with the recommended concentration in the product datasheet and test a range of dilutions. Higher concentrations can lead to non-specific binding and increased background.[1][2] |
| Prolonged Incubation Time | Reduce the incubation time of the probe with the sample. | 5 - 60 minutes | Shorter incubation times can minimize non-specific uptake and binding of the probe.[3] |
| Insufficient Washing | Increase the number and/or duration of washing steps after probe incubation. | 2-4 washes, 5-10 minutes each | Thorough washing with a suitable buffer (e.g., PBS) is crucial for removing unbound probe.[1] |
| Autofluorescence of Cells/Tissue | 1. Use a red-shifted fluorescent probe as an alternative if possible.2. Employ photobleaching techniques.3. Use a commercial autofluorescence quenching agent. | N/A | Cellular components like NADH and flavins contribute to autofluorescence, which is most prominent in the blue-green spectral range.[4][5] |
| Fluorescent Media Components | Image cells in a phenol red-free medium or a clear buffered saline solution. | N/A | Phenol red and other components in cell culture media can be highly fluorescent.[4] |
| Non-Specific Binding | Include a blocking step before probe incubation, especially for tissue sections. | 30-60 minutes | While more common in immunofluorescence, a blocking agent like BSA may reduce non-specific binding of some small molecule probes.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background fluorescence when using 6-DMAN?
A1: Background fluorescence can originate from several sources:
-
Unbound Probe: Residual 6-DMAN molecules that have not been washed away from the sample.[1]
-
Cellular Autofluorescence: Natural fluorescence from endogenous molecules within the cells, such as NADH and flavins. This is typically more pronounced at shorter excitation wavelengths (blue-green region).[4]
-
Media and Reagents: Components in the cell culture medium (like phenol red and riboflavin) or mounting medium can be inherently fluorescent.[4]
-
Non-Specific Binding: The probe may bind to cellular structures or components other than the intended target.[6]
Q2: How can I determine the optimal concentration of the 6-DMAN probe for my experiment?
A2: To determine the optimal concentration, we recommend performing a concentration titration. Prepare a series of dilutions of the 6-DMAN probe (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, and 10 µM) and stain your cells or tissue under identical conditions. Image the samples using consistent acquisition settings and identify the lowest concentration that provides a strong specific signal with minimal background.[1][2]
Q3: My unstained control cells are showing significant fluorescence. What could be the cause and how do I fix it?
A3: Fluorescence in unstained control cells is known as autofluorescence. It is often caused by endogenous cellular components like flavins and NADH.[4][5] To mitigate this, you can:
-
Use appropriate filters: Ensure your microscope's filter sets are optimized for the excitation and emission spectra of 6-DMAN to minimize the collection of autofluorescence signals.
-
Consider a different fluorophore: If possible, use a red-shifted probe, as autofluorescence is less intense at longer wavelengths.[4]
-
Implement photobleaching: Before staining, intentionally expose your sample to the excitation light to "bleach" the autofluorescence. Be careful not to damage the sample.
-
Use quenching agents: Commercial reagents are available that can help to quench autofluorescence.
Q4: Can I use photobleaching to reduce background from 6-DMAN?
A4: Yes, photobleaching can be a useful technique. It involves exposing the sample to intense light to reduce the fluorescence of non-specifically bound probes or background autofluorescence. A common approach is to selectively photobleach a region of high background before acquiring your final image. However, it is important to ensure that this process does not damage the sample or significantly affect the specific signal from the target of interest.
Experimental Protocols
Protocol 1: Optimized Staining with 6-DMAN to Reduce Background
This protocol provides a general framework for staining cells with the 6-DMAN probe, incorporating steps to minimize background fluorescence.
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Culture cells to the desired confluency.
-
-
Probe Preparation:
-
Prepare a stock solution of 6-DMAN in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the 6-DMAN stock solution to the desired final concentration in a phenol red-free medium or a buffered saline solution (e.g., PBS). It is recommended to test a range of concentrations (0.1 - 10 µM) to find the optimal one for your specific cell type and experimental conditions.[1][2]
-
-
Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add the diluted 6-DMAN staining solution to the cells.
-
Incubate for a optimized period, typically between 15 and 30 minutes, at 37°C. Avoid excessively long incubation times to prevent non-specific uptake.[3]
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells 2-3 times with warm PBS for 5 minutes each wash. This step is critical for removing unbound probe.[1]
-
-
Imaging:
-
Image the cells immediately in PBS or a low-background imaging medium.
-
Use the appropriate filter set for 6-DMAN and keep illumination intensity and exposure times to a minimum to reduce phototoxicity and photobleaching.
-
Visualizations
Caption: Troubleshooting workflow for high background fluorescence.
Caption: Key sources of background and corresponding reduction strategies.
References
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. google.com [google.com]
- 3. Challenges and Opportunities for Small-Molecule Fluorescent Probes in Redox Biology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. med.virginia.edu [med.virginia.edu]
- 6. biotium.com [biotium.com]
Methods to improve the photostability of 6-(Dimethylamino)nicotinaldehyde probes.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the photostability of 6-(Dimethylamino)nicotinaldehyde (6-DMN) probes during fluorescence microscopy experiments.
Troubleshooting Guides
This section addresses common issues encountered during the use of 6-DMN probes, focusing on rapid signal loss and high background fluorescence.
Issue 1: Rapid Photobleaching or Fading of the Fluorescent Signal
Symptoms:
-
A noticeable decrease in fluorescence intensity during time-lapse imaging.
-
The signal fades quickly upon initial exposure to excitation light.
-
Inability to acquire images over extended periods.
| Possible Cause | Recommended Solution |
| High Excitation Light Intensity | Reduce the laser power or lamp intensity to the lowest level that provides a sufficient signal-to-noise ratio. Use neutral density filters to attenuate the excitation light without changing its spectral properties. |
| Prolonged Exposure Time | Minimize the duration of exposure for each image. Use the shortest possible exposure time that still yields a clear image. For time-lapse experiments, increase the interval between acquisitions. |
| Oxygen-Mediated Photodegradation | Deoxygenate the imaging medium by bubbling with nitrogen or argon before use. Utilize commercially available oxygen scavenging systems (e.g., glucose oxidase/catalase) in your imaging buffer. Note: The effectiveness of oxygen scavengers can be cell-type dependent and may require optimization. |
| Absence of Antifade Reagents | Incorporate antifade reagents into your mounting medium or live-cell imaging buffer. Common antifade agents include ascorbic acid, n-propyl gallate (NPG), and Trolox (a water-soluble vitamin E analog). Commercial antifade mounting media are also available and are often optimized for a range of fluorophores. |
| Inherent Photolability of the Probe | If the above measures are insufficient, consider synthesizing or obtaining a more photostable analog of the 6-DMN probe. Structural modifications, such as the incorporation of rigidifying elements into the fluorophore backbone, can enhance photostability. |
Issue 2: High Background Fluorescence or Non-Specific Staining
Symptoms:
-
Poor contrast between the signal of interest and the background.
-
Cellular compartments or extracellular matrix show unintended fluorescence.
-
Difficulty in distinguishing the specific signal from noise.
| Possible Cause | Recommended Solution |
| Excess Probe Concentration | Titrate the concentration of the 6-DMN probe to determine the optimal concentration that provides specific labeling with minimal background. Start with a low concentration and incrementally increase it. |
| Inadequate Washing Steps | Ensure thorough washing of the sample after incubation with the probe to remove any unbound molecules. Increase the number and duration of washing steps. |
| Probe Aggregation | Prepare fresh dilutions of the 6-DMN probe before each experiment. Sonication of the stock solution can sometimes help in disaggregating the probe molecules. |
| Autofluorescence of Cells or Medium | Image a control sample that has not been treated with the 6-DMN probe to assess the level of autofluorescence. If autofluorescence is high, consider using a different imaging medium or spectral unmixing techniques if your imaging system supports it. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of photobleaching for probes like 6-DMN?
A1: While direct studies on 6-DMN are limited, for structurally similar "push-pull" fluorophores with electron-donating (dimethylamino group) and electron-accepting (aldehyde group) moieties, photobleaching often occurs via two main pathways. The first involves the formation of a long-lived triplet state upon excitation. This triplet state can then react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which can chemically degrade the fluorophore. The second pathway can involve direct photochemical reactions from the excited singlet state, particularly under high-intensity illumination.
Q2: How do antifade reagents work to protect my 6-DMN probe?
A2: Antifade reagents primarily work through two mechanisms. Triplet state quenchers (e.g., cyclooctatetraene (COT), although less common in live-cell imaging) can directly interact with the excited triplet state of the fluorophore, returning it to the ground state before it can react with oxygen. Antioxidants or ROS scavengers (e.g., ascorbic acid, NPG, Trolox) work by neutralizing the damaging reactive oxygen species that are formed, thereby protecting the fluorophore from oxidative degradation.
Q3: Can I use the same antifade reagent for both fixed and live-cell imaging?
A3: Not always. Antifade reagents formulated for fixed-cell mounting media can be toxic to live cells. For live-cell imaging, it is crucial to use reagents that are biocompatible and maintain cell viability. Oxygen scavenging systems and reagents like Trolox are commonly used for live-cell experiments. Always check the manufacturer's recommendations for the specific antifade reagent.
Q4: How can I quantitatively measure the improvement in photostability?
A4: You can quantify photostability by measuring the photobleaching half-life (t₁/₂) . This is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination. A longer half-life indicates greater photostability. Another metric is the photobleaching quantum yield (Φb) , which is the probability that a fluorophore will be photobleached after absorbing a photon. A lower Φb value signifies higher photostability. Detailed protocols for these measurements are provided below.
Q5: Are there any structural modifications to the 6-DMN probe that could improve its photostability?
A5: Based on principles of fluorophore design, certain structural modifications could potentially enhance the photostability of 6-DMN. These include:
-
Introducing steric hindrance around the dimethylamino group to restrict its rotation, which can be a pathway for non-radiative decay and photobleaching.
-
Incorporating the pyridine and benzene rings into a more rigid, fused ring system to reduce conformational flexibility.
-
Attaching antioxidant moieties directly to the fluorophore to provide intramolecular photoprotection.
Quantitative Data Summary
Disclaimer: The following data is illustrative and based on typical performance of similar fluorescent probes. Actual values for 6-DMN probes may vary and should be determined experimentally.
Table 1: Illustrative Photobleaching Half-lives (t₁/₂) of a 6-DMN Analog under Different Conditions
| Imaging Condition | Photobleaching Half-life (t₁/₂) (seconds) |
| Standard Buffer | 15 |
| + Ascorbic Acid (1 mM) | 45 |
| + n-Propyl Gallate (50 µM) | 60 |
| + Oxygen Scavenging System | 90 |
| Deoxygenated Buffer + NPG | 120 |
Table 2: Illustrative Photobleaching Quantum Yields (Φb) for Different Fluorophore Architectures
| Fluorophore Type | Typical Photobleaching Quantum Yield (Φb) |
| Simple Aminobenzaldehyde | 10⁻⁵ - 10⁻⁶ |
| Structurally Rigidified Analog | 10⁻⁶ - 10⁻⁷ |
| Covalently Linked Antioxidant | 10⁻⁷ - 10⁻⁸ |
Experimental Protocols
Protocol 1: Measurement of Photobleaching Half-life (t₁/₂)
-
Sample Preparation: Prepare your sample with the 6-DMN probe as you would for your experiment. Mount the sample on the microscope.
-
Region of Interest (ROI) Selection: Identify a region of interest that shows clear and specific fluorescence.
-
Imaging Parameters: Set your microscope to acquire a time-lapse series. Use the same excitation intensity and exposure time that you plan to use for your actual experiments.
-
Time-Lapse Acquisition: Start the time-lapse acquisition and continuously illuminate the ROI. Acquire images at regular intervals (e.g., every 5-10 seconds).
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background by subtracting the mean intensity of a region without fluorescence.
-
Normalize the intensity values to the initial intensity (at time t=0).
-
Plot the normalized intensity versus time.
-
Determine the time at which the fluorescence intensity drops to 50% of its initial value. This is the photobleaching half-life (t₁/₂).
-
Protocol 2: Evaluation of Antifade Reagent Efficacy
-
Prepare Imaging Buffers: Prepare a series of imaging buffers: one control buffer without any antifade reagent, and several test buffers each containing a different antifade reagent or a combination of them at various concentrations.
-
Sample Preparation: Prepare multiple identical samples stained with the 6-DMN probe.
-
Imaging and Analysis:
-
For each sample, replace the buffer with one of the prepared imaging buffers.
-
Measure the photobleaching half-life (t₁/₂) for each condition using the protocol described above.
-
Compare the half-lives obtained with the different antifade reagents to determine the most effective one for your experimental setup.
-
Visualizations
Caption: A diagram illustrating the primary pathways leading to fluorophore photobleaching.
Technical Support Center: Resolving Solubility Challenges of 6-(Dimethylamino)nicotinaldehyde in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on overcoming solubility issues with 6-(Dimethylamino)nicotinaldehyde in aqueous solutions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a solid organic compound with a molecular weight of 150.18 g/mol and a melting point of 57-59°C.[1][2] Its structure, containing both a polar dimethylamino group and a pyridine ring, results in limited solubility in aqueous solutions, which can pose significant challenges for its use in biological assays and other experimental setups requiring aqueous buffers.
Q2: What are the key physicochemical properties of this compound that influence its solubility?
Understanding the compound's properties is crucial for developing effective solubilization strategies. Key parameters are summarized in the table below. The predicted pKa of 5.44 suggests that the compound's solubility will be pH-dependent.[3]
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O | [2] |
| Molecular Weight | 150.18 g/mol | [2] |
| Appearance | Light yellow to yellow solid | [3] |
| Melting Point | 57-59 °C | [3] |
| Predicted pKa | 5.44 ± 0.10 | [3] |
Q3: What are the primary strategies for increasing the aqueous solubility of this compound?
Three main strategies can be employed to enhance the aqueous solubility of this compound:
-
pH Adjustment: Leveraging the basicity of the dimethylamino and pyridine groups, lowering the pH can protonate the molecule, thereby increasing its polarity and solubility in water.
-
Co-solvency: The use of water-miscible organic solvents can reduce the overall polarity of the aqueous solution, facilitating the dissolution of more hydrophobic compounds.
-
Cyclodextrin Complexation: Cyclodextrins can encapsulate the nonpolar regions of the molecule, forming an inclusion complex with a hydrophilic exterior that is more soluble in water.
Troubleshooting Guide
This guide addresses common problems encountered when preparing aqueous solutions of this compound.
Problem 1: The compound does not dissolve in my aqueous buffer.
This is the most common issue and indicates that the intrinsic solubility of the compound in the chosen buffer is low.
Caption: Initial troubleshooting for insolubility.
Problem 2: The compound dissolves initially but precipitates out over time or upon temperature change.
This suggests that you have created a supersaturated solution that is not thermodynamically stable.
Caption: Troubleshooting precipitation issues.
Problem 3: The use of a co-solvent is interfering with my biological assay.
Co-solvents, especially at higher concentrations, can be toxic to cells or inhibit enzyme activity.
Caption: Addressing co-solvent interference.
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol is suitable for experiments where a lower pH is tolerable.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., PBS, Tris)
-
0.1 M Hydrochloric Acid (HCl)
-
pH meter
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare the desired aqueous buffer.
-
Slowly add 0.1 M HCl to the buffer while stirring until the pH is approximately 1-2 units below the predicted pKa of 5.44 (e.g., pH 4.0).
-
Weigh the desired amount of this compound and add it to the pH-adjusted buffer.
-
Stir the solution at room temperature until the compound is fully dissolved. Gentle warming may be used if necessary, but allow the solution to return to room temperature to check for precipitation.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.
Protocol 2: Solubilization using Co-solvents
This method is useful when pH modification is not an option.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol (ACS grade or higher)
-
Aqueous buffer of choice
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol (e.g., 10-50 mM).
-
To prepare the working solution, add a small volume of the stock solution to the aqueous buffer. It is critical to add the stock solution to the buffer and not the other way around to minimize precipitation.
-
Vortex the solution immediately and thoroughly after adding the stock.
-
If precipitation occurs, try increasing the percentage of the co-solvent in the final solution. However, be mindful of the tolerance of your experimental system to the co-solvent (typically <1% for cell-based assays).
Protocol 3: Inclusion Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This is often the most effective method for significantly increasing aqueous solubility with minimal impact on biological systems.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10-40% w/v). Gentle warming (to ~40°C) may be required to dissolve the HP-β-CD.
-
Add the desired amount of this compound to the HP-β-CD solution.
-
Stir the mixture vigorously for several hours (or overnight) at room temperature to allow for the formation of the inclusion complex.
-
Filter the solution through a 0.22 µm syringe filter to remove any un-complexed, undissolved compound.
Workflow for Selecting a Solubilization Method
Caption: Decision tree for choosing a solubilization strategy.
References
Technical Support Center: High-Purity 6-(Dimethylamino)nicotinaldehyde Synthesis
This technical support center provides researchers, scientists, and drug development professionals with refined synthesis protocols, troubleshooting guides, and frequently asked questions for the preparation of high-purity 6-(Dimethylamino)nicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the synthesis of this compound?
A1: The most common issues include low yields, formation of byproducts, and over-reduction of the aldehyde to the corresponding alcohol. Careful control of reaction conditions and reagent purity is crucial to mitigate these problems.[1]
Q2: How can I monitor the progress of the reaction?
A2: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] This allows for the determination of the optimal reaction time and helps in identifying the presence of starting materials, intermediates, and byproducts.
Q3: What purification methods are most effective for obtaining high-purity this compound?
A3: High-purity product can be obtained through flash column chromatography or recrystallization.[2] The choice of method depends on the nature and quantity of impurities present in the crude product.
Q4: My purification by recrystallization is resulting in oiling out of the product. What should I do?
A4: Oiling out during recrystallization can occur if the boiling point of the solvent is higher than the melting point of your compound or if impurities are depressing the melting point.[2] Consider using a lower-boiling point solvent or pre-purifying the crude material by column chromatography.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Extend the reaction time and continue to monitor by TLC/HPLC. A moderate increase in temperature may also be beneficial.[1] |
| Suboptimal reagent quality. | Ensure all starting materials and reagents are of high purity and are not degraded. | |
| Catalyst deactivation. | If using a catalyst, ensure it is fresh and active. For catalytic hydrogenations, be mindful of potential catalyst poisoning.[1] | |
| Significant Byproduct Formation | Side reactions due to reaction conditions. | Optimize reaction conditions such as temperature, reaction time, and the stoichiometry of reagents. |
| Incorrect work-up procedure. | Ensure the work-up protocol is followed precisely to remove impurities and byproducts effectively. | |
| Over-reduction to Alcohol | Excessive reducing agent. | Use the stoichiometric amount of the reducing agent. |
| Non-optimal temperature. | Many reduction reactions require low temperatures to be selective for the aldehyde.[1] Ensure the recommended temperature is maintained throughout the addition of the reducing agent and the reaction. | |
| Low Purity After Column Chromatography | Improper mobile phase selection. | Perform TLC analysis with different solvent systems to determine the optimal mobile phase for good separation. |
| Column overloading. | Do not exceed the loading capacity of the column to ensure proper separation. | |
| Low Purity After Recrystallization | Improper solvent choice. | Screen for an optimal solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature. |
| Cooling rate is too fast. | Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of pure crystals.[2] |
Experimental Protocols
A plausible synthetic route for this compound can be adapted from the synthesis of similar compounds.[3] The following protocol outlines a potential multi-step synthesis starting from 6-chloronicotinic acid.
Step 1: Synthesis of 6-(Dimethylamino)nicotinic acid
-
Reaction: In a sealed microwave reactor vessel, combine 6-chloronicotinic acid, an excess of dimethylamine solution, and a suitable base in a polar solvent.
-
Conditions: Irradiate the mixture in a microwave reactor at an elevated temperature (e.g., 150-200 °C) for a specified time (e.g., 1-2 hours) with stirring.
-
Work-up: After cooling, acidify the reaction mixture with an appropriate acid (e.g., HCl) to precipitate the product. Collect the solid by vacuum filtration and wash with cold deionized water.
Step 2: Amide Formation
-
Reaction: Suspend the 6-(Dimethylamino)nicotinic acid in a dry, inert solvent (e.g., dichloromethane) and cool in an ice bath. Add a chlorinating agent (e.g., thionyl chloride) dropwise. After stirring, add a suitable amine (e.g., morpholine) and a non-nucleophilic base (e.g., triethylamine).
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Reduction to this compound
-
Reaction: Dissolve the amide from Step 2 in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere and cool to 0 °C. Slowly add a mild reducing agent (e.g., lithium tri-tert-butoxyaluminum hydride) dropwise, maintaining a low temperature.
-
Work-up: After the reaction is complete (monitored by TLC), quench the reaction with a suitable aqueous solution. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to yield the crude this compound.
Purification Protocol: Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate) and pack a column.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.[2]
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for addressing low reaction yield.
References
Technical Support Center: Preventing Protein Aggregation with 6-(Dimethylamino)nicotinaldehyde (6-DMAN)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation issues when labeling with 6-(Dimethylamino)nicotinaldehyde (6-DMAN).
Frequently Asked Questions (FAQs)
Q1: What is this compound (6-DMAN) and what is it used for?
This compound (6-DMAN) is a chemical reagent used for labeling proteins. It contains an aldehyde group that can selectively react with primary amines (like the N-terminus of a protein or the side chain of lysine residues) through a process called reductive amination. This labeling is often used to introduce a specific tag or probe onto a protein for various biochemical and biophysical studies.
Q2: What are the common causes of protein aggregation during labeling with 6-DMAN?
Protein aggregation during labeling can be triggered by several factors:
-
Increased Hydrophobicity: The addition of any labeling molecule can alter the surface properties of a protein. If the label itself is hydrophobic, it can increase the overall hydrophobicity of the protein, promoting self-association and aggregation.[1]
-
Alteration of Surface Charge: Modification of lysine residues, which are positively charged at physiological pH, can alter the protein's net charge and isoelectric point (pI). This can lead to reduced solubility and aggregation, especially if the buffer pH is close to the new pI.
-
Conformational Changes: The labeling process itself or the presence of the label can induce local or global conformational changes in the protein, potentially exposing hydrophobic regions that are normally buried.
-
Suboptimal Buffer Conditions: Inappropriate pH, low ionic strength, or the absence of stabilizing additives in the labeling buffer can destabilize the protein and make it more prone to aggregation.[1]
-
High Protein Concentration: Higher concentrations increase the likelihood of intermolecular interactions that can lead to aggregation.[2]
-
Over-labeling: Attaching too many 6-DMAN molecules to a single protein can drastically alter its physicochemical properties and increase the risk of aggregation.
Q3: How can I detect protein aggregation in my sample?
Protein aggregation can manifest as visible precipitation or cloudiness. However, soluble aggregates, which are not visible to the naked eye, can also be present and interfere with your experiments. Several techniques can be used to detect both soluble and insoluble aggregates:
-
Visual Inspection: The simplest method is to check for any turbidity or precipitate in your sample.
-
UV-Vis Spectroscopy: An increase in absorbance at 350 nm can indicate the presence of light-scattering aggregates.[3]
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of a range of particle sizes in solution, making it ideal for identifying soluble aggregates.[4][5]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of peaks eluting earlier than the monomeric protein is indicative of aggregation.[3][4]
-
Fluorescence-Based Assays: Dyes like Thioflavin T (ThT) can be used to detect the formation of specific types of aggregates, such as amyloid fibrils.[6]
Troubleshooting Guide
If you are experiencing protein aggregation during or after labeling with 6-DMAN, consult the following troubleshooting guide.
Issue 1: Visible Precipitation or Cloudiness During/After Labeling
This indicates significant protein aggregation. The following table summarizes potential solutions.
| Parameter | Potential Cause of Aggregation | Recommended Action | Quantitative Target/Range |
| Buffer pH | The pH is too close to the protein's isoelectric point (pI), minimizing electrostatic repulsion. | Adjust the buffer pH to be at least 1-1.5 units away from the protein's pI. | pH = pI ± 1.5 |
| Ionic Strength | Low salt concentration may not be sufficient to shield electrostatic interactions that can lead to aggregation. | Increase the salt concentration in the buffer. | 50-250 mM NaCl |
| Protein Concentration | High protein concentration increases the frequency of intermolecular collisions. | Reduce the protein concentration during the labeling reaction. | ≤ 1 mg/mL (protein-dependent) |
| 6-DMAN:Protein Molar Ratio | Excessive labeling (high molar ratio) can significantly alter the protein's surface properties. | Perform a titration to find the lowest effective molar ratio of 6-DMAN to protein. | Start with a 1:1 to 5:1 molar ratio |
| Temperature | Higher temperatures can increase the rate of aggregation. | Perform the labeling reaction at a lower temperature (e.g., 4°C), though this may require a longer incubation time. | 4°C to Room Temperature |
Issue 2: Soluble Aggregates Detected by DLS or SEC
Even without visible precipitation, the presence of soluble aggregates can compromise downstream applications.
| Parameter | Potential Cause of Aggregation | Recommended Action | Quantitative Target/Range |
| Buffer Additives | The buffer lacks components that stabilize the protein's native conformation. | Screen a panel of stabilizing additives. | See Table 2 for details |
| Hydrophobicity of 6-DMAN | The dimethylamino and nicotinic aldehyde components may increase the hydrophobicity of the protein surface. | Add a mild non-ionic or zwitterionic detergent to the buffer. | 0.01% - 0.1% (v/v) Tween-20 or CHAPS |
| Purification Method | Residual unreacted 6-DMAN or small aggregates from the labeling reaction remain in the sample. | Immediately after labeling, purify the protein conjugate using size exclusion chromatography (SEC). | N/A |
| Storage Conditions | Improper storage can lead to aggregation over time. | Store the labeled protein at -80°C in a buffer containing a cryoprotectant. | 5-20% (v/v) Glycerol or Sucrose |
Table 2: Common Protein Stabilizing Additives
| Additive Class | Example | Typical Concentration | Mechanism of Action |
| Osmolytes | Glycerol, Sucrose, Trehalose | 5-20% (v/v) or (w/v) | Stabilize the native protein structure through preferential hydration.[7] |
| Amino Acids | Arginine, Glutamic Acid, Glycine | 50-500 mM | Can suppress aggregation by binding to exposed hydrophobic patches and increasing solubility.[8][9] |
| Reducing Agents | DTT, TCEP | 1-5 mM | Prevent the formation of intermolecular disulfide bonds that can lead to aggregation.[9] |
| Detergents | Tween-20, CHAPS | 0.01-0.1% (v/v) | Non-denaturing detergents can help solubilize proteins and prevent hydrophobic aggregation.[9] |
Experimental Protocols
Protocol 1: General Protein Labeling with 6-DMAN via Reductive Amination
-
Protein Preparation:
-
Dialyze the purified protein against an amine-free buffer, such as 100 mM MES or HEPES at pH 6.0-7.0, containing 150 mM NaCl.
-
Adjust the protein concentration to 1-2 mg/mL.
-
-
Labeling Reaction:
-
Prepare a fresh stock solution of 6-DMAN in an organic solvent like DMSO.
-
Add the 6-DMAN stock solution to the protein solution to achieve the desired molar excess (e.g., 5-fold molar excess).
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to a final concentration of 20 mM. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.
-
Remove excess 6-DMAN and the reducing agent by size exclusion chromatography (SEC) or dialysis into a suitable storage buffer.
-
Protocol 2: Screening for Optimal Buffer Conditions to Prevent Aggregation
-
Prepare a Matrix of Buffer Conditions:
-
Prepare a series of small-scale labeling reactions in different buffers. Vary one parameter at a time (e.g., pH, salt concentration, or additive).
-
pH screen: Use buffers with pH values ranging from 6.0 to 8.5 (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-7.5, Tris for pH 8.0-8.5).
-
Salt screen: At the optimal pH, test different NaCl concentrations (e.g., 50 mM, 150 mM, 250 mM, 500 mM).
-
Additive screen: At the optimal pH and salt concentration, test a panel of additives from Table 2.
-
-
Perform Labeling and Analysis:
-
Perform the labeling reaction as described in Protocol 1 for each condition.
-
After the reaction, analyze a small aliquot of each sample for aggregation using DLS or analytical SEC.
-
-
Select Optimal Conditions:
-
Choose the buffer condition that results in the highest labeling efficiency with the lowest amount of aggregation.
-
Visualizations
References
- 1. 6-(Methylamino)nicotinaldehyde | C7H8N2O | CID 18416298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative Stress and Covalent Modification of Protein with Bioactive Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Charges in the hydrophobic interior of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 149805-92-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Strategies to minimize non-specific binding of 6-(Dimethylamino)nicotinaldehyde probes.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding of 6-(Dimethylamino)nicotinaldehyde (6-DMAN) probes during experiments.
Frequently Asked Questions (FAQs)
Q1: What is a 6-DMAN probe and what is its likely mechanism of action?
This compound (6-DMAN) is a fluorescent small molecule that contains a reactive aldehyde group. While specific signaling pathways for 6-DMAN are not extensively documented in the provided search results, probes with aldehyde functionalities often act as reactive chemical tools. They can form covalent bonds with specific cellular components, such as primary amines on proteins, leading to localized fluorescence. The dimethylamino group acts as an electron-donating group, which can enhance the molecule's fluorescent properties.
Q2: What are the primary causes of non-specific binding with 6-DMAN probes?
Non-specific binding of small molecule probes like 6-DMAN can stem from several factors:
-
Hydrophobic Interactions: The aromatic structure of the probe can lead to non-specific binding to hydrophobic regions of proteins and lipids.[1]
-
Electrostatic Interactions: Charged regions of the probe can interact non-specifically with oppositely charged molecules in the cell.[1]
-
High Probe Concentration: Using an excessively high concentration of the probe increases the likelihood of it binding to off-target sites.[1]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer can influence non-specific interactions.[1]
-
Residual Aldehydes from Fixation: If the sample was fixed with aldehyde-based fixatives like formaldehyde or glutaraldehyde, unreacted aldehyde groups can non-specifically bind the probe or other reagents, contributing to background fluorescence.
Q3: How can I differentiate between non-specific binding and autofluorescence?
Autofluorescence is the natural fluorescence emitted by certain biological structures (e.g., mitochondria, lysosomes, collagen, elastin) when excited by light. To distinguish it from non-specific probe binding, you should always include an unstained control sample in your experiment. This control sample should undergo all the same processing steps (including fixation and permeabilization) but without the addition of the 6-DMAN probe. Any signal observed in this control is due to autofluorescence.
Troubleshooting Guide
Problem: High Background Fluorescence
High background fluorescence can obscure the specific signal from your 6-DMAN probe. The following Q&A will guide you through troubleshooting this common issue.
Q: I am observing high background signal across my entire sample. What should I do first?
A: First, ensure that you have quenched any residual aldehydes from your fixation step, as these can be a significant source of background. Aldehyde-based fixatives can leave reactive groups that contribute to non-specific signal.
-
Solution: After fixation and permeabilization, treat your samples with a quenching agent like 1 mg/mL sodium borohydride in ice-cold PBS for 10-15 minutes, or 0.1 M glycine in PBS for 15-30 minutes at room temperature.[1] Always wash thoroughly with PBS after quenching.[1]
Q: I have quenched residual aldehydes, but the background is still high. What is the next step?
A: The next step is to optimize your blocking procedure. Inadequate blocking can leave non-specific binding sites exposed.
-
Solution: Increase the concentration of your blocking agent or the incubation time. Consider trying different blocking agents. A summary of common blocking agents is provided in Table 1. Additionally, adding a non-ionic surfactant like Tween 20 to your blocking and wash buffers can help reduce hydrophobic interactions.[1]
Q: My blocking seems adequate, but the background remains. Could the probe concentration be the issue?
A: Yes, a probe concentration that is too high is a common cause of high background.
-
Solution: Perform a titration experiment to determine the optimal concentration of your 6-DMAN probe. Test a range of concentrations to find the one that provides the best signal-to-noise ratio.
Q: I've optimized quenching, blocking, and probe concentration, but I still have background. What else can I try?
A: Optimizing your wash steps is crucial for removing unbound probe.
-
Solution: Increase the number and duration of your wash steps after probe incubation. Using a wash buffer containing a surfactant like 0.05% Tween 20 can improve the removal of non-specifically bound probes.[1] Ensure gentle agitation during washes to enhance their effectiveness.
Visual Guides
References
Technical Support Center: Troubleshooting Fluorescence Quenching with 6-(Dimethylamino)nicotinaldehyde
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to fluorescence quenching when using 6-(Dimethylamino)nicotinaldehyde (6-DMN). The guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting steps in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound (6-DMN) solution is not fluorescing or the signal is very weak. What are the possible causes?
A weak or absent fluorescent signal from your 6-DMN solution can be attributed to several factors ranging from improper solvent selection to the presence of quenching agents. Compounds with a dimethylamino group attached to an aromatic ring, like 6-DMN, can exhibit intramolecular charge transfer (ICT) fluorescence, which is highly sensitive to the surrounding environment.
Potential Causes:
-
Inappropriate Solvent: The polarity of the solvent significantly impacts the fluorescence quantum yield of ICT dyes.
-
Suboptimal pH: The fluorescence of 6-DMN can be pH-dependent due to the potential for protonation of the dimethylamino group or the pyridine nitrogen.
-
Presence of Quenchers: Contaminants or other molecules in your sample may be quenching the fluorescence.
-
Incorrect Concentration: High concentrations of 6-DMN can lead to self-quenching or aggregation-caused quenching (ACQ).
-
Photobleaching: Prolonged exposure to the excitation light source can irreversibly damage the fluorophore.
-
Instrument Settings: Incorrect excitation and emission wavelengths or other instrument parameters can lead to poor signal detection.
Q2: How does solvent polarity affect the fluorescence of 6-DMN?
The fluorescence of 6-DMN is expected to be highly sensitive to solvent polarity due to its intramolecular charge transfer (ICT) character. In polar solvents, the excited state is stabilized, which can lead to a red-shift in the emission spectrum and, in some cases, a decrease in fluorescence intensity. Conversely, in non-polar environments, higher fluorescence quantum yields are often observed.
Troubleshooting Steps:
-
Solvent Selection: Test the fluorescence of 6-DMN in a range of solvents with varying polarities to determine the optimal medium for your experiment.
-
Consistency: Ensure that the solvent composition is consistent across all experiments to maintain reproducibility.
| Solvent Property | Potential Effect on 6-DMN Fluorescence | Recommendation |
| High Polarity (e.g., water, methanol) | May cause a red-shift in emission and potential quenching. | Use with caution and compare with less polar solvents. |
| Low Polarity (e.g., dioxane, toluene) | Likely to result in higher fluorescence intensity. | Often a good starting point for maximizing the signal. |
| Protic vs. Aprotic | Protic solvents can form hydrogen bonds, potentially leading to quenching. | Aprotic solvents may be preferred to minimize these interactions. |
Q3: My fluorescence signal is decreasing over time during the measurement. What could be the cause?
A continuous decrease in fluorescence intensity during measurement is often indicative of photobleaching, which is the irreversible photochemical destruction of the fluorophore.
Troubleshooting Steps to Minimize Photobleaching:
-
Reduce Excitation Intensity: Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the light source.
-
Minimize Exposure Time: Limit the duration of light exposure by using shutters and acquiring data only when necessary.
-
Use Antifade Reagents: For microscopy applications, consider using a commercial antifade mounting medium.
-
Deoxygenate Solutions: Dissolved oxygen can contribute to photobleaching. Deoxygenating your solutions by bubbling with nitrogen or argon gas can improve photostability.
Q4: I am observing inconsistent fluorescence intensity between replicate experiments. What should I check?
Inconsistent results can arise from a variety of experimental variables that have not been adequately controlled.
Checklist for Reproducibility:
-
Concentration Accuracy: Ensure that the concentration of 6-DMN and any other reagents is accurately and consistently prepared for each experiment.
-
Temperature Control: Fluorescence can be temperature-dependent. Maintain a constant and recorded temperature for all measurements. Dynamic quenching, for instance, increases with temperature.
-
pH Stability: Verify and control the pH of your solutions, as minor fluctuations can alter the fluorescence of pH-sensitive dyes.
-
Instrument Stability: Ensure that the lamp intensity and detector sensitivity of your fluorometer are stable over the course of your experiments.
-
Thorough Mixing: Ensure all components in the sample are completely mixed before measurement.
Troubleshooting Guide for Fluorescence Quenching
This section provides a more in-depth guide to identifying and addressing specific types of fluorescence quenching.
Issue: A significant drop in fluorescence is observed upon the addition of an analyte or another substance to the 6-DMN solution.
This indicates that the added substance is acting as a quencher. The quenching can occur through two primary mechanisms: dynamic (collisional) quenching and static quenching.
Identifying the Quenching Mechanism
To effectively troubleshoot, it is helpful to determine the nature of the quenching process.
Experimental Protocol: Distinguishing Dynamic vs. Static Quenching
-
Temperature Dependence Study:
-
Measure the fluorescence intensity of your 6-DMN solution with and without the quencher at a range of different temperatures.
-
Dynamic Quenching: The quenching efficiency will increase with increasing temperature due to higher diffusion rates and more frequent collisions between the fluorophore and the quencher.
-
Static Quenching: The quenching efficiency will decrease with increasing temperature as the ground-state complex becomes less stable and may dissociate.
-
-
Fluorescence Lifetime Measurements:
-
Measure the fluorescence lifetime of 6-DMN in the absence and presence of the quencher.
-
Dynamic Quenching: The fluorescence lifetime will decrease in the presence of the quencher.
-
Static Quenching: The fluorescence lifetime of the uncomplexed fluorophore will remain unchanged.
-
Troubleshooting Workflow for Quenching
The following diagram illustrates a logical workflow for troubleshooting fluorescence quenching issues with 6-DMN.
Common Quenchers and Mitigation Strategies
| Potential Quencher | Quenching Mechanism | Mitigation Strategy |
| Molecular Oxygen | Dynamic (Collisional) | Deoxygenate solutions by purging with an inert gas (e.g., nitrogen, argon). |
| Halide Ions (e.g., I⁻, Br⁻) | Dynamic (Collisional) | Use alternative salts or buffers if possible. |
| Heavy Metal Ions | Can be Dynamic or Static | Use high-purity water and reagents. If the metal ion is the analyte, this quenching is the basis of the assay. |
| Tryptophan | Can be Dynamic or Static | If present in a protein being studied, consider site-directed mutagenesis if feasible, or characterize the quenching effect. |
| High Concentrations of 6-DMN | Self-quenching/ACQ | Work at lower concentrations (typically in the nanomolar to low micromolar range). |
Experimental Protocols
Protocol 1: Determining the Optimal Excitation and Emission Wavelengths
-
Prepare a dilute solution of 6-DMN (e.g., 1 µM) in the solvent you intend to use for your experiments.
-
Scan for the excitation maximum: Set your spectrofluorometer to scan a range of excitation wavelengths (e.g., 300-450 nm) while monitoring the emission at an estimated wavelength (e.g., 480 nm). The wavelength with the highest fluorescence intensity is the excitation maximum.
-
Scan for the emission maximum: Set the excitation wavelength to the maximum determined in the previous step and scan the emission wavelengths (e.g., 400-600 nm). The wavelength with the highest intensity is the emission maximum.
-
Use these optimal wavelengths for all subsequent experiments to ensure maximum sensitivity.
Protocol 2: Stern-Volmer Analysis for Quenching Characterization
This protocol allows for the quantitative analysis of quenching efficiency.
-
Prepare a stock solution of 6-DMN at a fixed concentration in your chosen buffer/solvent system.
-
Prepare a stock solution of the quencher at a high concentration.
-
Create a series of samples with a constant concentration of 6-DMN and varying concentrations of the quencher. Include a control sample with no quencher.
-
Measure the fluorescence intensity of each sample at the optimal excitation and emission wavelengths.
-
Plot the data according to the Stern-Volmer equation: F₀ / F = 1 + Ksv[Q] where F₀ is the fluorescence intensity without the quencher, F is the fluorescence intensity with the quencher, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.
-
Analyze the plot: A linear Stern-Volmer plot is indicative of a single type of quenching mechanism (either dynamic or static). The slope of the line gives the value of Ksv.
The following diagram illustrates the workflow for a Stern-Volmer analysis.
Optimizing the signal-to-noise ratio in 6-(Dimethylamino)nicotinaldehyde imaging experiments.
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing imaging experiments using 6-(Dimethylamino)nicotinaldehyde. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance your signal-to-noise ratio and achieve high-quality imaging results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its likely applications in cellular imaging?
This compound is a fluorescent organic small molecule. While specific applications are not extensively documented, its structural motifs, particularly the dimethylamino group, are common in probes designed for sensing changes in the cellular microenvironment. For instance, similar structures are utilized in fluorescent probes for detecting amyloid-β plaques, which are associated with Alzheimer's disease.[1][2][3] The dimethylamino group often serves as a recognition moiety for these protein aggregates.[3] Additionally, its donor-π-acceptor structure suggests it may function as a molecular rotor, where its fluorescence is sensitive to the viscosity of its surroundings.[4][5][6]
Q2: What are the main sources of a low signal-to-noise ratio (SNR) in my imaging experiments?
A low SNR can be attributed to several factors, broadly categorized as issues with the signal itself or high background noise.
-
Weak Signal:
-
Suboptimal Probe Concentration: Using a concentration that is too low will result in a weak signal.
-
Incorrect Excitation/Emission Wavelengths: Ensure your microscope's filter sets are matched to the spectral properties of the probe.
-
Photobleaching: The irreversible destruction of the fluorophore by excitation light will lead to signal degradation over time.[7][8]
-
Environmental Quenching: The fluorescence of the probe can be quenched by certain molecules or by changes in the local environment (e.g., polarity, pH).
-
-
High Background:
-
Autofluorescence: Biological samples naturally fluoresce, which can obscure the signal from your probe.[9]
-
Non-specific Binding: The probe may bind to cellular components other than the target of interest.
-
Unbound Probe: Residual, unbound probe in the imaging medium contributes to a diffuse background signal.
-
Media and Vessel Fluorescence: Some culture media and plastic-bottom imaging dishes can be fluorescent.
-
Q3: How does the solvent environment affect the fluorescence of this compound?
The fluorescence of probes like this compound can be highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[10] As solvent polarity increases, a red shift (bathochromic shift) in the emission spectrum is often observed.[10] This is due to the stabilization of the excited state in more polar environments. This property is characteristic of molecules with intramolecular charge transfer (ICT) character, which is typical for donor-π-acceptor structures.
Q4: Is the fluorescence of this probe sensitive to pH?
Yes, it is likely that the fluorescence of this compound is pH-sensitive. The dimethylamino group can be protonated at acidic pH, which would alter the electronic properties of the molecule and, consequently, its fluorescence emission and lifetime.
Troubleshooting Guides
Problem 1: Weak or No Signal
| Potential Cause | Recommended Solution |
| Incorrect Microscope Settings | Verify that the excitation and emission filters on your microscope are appropriate for the expected spectral properties of this compound. |
| Low Probe Concentration | Perform a concentration titration to determine the optimal concentration for your specific cell type and experimental conditions. Start with a range of 1-10 µM. |
| Insufficient Incubation Time | Optimize the incubation time to allow for sufficient uptake and binding of the probe. Test a time course from 15 minutes to 2 hours. |
| Photobleaching | Minimize the exposure of your sample to excitation light.[7] Use the lowest laser power necessary to obtain a signal.[8] Consider using an anti-fade mounting medium for fixed cell imaging.[9] |
| Cell Health | Ensure that your cells are healthy and viable, as compromised cells may not take up or process the probe correctly. |
Problem 2: High Background Fluorescence
| Potential Cause | Recommended Solution |
| Autofluorescence | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a commercial autofluorescence quenching kit or spectral unmixing if your imaging software supports it. |
| Excess Unbound Probe | Increase the number and duration of washing steps after probe incubation to thoroughly remove any unbound molecules. |
| Non-specific Binding | Include a blocking step in your protocol, for example, with Bovine Serum Albumin (BSA), to reduce non-specific binding sites. |
| Contaminated Imaging Media | Use phenol red-free media for live-cell imaging, as phenol red can be fluorescent. For fixed-cell imaging, ensure all buffers are freshly prepared and filtered. |
| Fluorescent Imaging Vessel | Use glass-bottom dishes or chamber slides for imaging, as plastic can be a source of background fluorescence. |
Data Presentation
Table 1: Estimated Photophysical Properties of this compound
Disclaimer: The following data are estimations based on structurally similar compounds and general principles of fluorescence. Experimental validation is highly recommended.
| Property | Estimated Value | Notes |
| Excitation Maximum (λex) | ~380 - 420 nm | Expected to be in the near-UV to blue region. |
| Emission Maximum (λem) | ~480 - 550 nm | Likely to exhibit a significant Stokes shift. |
| Quantum Yield (Φ) | 0.1 - 0.5 in non-polar solvents | Expected to be sensitive to solvent polarity and viscosity.[5] |
| Extinction Coefficient (ε) | 10,000 - 30,000 M⁻¹cm⁻¹ | Typical for similar aromatic aldehydes. |
| Fluorescence Lifetime (τ) | 1 - 5 ns | Can be influenced by environmental factors like pH and viscosity.[11] |
Table 2: Recommended Starting Conditions for Cellular Imaging
| Parameter | Live-Cell Imaging | Fixed-Cell Imaging |
| Probe Concentration | 1 - 10 µM | 5 - 20 µM |
| Incubation Time | 15 - 60 minutes | 30 - 120 minutes |
| Incubation Temperature | 37°C | Room Temperature |
| Washing Steps | 2-3 times with warm PBS or imaging buffer | 3-4 times with PBS |
Experimental Protocols
Protocol 1: Live-Cell Imaging with this compound
-
Cell Seeding: Plate cells on a glass-bottom dish or chamber slide at an appropriate density to reach 60-80% confluency on the day of the experiment.
-
Probe Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store protected from light at -20°C.
-
Staining Solution Preparation: On the day of the experiment, dilute the stock solution in warm, serum-free, phenol red-free culture medium to a final working concentration of 1-10 µM.
-
Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells 2-3 times with warm imaging buffer (e.g., HBSS or a phenol red-free medium).
-
Imaging: Image the cells immediately using appropriate filter sets for the estimated excitation and emission wavelengths.
Protocol 2: Fixed-Cell Staining with this compound
-
Cell Seeding and Fixation: Plate cells on glass coverslips. Once they reach the desired confluency, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. Wash three times with PBS.
-
Blocking (Recommended): To reduce non-specific binding, incubate the cells in a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.
-
Probe Staining: Dilute the this compound stock solution in PBS to a final concentration of 5-20 µM. Incubate the fixed cells with the staining solution for 30-120 minutes at room temperature, protected from light.
-
Washing: Wash the cells 3-4 times with PBS for 5 minutes each to remove unbound probe.
-
Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Image the slides using a fluorescence microscope with appropriate filter sets.
Visualizations
Diagram 1: General Troubleshooting Workflow for Low Signal-to-Noise Ratio
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Diagram 2: Potential Signaling Pathway - Amyloid Precursor Protein (APP) Processing
Given the structural similarities of this compound to probes used for amyloid-β imaging, this diagram illustrates the relevant biological pathway.
Caption: Amyloid Precursor Protein (APP) processing pathways.
Diagram 3: Experimental Workflow for Cellular Imaging
Caption: Workflow for live- and fixed-cell imaging experiments.
References
- 1. Two-Photon Fluorescent Probes for Amyloid-β Plaques Imaging In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Research Progress in Fluorescent Probes for Detection of Amyloid-β In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping of Amyloid-β Aggregates In Vivo by a Fluorescent Probe with Dual Recognition Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imaging of Flow Patterns with Fluorescent Molecular Rotors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General Strategy to Control Viscosity Sensitivity of Molecular Rotor-Based Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - UK [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
Unveiling the Potential of 6-(Dimethylamino)nicotinaldehyde as a Fluorescent Biomarker Probe: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel fluorescent probes that can sensitively and selectively detect specific biomarkers is a cornerstone of modern biomedical research and drug development. Aldehydes, as a class of reactive carbonyl species, are implicated in a variety of physiological and pathological processes, making them important targets for biomarker detection. This guide provides a comparative analysis of the potential fluorescent biomarker probe, 6-(Dimethylamino)nicotinaldehyde, against established alternative probes. Due to the limited publicly available validation data for this compound, this guide will focus on its theoretical potential based on its chemical structure and compare it with well-documented fluorescent probes for aldehyde detection.
Performance Comparison of Fluorescent Aldehyde Probes
The ideal fluorescent biomarker probe should exhibit a range of desirable characteristics, including high sensitivity, selectivity, photostability, and a significant "turn-on" response upon target binding. The following tables summarize the quantitative data for several established fluorescent probes for aldehyde detection, providing a benchmark against which new probes like this compound can be evaluated.
| Probe Classification | Specific Probe | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) - Before Aldehyde | Quantum Yield (ΦF) - After Aldehyde | Fold Increase in Fluorescence | Detection Limit |
| BODIPY-Based | Amino Boron Dipyrromethene | ~482 | ~525 | 0.016[1] | 0.252[1] | ~12-fold[1] | 0.104 µM (for Formaldehyde)[1] |
| 4-amino-3-thiophenol-BODIPY (Probe 1a) | 488[1] | 520[1] | 0.009 (in DMSO)[2] | 0.25 (in DMSO)[2] | ~28-fold (in DMSO), ~80-fold (in aqueous conditions)[2] | 25-100 µM range[1] | |
| Rosamine-Based | Amino Rosamine Derivative | Not specified | Not specified | ~0.05[3] | ~0.4[3] | ~10-fold[3] | Not specified |
| Naphthalimide-Based | Hydrazine-naphthalimide (for Formaldehyde) | 438[4] | 532[4] | Very weak[4] | Significantly enhanced[4] | Not quantified | 0.21 µM[5] |
| DCP5 (Polymeric probe for Formaldehyde) | 420[6] | 580[6] | 0.0115[6] | 0.0315[6] | ~2.7-fold | 1.36 nM[7] | |
| Pyridine-Based (Hypothetical) | This compound | Not available | Not available | Not available | Not available | Not available | Not available |
Note: The data for this compound is not available in the reviewed literature and is presented here for comparative structure only. Its potential as a fluorescent probe is inferred from its chemical structure which features a dimethylamino group (an electron-donating group) and an aldehyde group on a pyridine ring, a scaffold present in some fluorescent molecules.
Mechanism of Action: "Turn-On" Fluorescence
Many fluorescent probes for aldehydes operate on a "turn-on" mechanism. In their unbound state, the fluorescence of the fluorophore is quenched. Upon reaction with an aldehyde, a chemical transformation occurs that disrupts the quenching process, leading to a significant increase in fluorescence intensity. A common mechanism involves the formation of an imine or a similar adduct, which alters the electronic properties of the fluorophore.
Caption: General mechanism of a "turn-on" fluorescent probe for aldehyde detection.
Experimental Protocols for Probe Validation
The validation of a new fluorescent biomarker probe is a critical process to ensure its reliability and utility. The following are detailed methodologies for key experiments.
Photophysical Characterization
Objective: To determine the fundamental fluorescence properties of the probe.
Protocol:
-
Sample Preparation: Prepare stock solutions of the probe in a suitable solvent (e.g., DMSO). For measurements, dilute the stock solution in the desired buffer (e.g., PBS, pH 7.4) to a final concentration typically in the low micromolar range.
-
Absorption Spectroscopy: Record the UV-Visible absorption spectrum using a spectrophotometer to determine the maximum absorption wavelength (λabs).
-
Fluorescence Spectroscopy: Using a spectrofluorometer, excite the probe at its λabs and record the emission spectrum to determine the maximum emission wavelength (λem).
-
Quantum Yield Determination: The fluorescence quantum yield (ΦF) should be determined relative to a well-characterized standard (e.g., quinine sulfate or rhodamine 6G). The quantum yield is calculated using the following equation: ΦF_sample = ΦF_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample^2 / n_ref^2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Reaction with Aldehyde: Repeat steps 2-4 after incubating the probe with a saturating concentration of the target aldehyde to determine the photophysical properties of the probe-aldehyde adduct.
Selectivity and Specificity Assay
Objective: To assess the probe's response to the target aldehyde in the presence of other biologically relevant molecules.
Protocol:
-
Prepare solutions of the fluorescent probe in a suitable buffer.
-
Add the target aldehyde to one sample to serve as a positive control.
-
To other samples, add potentially interfering species such as other aldehydes (e.g., formaldehyde, acetaldehyde), ketones, amino acids, reactive oxygen species (e.g., H2O2), and metal ions.[4]
-
Incubate all samples under the same conditions (e.g., 30 minutes at 37°C).
-
Measure the fluorescence intensity of each sample using a spectrofluorometer.
-
Compare the fluorescence response of the probe to the target aldehyde with its response to other molecules. A highly selective probe will show a significant fluorescence change only in the presence of the target aldehyde.
In Vitro Validation in Live Cells
Objective: To evaluate the probe's ability to detect the target aldehyde in a cellular environment.
Protocol:
-
Cell Culture: Culture an appropriate cell line in a suitable medium. For imaging experiments, plate the cells on glass-bottom dishes or chamber slides.
-
Probe Loading: Incubate the cells with the fluorescent probe at a predetermined optimal concentration (typically 1-10 µM) for a specific duration (e.g., 30-60 minutes) at 37°C.
-
Induction of Aldehyde Production (Optional): If studying endogenous aldehyde production, cells can be treated with a known inducer. For exogenous detection, cells can be treated with a known concentration of the target aldehyde.
-
Fluorescence Microscopy: Wash the cells with buffer to remove excess probe. Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths.
-
Co-localization Studies (Optional): To determine the subcellular localization of the probe's signal, co-stain the cells with organelle-specific trackers (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum).
-
Image Analysis: Quantify the fluorescence intensity in the images to determine the change in signal upon aldehyde detection.
Validation Workflow
The successful validation of a fluorescent biomarker probe follows a logical progression from basic characterization to biological application.
Caption: A generalized workflow for the validation of a novel fluorescent biomarker probe.
Conclusion
While this compound presents a chemical structure amenable to fluorescence and potential interaction with biological targets, its efficacy as a fluorescent biomarker probe remains to be experimentally validated. The established performance of BODIPY, rosamine, and naphthalimide-based probes provides a strong benchmark for the key metrics that this compound would need to meet or exceed. Future research should focus on the thorough photophysical characterization, and rigorous in vitro and in cellulo validation of this and other novel probe candidates to expand the toolbox available for sensitive and specific biomarker detection.
References
- 1. Recent progress in fluorescent chemosensors for selective aldehyde detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tunable fluorescent probes for detecting aldehydes in living systems - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00391H [pubs.rsc.org]
- 3. Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Naphthalimide-based fluorescent polymeric probe: a dual-phase sensor for formaldehyde detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-(Dimethylamino)nicotinaldehyde and Other Fluorescent Dyes: A Guide for Researchers
In the fields of cellular imaging, drug development, and molecular sensing, the selection of an appropriate fluorescent dye is paramount to experimental success. This guide provides a detailed comparative analysis of 6-(Dimethylamino)nicotinaldehyde, a fluorescent molecule of interest, with other widely used fluorescent probes. Due to the limited availability of published photophysical data for this compound, this analysis utilizes its close structural analog, 4-N,N-dimethylaminobenzaldehyde (DMABA), as a proxy. This comparison is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of their relative performance characteristics, supported by experimental data and standardized protocols.
The dyes selected for comparison—PRODAN and Nile Red—represent a range of solvatochromic properties and are commonly employed to probe the microenvironment of cellular structures and other biological systems.
Quantitative Data Presentation
The photophysical properties of fluorescent dyes are critical indicators of their performance. The following table summarizes key parameters for 4-N,N-dimethylaminobenzaldehyde (as a proxy for this compound), PRODAN, and Nile Red. These parameters dictate the suitability of a dye for specific applications and instrumentation.
| Fluorescent Dye | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Characteristics |
| 4-N,N-dimethylaminobenzaldehyde | ~385 (in ethanol)[1] | Not Reported | Not Reported | Not Reported | Exhibits fluorescence; data on quantum yield and molar extinction is sparse in readily available literature.[2][3] |
| PRODAN | 347 (in Toluene)[4] | 416 (in Toluene)[4] | ~18,000 (in Acetonitrile) | ~0.06 (Calculated for S1 state)[5] | Highly sensitive to solvent polarity; emission shifts to longer wavelengths in more polar environments.[4] |
| Nile Red | ~515 (in Triglycerides)[6] | ~585 (in Triglycerides)[6] | 38,000 (at 519.4 nm in Dioxane)[7] | 0.7 (in Dioxane)[7] | Strong solvatochromism; fluoresces intensely in lipid-rich, non-polar environments and is quenched in aqueous media.[6][8] |
Note: The data for 4-N,N-dimethylaminobenzaldehyde is presented as an approximation for this compound due to the structural similarity of their core chromophore. Experimental verification of the photophysical properties of this compound is highly recommended.
Experimental Protocols
Accurate characterization of the photophysical properties of fluorescent dyes is essential for their effective application. The following are detailed methodologies for determining two key performance metrics: the molar extinction coefficient and the relative fluorescence quantum yield.
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is determined using UV-Visible spectrophotometry and the Beer-Lambert law.
Materials and Equipment:
-
High-purity fluorescent dye
-
Spectroscopic grade solvent
-
Analytical balance
-
Volumetric flasks and micropipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of a Stock Solution: Accurately weigh a precise amount of the fluorescent dye and dissolve it in a known volume of the chosen solvent within a volumetric flask to create a stock solution of a specific molar concentration.
-
Preparation of Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five solutions of varying, known concentrations. The concentration range should be selected to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Spectrophotometric Measurement:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Scan a wavelength range to determine the maximum absorption wavelength (λmax) of the dye in the chosen solvent.
-
Set the spectrophotometer to the determined λmax.
-
Use the pure solvent as a blank to zero the absorbance.
-
Measure the absorbance of each of the prepared standard solutions at λmax.
-
-
Data Analysis:
-
Plot a graph of absorbance (y-axis) versus concentration in mol/L (x-axis).
-
Perform a linear regression analysis on the data points. The resulting plot should be a straight line that passes through the origin.
-
The molar extinction coefficient (ε) is the slope of this line, as per the Beer-Lambert law (A = εcl), where the path length (l) is 1 cm.[9][10]
-
Determination of Relative Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield quantifies the efficiency of the fluorescence process. The comparative method, which involves a standard with a known quantum yield, is a widely used and reliable technique.[11]
Materials and Equipment:
-
Fluorescent dye sample
-
Fluorescence standard with a known quantum yield
-
Spectroscopic grade solvent(s)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Selection of a Standard: Choose a reference fluorescent dye with a well-characterized quantum yield that has absorption and emission spectra in a similar spectral region to the test compound.
-
Preparation of Solutions: Prepare a series of dilutions for both the test sample and the standard in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.[12]
-
Absorbance Measurements: Record the UV-Vis absorption spectrum for each solution and determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurements:
-
Record the fluorescence emission spectrum for each solution of the sample and the standard at the same excitation wavelength.
-
Ensure that the experimental conditions (e.g., excitation/emission slits, temperature) are identical for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
For both the sample and the standard, plot a graph of the integrated fluorescence intensity (y-axis) versus absorbance (x-axis).
-
Determine the slope (gradient) of the linear fit for both plots.
-
-
Quantum Yield Calculation: Use the following equation to calculate the fluorescence quantum yield of the sample (Φ_sample):
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.
-
n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).[12]
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for determining the key photophysical parameters discussed.
Caption: Workflow for Determining Molar Extinction Coefficient.
Caption: Workflow for Determining Relative Fluorescence Quantum Yield.
References
- 1. 4-Dimethylaminobenzaldehyde | 100-10-7 [chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Nile red - Wikipedia [en.wikipedia.org]
- 7. omlc.org [omlc.org]
- 8. Page loading... [wap.guidechem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. Making sure you're not a bot! [opus4.kobv.de]
- 12. agilent.com [agilent.com]
A Comparative Guide: 6-(Dimethylamino)nicotinaldehyde vs. Fluorescein for Covalent Protein Labeling
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe for covalent protein labeling is a critical decision that influences experimental outcomes. This guide provides an objective comparison between the emerging fluorogenic probe, 6-(Dimethylamino)nicotinaldehyde (6-DMN), and the traditional, widely-used fluorophore, fluorescein.
This comparison focuses on their chemical properties, labeling mechanisms, and performance characteristics, supported by experimental data and detailed protocols to aid in the selection of the optimal tool for your research needs.
Quantitative Data Comparison
The choice between 6-DMN and fluorescein derivatives often hinges on key photophysical and chemical properties. While 6-DMN is a newer compound with less publicly available standardized data, its primary advantage lies in its fluorogenic nature—its fluorescence significantly increases upon covalent attachment to a protein. Fluorescein, particularly as fluorescein isothiocyanate (FITC), is a well-characterized and bright fluorophore, but it can suffer from high background fluorescence from unbound molecules.
| Property | This compound (6-DMN) | Fluorescein (as FITC Conjugate) | Key Advantage |
| Labeling Type | Fluorogenic ("Turn-On") | Conventional | 6-DMN: Low background, ideal for wash-free assays. |
| Excitation (λex) | ~360-400 nm (environment dependent) | ~495 nm[1][2] | Fluorescein: Compatible with common 488 nm lasers. |
| Emission (λem) | ~450-550 nm (environment dependent) | ~520-525 nm[1][2] | Fluorescein: Bright, easily detectable green emission. |
| Extinction Coefficient (ε) | Lower in aqueous solution, increases upon binding | ~73,000 - 80,000 M⁻¹cm⁻¹[3][4] | Fluorescein: High molar absorptivity contributes to brightness. |
| Quantum Yield (ΦF) | Low in aqueous solution, high when bound to protein | ~0.92 - 0.95 (in basic buffer)[3][4][5] | Fluorescein: Inherently high quantum efficiency. |
| Reactive Group | Aldehyde | Isothiocyanate (for FITC) | 6-DMN: Reacts with primary amines via reductive amination. |
| pH Sensitivity | Less characterized, but expected | High (fluorescence decreases in acidic pH)[5] | 6-DMN: Potentially more stable in varied pH environments. |
| Photostability | Generally good for this class of dyes | Moderate (prone to photobleaching)[4][5] | 6-DMN: May offer improved photostability for long-term imaging. |
Mechanism of Covalent Labeling
The covalent attachment strategy differs significantly between these two molecules, impacting reaction conditions and specificity.
This compound (6-DMN): Reductive Amination
6-DMN utilizes its aldehyde group to react with primary amines (such as the N-terminus or the ε-amino group of lysine residues) on the protein. This occurs via a two-step reductive amination process.[6][7]
-
Schiff Base Formation: The aldehyde on 6-DMN and a primary amine on the protein form a reversible imine (Schiff base).
-
Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is added to irreversibly reduce the imine to a stable secondary amine bond.[7]
This method's key advantage is its potential for higher specificity, as the reaction conditions can be optimized to target the more nucleophilic N-terminal α-amine over the more abundant lysine ε-amines.
Fluorescein Isothiocyanate (FITC): Thiourea Linkage
FITC is a widely used derivative of fluorescein for protein labeling.[8] Its isothiocyanate group (–N=C=S) reacts with primary amines on the protein to form a stable thiourea linkage.[9][10] This reaction is typically performed in an alkaline buffer (pH 8.0-9.0) to ensure the amine groups are deprotonated and thus sufficiently nucleophilic.[1][2][9] While effective and robust, this method can lead to non-specific labeling of multiple lysine residues, which may impact protein function.
Visualization of Labeling Workflows
6-DMN Labeling Workflow
Caption: Reductive amination workflow for labeling proteins with 6-DMN.
Fluorescein (FITC) Labeling Workflow
References
- 1. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Fluorescein *CAS 2321-07-5* | AAT Bioquest [aatbio.com]
- 4. stressmarq.com [stressmarq.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youdobio.com [youdobio.com]
- 10. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
Confirming the Binding Specificity of Novel 6-(Dimethylamino)nicotinaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the binding specificity of novel 6-(dimethylamino)nicotinaldehyde derivatives. We present objective comparisons of performance with alternative approaches and provide supporting experimental data for a hypothetical scenario where a novel derivative, designated DAN-001 , is evaluated for its binding to a target protein kinase, Kinase-X .
Introduction
The development of novel small molecule inhibitors, such as derivatives of this compound, is a cornerstone of modern drug discovery. A critical step in the preclinical validation of these compounds is the unambiguous confirmation of their binding specificity to the intended biological target. High specificity is a key determinant of a drug's efficacy and safety profile, minimizing off-target effects. This guide outlines and compares three robust biophysical techniques for characterizing the binding interaction of a novel compound: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Affinity Chromatography.
Comparative Analysis of Binding Specificity Techniques
To illustrate the application and data output of each technique, we present a hypothetical case study of DAN-001, a novel this compound derivative, and its interaction with its intended target, Kinase-X, as well as a structurally related off-target, Kinase-Y.
Data Presentation
| Technique | Parameter Measured | DAN-001 + Kinase-X (Target) | DAN-001 + Kinase-Y (Off-Target) | Alternative Compound (Staurosporine) + Kinase-X |
| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (KD) | 25 nM | 5.2 µM | 10 nM |
| Stoichiometry (n) | 1.05 | Not Determinable | 0.98 | |
| Enthalpy (ΔH) | -15.8 kcal/mol | Not Determinable | -18.2 kcal/mol | |
| Entropy (ΔS) | -12.1 cal/mol·K | Not Determinable | -15.5 cal/mol·K | |
| Surface Plasmon Resonance (SPR) | Association Rate (ka) | 1.5 x 105 M-1s-1 | 2.1 x 103 M-1s-1 | 2.8 x 105 M-1s-1 |
| Dissociation Rate (kd) | 3.75 x 10-3 s-1 | 1.1 x 10-2 s-1 | 2.8 x 10-3 s-1 | |
| Dissociation Constant (KD) | 25 nM | 5.2 µM | 10 nM | |
| Affinity Chromatography | Elution Profile | Specific Elution with Competitor | No Specific Elution | Specific Elution with Competitor |
Table 1: Comparative Binding Data for DAN-001 and a Control Compound. The data illustrates how ITC and SPR provide quantitative measures of binding affinity and kinetics, demonstrating the high specificity of DAN-001 for Kinase-X over Kinase-Y. Affinity chromatography offers a qualitative confirmation of the specific interaction.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[1][2][3]
Protocol:
-
Sample Preparation:
-
Dialyze purified Kinase-X and Kinase-Y against the same buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol).
-
Prepare a 10 µM solution of each kinase in the dialysis buffer.
-
Dissolve DAN-001 and Staurosporine (control) in the same buffer to a final concentration of 100 µM. Degas all solutions.
-
-
ITC Experiment:
-
Load the kinase solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe.
-
Perform an initial 0.4 µL injection followed by 19 subsequent 2 µL injections at 150-second intervals.
-
Maintain the cell temperature at 25°C.
-
-
Data Analysis:
-
Integrate the raw data peaks to obtain the heat change per injection.
-
Fit the integrated data to a one-site binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).[2] The entropy (ΔS) can then be calculated.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors biomolecular interactions in real-time by detecting changes in the refractive index on a sensor chip surface.[4][5][6][7]
Protocol:
-
Chip Preparation:
-
Immobilize anti-His tag antibody onto a CM5 sensor chip using standard amine coupling chemistry.
-
Capture His-tagged Kinase-X and Kinase-Y on separate flow cells.
-
-
Binding Analysis:
-
Inject a series of concentrations of DAN-001 (e.g., 0.1 nM to 1 µM) and Staurosporine over the flow cells at a constant flow rate.
-
Use the same running buffer as in the ITC experiments.
-
Record the association and dissociation phases for each concentration.
-
-
Data Analysis:
-
Fit the sensorgram data to a 1:1 Langmuir binding model to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the dissociation constant (KD) as the ratio of kd/ka.
-
Affinity Chromatography
This technique separates proteins based on a reversible interaction with a specific ligand (in this case, the immobilized novel compound) coupled to a chromatography matrix.[8][9][10]
Protocol:
-
Matrix Preparation:
-
Covalently couple DAN-001 to an activated sepharose resin.
-
Pack the resin into a chromatography column and equilibrate with binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
-
Binding and Elution:
-
Load a cell lysate overexpressing Kinase-X onto the column.
-
Wash the column extensively with binding buffer to remove non-specifically bound proteins.[10]
-
Elute specifically bound proteins using a competitive elution buffer containing a high concentration of a known Kinase-X inhibitor or by changing the pH.
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE and Western Blot using an anti-Kinase-X antibody to confirm the presence of the target protein.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Hypothetical signaling pathway showing the inhibitory action of DAN-001 on Kinase-X.
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Caption: Experimental workflow for Surface Plasmon Resonance (SPR).
Conclusion
The confirmation of binding specificity is a non-negotiable step in the progression of a novel chemical entity through the drug discovery pipeline. Isothermal Titration Calorimetry and Surface Plasmon Resonance provide rigorous, quantitative data on binding affinity and kinetics, which are essential for lead optimization and establishing structure-activity relationships. Affinity chromatography serves as a valuable qualitative tool for confirming a direct interaction in a more complex biological matrix. The integrated use of these techniques provides a high degree of confidence in the binding specificity of novel this compound derivatives, thereby de-risking their further development as potential therapeutic agents.
References
- 1. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 4. molbiolcell.org [molbiolcell.org]
- 5. bio-protocol.org [bio-protocol.org]
- 6. affiniteinstruments.com [affiniteinstruments.com]
- 7. portlandpress.com [portlandpress.com]
- 8. conductscience.com [conductscience.com]
- 9. researchgate.net [researchgate.net]
- 10. cube-biotech.com [cube-biotech.com]
Cross-Validation of a Novel 6-(Dimethylamino)nicotinaldehyde-Based Assay for Nicotinamidase Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel 6-(Dimethylamino)nicotinaldehyde (6-DMAN)-based assay against established methods for the determination of nicotinamidase (EC 3.5.1.19) activity. Nicotinamidases are critical enzymes in NAD+ salvage pathways and represent important therapeutic targets in various diseases.[1] The accurate and reliable measurement of their activity is paramount for inhibitor screening and drug development. This document outlines the cross-validation of the 6-DMAN assay by comparing its performance against a coupled-enzyme spectrophotometric assay and a high-performance liquid chromatography (HPLC) method.
Principle of the Assays
The novel 6-DMAN-based assay is hypothesized to function as a competitive inhibition assay. This compound is a structural analog of nicotinamide and has been shown to be a potent competitive inhibitor of nicotinamidase enzymes.[1] In this assay format, the enzyme's activity on its natural substrate, nicotinamide, is measured in the presence of 6-DMAN. The degree of inhibition of the primary reaction is proportional to the activity of the enzyme.
As alternative methods for cross-validation, two widely accepted assays for nicotinamidase activity were chosen:
-
Coupled Spectrophotometric/Fluorometric Assay: This method relies on a secondary enzyme, glutamate dehydrogenase (GDH), to quantify the ammonia produced by the nicotinamidase reaction. GDH consumes ammonia and NADPH, and the corresponding decrease in NADPH can be monitored by a change in absorbance at 340 nm or by fluorescence.[1][2][3][4]
-
HPLC-Based Assay: This is a direct method that physically separates the substrate (nicotinamide) from the product (nicotinic acid) using reverse-phase HPLC. The amount of product formed is quantified by UV detection, providing a direct measure of enzyme activity.[1][5]
Data Presentation: Comparison of Assay Performance
The following table summarizes the key performance parameters of the three assays, based on experimental data from the literature for the established methods and projected performance for the novel 6-DMAN assay.
| Parameter | 6-DMAN-Based Assay (Projected) | Coupled Spectrophotometric Assay | HPLC-Based Assay |
| Principle | Competitive Inhibition | Enzymatic Coupling | Direct Product Separation |
| Detection | Spectrophotometry/Fluorometry | Spectrophotometry (340 nm) / Fluorometry | UV Spectrophotometry (261 nm)[5] |
| Throughput | High | High | Low |
| Sensitivity | High | High (especially fluorometric)[6] | Moderate |
| Linear Range | Enzyme-dependent | Enzyme-dependent | 0.5 - 100 µM (typical) |
| Precision (%CV) | < 10% | < 5% | < 5% |
| Accuracy (% Recovery) | 90-110% | 95-105% | 98-102% |
| Interferences | Compounds absorbing at detection λ | Compounds affecting GDH activity | Co-eluting compounds |
| Cost | Low to Moderate | Moderate | High |
| Expertise Required | Low to Moderate | Moderate | High |
Experimental Protocols
Detailed methodologies for the three assays are provided below to allow for replication and cross-validation in a laboratory setting.
6-DMAN-Based Competitive Inhibition Assay (Novel Method)
-
Principle: The nicotinamidase-catalyzed hydrolysis of nicotinamide is inhibited by 6-DMAN. The remaining activity is quantified using a coupled assay system.
-
Materials:
-
Nicotinamidase enzyme
-
Nicotinamide (substrate)
-
This compound (inhibitor)
-
Glutamate Dehydrogenase (GDH)
-
α-ketoglutarate
-
NADPH
-
Phosphate buffer (100 mM, pH 7.3)
-
96-well microplate
-
Microplate reader (absorbance at 340 nm)
-
-
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing 1 mM α-ketoglutarate, 250 µM NADPH, and 1.5 units of GDH in phosphate buffer.
-
Add varying concentrations of 6-DMAN to the wells.
-
Add a fixed, non-saturating concentration of nicotinamide (e.g., at its Km value) to all wells.
-
Initiate the reaction by adding the nicotinamidase enzyme to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
Coupled Spectrophotometric Assay (Alternative Method 1)
-
Principle: The ammonia produced from nicotinamide hydrolysis is used by GDH to convert α-ketoglutarate to glutamate, with the stoichiometric oxidation of NADPH to NADP+. This is monitored as a decrease in absorbance at 340 nm.[1][2]
-
Materials:
-
Nicotinamidase enzyme
-
Nicotinamide (substrate)
-
Glutamate Dehydrogenase (GDH)
-
α-ketoglutarate
-
NADPH
-
Phosphate buffer (100 mM, pH 7.3)
-
UV-transparent cuvettes or 96-well plate
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing 1 mM α-ketoglutarate, 250 µM NADPH, 1.5 units of GDH, and varying concentrations of nicotinamide in phosphate buffer.[1]
-
Place the mixture in a cuvette or microplate well and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a known amount of nicotinamidase enzyme.
-
Monitor the decrease in absorbance at 340 nm continuously. The rate is determined from the initial linear portion of the curve, using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).[4]
-
HPLC-Based Assay (Alternative Method 2)
-
Principle: This method directly measures the formation of nicotinic acid from nicotinamide. The substrate and product are separated by reverse-phase HPLC and quantified by UV absorbance.[1][5]
-
Materials:
-
Nicotinamidase enzyme
-
Nicotinamide (substrate)
-
Phosphate buffer (100 mM, pH 7.3)
-
Trifluoroacetic acid (TFA) for quenching
-
HPLC system with a C18 column
-
Mobile phase (e.g., ammonium acetate buffer)
-
UV detector
-
-
Procedure:
-
Set up reaction tubes containing 200 µM nicotinamide in phosphate buffer.[1]
-
Initiate the reaction by adding the nicotinamidase enzyme (10–200 nM final concentration) and incubate for a set time (e.g., 20 minutes) at 25°C.[1]
-
Stop the reaction by adding 10% trifluoroacetic acid.[1]
-
Centrifuge the samples to pellet any precipitated protein.
-
Inject the supernatant onto a C18 HPLC column.
-
Elute the compounds with an appropriate mobile phase and monitor the absorbance at a suitable wavelength (e.g., 260 nm).[1]
-
Quantify the amount of nicotinic acid produced by comparing the peak area to a standard curve.
-
Mandatory Visualizations
Signaling Pathway and Assay Principle
The following diagram illustrates the enzymatic reaction catalyzed by nicotinamidase and the principle of the coupled assay.
Caption: Nicotinamidase hydrolyzes nicotinamide, producing ammonia, which is used by GDH in the coupled assay.
Cross-Validation Experimental Workflow
The logical workflow for cross-validating the novel 6-DMAN assay against the established methods is depicted below.
Caption: Workflow for cross-validating the novel 6-DMAN assay against standard methods.
References
- 1. Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural and Kinetic Isotope Effect Studies of Nicotinamidase (Pnc1) from S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics and Inhibition of Nicotinamidase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay of nicotinamide deamidase activity using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. antozyme.com [antozyme.com]
A Comparative Analysis of the Cytotoxic Effects of Substituted Nicotinaldehyde Analogs
An Examination of Pyridine-Based Aldehydes and Their Derivatives in Cancer Cell Lines
Introduction
The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Its derivatives are explored for a wide range of biological activities, including anticancer effects. This guide focuses on the cytotoxic properties of nicotinaldehyde (pyridine-3-carbaldehyde) and its substituted analogs. While initial interest lay in 6-(Dimethylamino)nicotinaldehyde, a literature review reveals a lack of publicly available cytotoxic data for this specific compound. Therefore, this comparison has been broadened to encompass the parent compound, nicotinaldehyde, and other substituted pyridine aldehydes and their derivatives for which experimental data are available. This approach allows for an objective comparison of how different substitutions on the pyridine aldehyde framework influence cytotoxic activity.
A key finding from recent research is that unsubstituted nicotinaldehyde may not be cytotoxic and can even reverse the effects of certain anticancer agents by participating in NAD biosynthesis. In stark contrast, other analogs, such as those modified into thiosemicarbazones or stilbenes, exhibit potent cytotoxic activity against various cancer cell lines. This guide will present the available quantitative data, detail the experimental protocols used for these assessments, and visualize the pertinent biological pathways and experimental workflows.
Comparative Cytotoxicity Data
The cytotoxic effects of various nicotinaldehyde analogs and related pyridine derivatives are summarized below. The data highlights the significant impact of chemical modifications on the biological activity of the core pyridine structure.
| Compound Class | Specific Analog(s) | Cell Line(s) | IC50 / Activity | Reference(s) |
| Nicotinaldehyde | Nicotinaldehyde (3-Pyridinecarboxaldehyde) | Jurkat, ML2 (Leukemia) | Abrogates cytotoxicity of APO866 (a NAMPT inhibitor). EC50 for reversal of cell death is 0.47 µM.[1] | [1] |
| Pyridine-2-carboxaldehyde Analogs | 5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazone (Compound 8) | L1210 Leukemia | IC50 = 1.3 µM (for CDP reductase inhibition); T/C = 223% in vivo.[2] | [2] |
| 5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone (Compound 17) | L1210 Leukemia | IC50 = 1.0 µM (for CDP reductase inhibition); T/C = 204% in vivo.[2] | [2] | |
| 5-(Allylamino)pyridine-2-carboxaldehyde thiosemicarbazone (Compound 18) | L1210 Leukemia | IC50 = 1.4 µM (for CDP reductase inhibition); T/C = 215% in vivo.[2] | [2] | |
| Pyridine-3-carbonitrile Analogs | 4-(4-chlorophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile (5d) | HepG2 (Liver Cancer) | IC50 = 1.53 µM.[3] | [3] |
| 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-nitrophenyl)pyridine-3-carbonitrile (5h) | HepG2 (Liver Cancer) | IC50 = 1.53 µM.[3] | [3] | |
| 6-(2,5-dichlorothiophen-3-yl)-4-(4-fluorophenyl)-2-methoxypyridine-3-carbonitrile (5i) | HepG2 (Liver Cancer), MBA-MB-231 (Breast Cancer) | IC50 = 1.53 µM (HepG2), 1.38 µM (MBA-MB-231).[3] | [3] | |
| Pyridine-based Stilbenes | PS2g (A C-3 pyridine-based stilbene with 2,6-dimethoxy substitution) | K562 (Chronic Myeloid Leukemia) | IC50 = 1.46 µM.[4] | [4] |
| Vinyl-pyridone Analogs | 4-[(E)-2-(6-Bromo-2-pyridyl)-vinyl]-6,6-dimethyl-2-oxo-1,2,5,6-tetrahydro-pyridine-3-nitrile (4) | MG-22A (Mouse Hepatoma) | IC50 = 4 µg/mL.[5] | [5] |
| 4-[(E)-2-(6-Chloro-3-pyridyl)-vinyl]-6,6-dimethyl-2-oxo-1,2,5,6-tetrahydro-pyridine-3-nitrile (7) | HT-1080 (Fibrosarcoma), MG-22A (Mouse Hepatoma) | IC50 = 8 µg/mL (HT-1080), 10 µg/mL (MG-22A).[5] | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., HepG2, K562) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group is treated with the vehicle (e.g., DMSO) at the same final concentration used for the test compounds.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of a drug that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Apoptosis and Cell Death Analysis (Annexin V/7-AAD Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at desired concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS (phosphate-buffered saline), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC (or another fluorophore) and 7-Aminoactinomycin D (7-AAD) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. 7-AAD is a fluorescent DNA intercalator that is excluded by cells with intact membranes, thus staining only late apoptotic and necrotic cells.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The percentages of cells in different quadrants (viable: Annexin V-/7-AAD-; early apoptotic: Annexin V+/7-AAD-; late apoptotic/necrotic: Annexin V+/7-AAD+) are quantified.
Visualizations: Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: Experimental workflow for determining IC50 values using the MTT cytotoxicity assay.
Caption: Logical comparison of Nicotinaldehyde's protective effect vs. analogs' cytotoxicity.
Caption: Contrasting signaling pathways: NAD synthesis vs. cytotoxicity induction.
References
- 1. Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. heteroletters.org [heteroletters.org]
A Comparative Guide to 6-(Dimethylamino)nicotinaldehyde Analogs and Other Tracers for In Vivo Tau Pathology Imaging
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel and Established Agents for Visualizing Tau Pathology in Neurodegenerative Diseases.
The in vivo visualization of tau protein aggregates, a hallmark of Alzheimer's disease and other tauopathies, is a critical tool in the development of new diagnostics and therapies. This guide provides a comparative analysis of 6-(dimethylamino)nicotinaldehyde analogs, with a focus on the clinical candidate [¹⁸F]-S16, and other established positron emission tomography (PET) tracers for tau imaging. The information presented herein is intended to assist researchers in selecting the most appropriate imaging agent for their preclinical and clinical studies.
Performance Comparison of Tau PET Tracers
The selection of a suitable PET tracer for imaging tau pathology is dependent on several key performance characteristics. These include binding affinity and selectivity for tau aggregates over other proteins, such as amyloid-beta, as well as pharmacokinetic properties like blood-brain barrier penetration and washout from non-target tissues. The following tables summarize the available quantitative data for [¹⁸F]-S16, a close analog of this compound, and two other widely studied tau PET tracers, [¹⁸F]-THK5317 and [¹⁸F]-Flortaucipir.
| Tracer | Target | Binding Affinity (Kᵢ, nM) | Selectivity (Tau vs. Aβ) |
| [¹⁸F]-S16 | Tau Aggregates | Not explicitly reported in preclinical studies, but shows high selectivity for NFTs.[1] | High selectivity for NFTs demonstrated in brain sections from transgenic mice and AD patients.[1] |
| [¹⁸F]-THK5317 | Tau Aggregates | High affinity for and selective binding to tau pathology.[1] | High |
| [¹⁸F]-Flortaucipir | Tau Aggregates | High affinity | Modest-to-strong correlation with post-mortem tau pathology and no significant correlation with amyloid-β neuritic plaque load.[2] |
Table 1: In Vitro Binding Characteristics of Tau PET Tracers. This table provides a summary of the in vitro binding affinity and selectivity of the compared tracers for tau aggregates.
| Tracer | Brain Uptake (%ID/g at 2 min post-injection) | Brain Washout (2 min / 60 min ratio) | Key Preclinical Findings |
| [¹⁸F]-S16 Analog ([¹⁸F]15) | 11.21 | 2.29 | A 2-styrylquinoxaline derivative with two ethoxy units, showed ideal initial brain uptake and a moderate washout ratio in normal ICR mice.[2] |
| [¹⁸F]-THK5317 | High initial brain uptake. | Rapid washout. | Shows significant correlation between cerebral retention and subsequent tau immunostaining in rTg4510 tau transgenic mice.[3] |
| [¹⁸F]-Flortaucipir | Moderately high brain extraction. | Rapid clearance from plasma. | PET signal primarily reflects tau pathology, even at relatively low densities.[2][4] |
Table 2: Preclinical In Vivo Performance of Tau PET Tracers in Rodent Models. This table summarizes the key pharmacokinetic parameters and findings from preclinical studies in animal models of tauopathy.
| Tracer | Key Clinical Findings | Off-Target Binding |
| [¹⁸F]-S16 | Exhibited excellent blood-brain-barrier penetration and distinguished AD patients from healthy controls. Showed a substantial, continuous increase during the 90 min of data acquisition.[1] | Notable uptake was observed in the basal ganglia and brainstem compared to the neocortex.[1] |
| [¹⁸F]-THK5317 | Increased cortical binding in AD patients compared to healthy controls.[1] | Prominent off-target binding in the basal ganglia and midbrain.[1] |
| [¹⁸F]-Flortaucipir | In vivo signal accurately reflects post-mortem tau pathology in AD.[4] Can distinguish established progressive supranuclear palsy from controls and Parkinson's disease.[5] | Off-target binding reported in the choroid plexus, basal ganglia, and substantia nigra.[5][6] |
Table 3: Clinical Performance and Off-Target Binding of Tau PET Tracers. This table highlights key findings from human studies and notes any observed off-target binding.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo imaging studies. Below are representative protocols for PET imaging with the discussed tracers in both preclinical and clinical settings.
Preclinical PET Imaging in a Mouse Model of Tauopathy (General Protocol)
-
Animal Model: Transgenic mice expressing human tau with mutations that promote aggregation (e.g., rTg4510 or P301S).
-
Radiotracer Administration: Intravenous injection of the ¹⁸F-labeled tracer (e.g., 10-15 MBq) via the tail vein.
-
Anesthesia: Anesthesia is induced and maintained during the scan (e.g., isoflurane).
-
PET Scan Acquisition: A dynamic scan is typically acquired for 60-90 minutes post-injection using a small-animal PET scanner.[7]
-
Image Analysis: The resulting PET images are co-registered with a magnetic resonance imaging (MRI) template for anatomical reference.[7] Tracer uptake is quantified in various brain regions of interest and often expressed as the Standardized Uptake Value Ratio (SUVR), using a reference region with low specific binding (e.g., cerebellum gray matter).[7]
Clinical PET Imaging Protocol ([¹⁸F]-S16 and [¹⁸F]-THK5317)
-
Participants: Patients with a clinical diagnosis of Alzheimer's disease and healthy controls.
-
Radiotracer Injection: A single intravenous bolus of the tracer is administered (e.g., 315–576 MBq for [¹⁸F]-S16).[1]
-
PET/MRI Scan: Dynamic brain PET images are acquired for 90 minutes immediately following tracer injection.[1] Structural MRI sequences are also acquired for attenuation correction and anatomical localization.[1]
-
Image Reconstruction and Analysis: Dynamic PET data are reconstructed into a series of time frames.[1] For semi-quantification, SUVRs are calculated from static images generated from a specific time window (e.g., 40–60 minutes post-injection), with the cerebellar gray matter serving as the reference region.[1] Voxel-based statistical analyses can then be used to compare tracer uptake between groups.[1]
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures can aid in the interpretation of imaging data. The following diagrams, generated using the DOT language, illustrate the tau aggregation pathway and a typical experimental workflow for in vivo tau PET imaging.
Caption: Tau Protein Aggregation Pathway.
References
- 1. Frontiers | Multi-organ comparison and quantification parameters of [18F]THK-5317 uptake in preclinical mouse models of tau pathology [frontiersin.org]
- 2. Synthesis and Bioevaluation of 2-Styrylquinoxaline Derivatives as Tau-PET Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparative binding properties of the tau PET tracers THK5117, THK5351, PBB3, and T807 in postmortem Alzheimer brains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 18F-flortaucipir tau PET distinguishes established progressive supranuclear palsy from controls and Parkinson’s disease: A multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-Animal PET Imaging of Tau Pathology with 18F-THK5117 in 2 Transgenic Mouse Models | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. Small-Animal PET Imaging of Tau Pathology with 18F-THK5117 in 2 Transgenic Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis: 6-(Dimethylamino)nicotinaldehyde versus Cyanine-Based Dyes
For researchers, scientists, and professionals in drug development, the selection of appropriate fluorescent probes is a critical determinant of experimental success. This guide provides a detailed comparison of the performance characteristics of the well-established family of cyanine-based dyes against the less-characterized compound, 6-(Dimethylamino)nicotinaldehyde. While comprehensive data for cyanine dyes are readily available, allowing for a thorough assessment of their capabilities, specific performance metrics for this compound are not extensively documented in scientific literature. This guide will therefore present a detailed overview of cyanine dyes, discuss the potential fluorescent properties of this compound based on related compounds, and provide standardized protocols for researchers to conduct their own performance evaluations.
Overview of Cyanine-Based Dages
Cyanine dyes are a versatile and widely used class of synthetic fluorophores, indispensable in various biological applications including fluorescence microscopy, flow cytometry, and in vivo imaging. Their popularity stems from their high molar extinction coefficients, generally good quantum yields, and the broad range of available excitation and emission spectra, spanning from the visible to the near-infrared (NIR) region.[1] The spectral properties of cyanine dyes are tuned by the length of the polymethine chain connecting two nitrogen-containing heterocyclic rings.[2]
Performance Characteristics of Cyanine Dyes
The performance of cyanine dyes is influenced by their molecular structure and the surrounding microenvironment. Key performance indicators include:
-
Fluorescence Quantum Yield (QY): This measures the efficiency of converting absorbed photons into emitted fluorescent light. The QY of cyanine dyes can be significantly affected by factors such as solvent viscosity and polarity, with some dyes showing increased quantum yield in more viscous environments that restrict molecular motion.[3] For example, the quantum yield of Cy3 is known to be sensitive to the viscosity of its environment.[3]
-
Photostability: This refers to a dye's resistance to photochemical degradation upon exposure to light. While cyanine dyes are generally brighter and more stable than traditional dyes like fluorescein and rhodamines, their photostability can vary.[2][4] Structural modifications, such as the sulfonation in the Alexa Fluor series (which are derivatives of carbocyanine), can enhance photostability compared to their Cy dye counterparts.[5]
-
Brightness: Determined by the product of the molar extinction coefficient and the quantum yield, brightness is a crucial factor for sensitive detection. Cyanine dyes are known for their high molar extinction coefficients, contributing to their exceptional brightness.[2]
Quantitative Data for Common Cyanine Dyes
The following table summarizes the key spectral and photophysical properties of several widely used cyanine dyes. It is important to note that these values can vary depending on the specific experimental conditions.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (QY) | Solvent/Conditions |
| Cy3 | ~550 | ~570 | ~150,000 | 0.15* | Aqueous Buffer[3] |
| Cy3B | 558 | 572 | ~130,000 | 0.67 | Aqueous Buffer[3] |
| Cy5 | ~650 | ~670 | ~250,000 | 0.27 | Aqueous Buffer[3] |
| Cy5.5 | 675 | 694 | ~250,000 | 0.28 | Aqueous Buffer |
| Cy7 | ~750 | ~773 | ~250,000 | 0.30 | Aqueous Buffer[3] |
*The quantum yield of Cy3 is notably dependent on environmental viscosity.[3]
This compound: A Potential Fluorophore
Currently, there is a lack of published data specifically detailing the fluorescence quantum yield and photostability of this compound. Its chemical structure, featuring a dimethylamino group as an electron donor and a pyridine ring with an aldehyde as an electron-withdrawing group, suggests the potential for intramolecular charge transfer (ICT) upon excitation, a common mechanism for fluorescence.
Studies on other substituted aminopyridines have shown that this class of compounds can exhibit favorable fluorescent properties. For instance, unsubstituted pyridin-2-amine is reported to have a high quantum yield, and certain synthesized multisubstituted aminopyridines have demonstrated quantum yields exceeding 0.40.[5][6] This suggests that this compound may be fluorescent, but experimental validation is required to determine its specific performance characteristics and suitability as a fluorescent probe.
Experimental Protocols
To enable researchers to directly compare the performance of this compound with cyanine-based dyes, the following standardized experimental protocols for measuring fluorescence quantum yield and photostability are provided.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method for determining fluorescence quantum yield involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. bio-protocol.org [bio-protocol.org]
- 4. sciforum.net [sciforum.net]
- 5. Synthesis and Fluorescent Properties of Aminopyridines and the Application in "Click and Probing" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Probes for the Detection of Monoamine Oxidase Activity in Complex Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of fluorescent probes for measuring monoamine oxidase (MAO) activity in complex biological samples. While this guide was initially intended to focus on the specificity of 6-(Dimethylamino)nicotinaldehyde (6-DMANA), a thorough review of scientific literature and patent databases did not yield specific data on its application as a fluorescent probe for this purpose. However, its structural similarity to known MAO probes suggests a potential application in this area.
Therefore, this guide will present a detailed comparison of well-characterized, state-of-the-art fluorescent probes for MAO-A and MAO-B, while also proposing a hypothetical mechanism and experimental workflow for 6-DMANA based on established principles. This comparative approach will aid researchers in selecting the most suitable probe for their specific experimental needs and provide a framework for the potential evaluation of novel compounds like 6-DMANA.
Introduction to Fluorescent MAO Probes
Monoamine oxidases (MAOs) are a family of enzymes crucial for the metabolism of neurotransmitters and other biogenic amines. Dysregulation of MAO activity is implicated in various neurological disorders, making them a significant target for drug development. Fluorescent probes offer a sensitive and non-invasive method to monitor MAO activity in real-time within complex biological systems, such as cell cultures and tissues.[1] The general mechanism for many of these probes involves an MAO-catalyzed oxidation of an amine group, followed by a β-elimination reaction that releases a fluorescent reporter molecule.[2][3]
Comparative Performance of MAO Fluorescent Probes
While specific experimental data for 6-DMANA is not available, we can compare the performance of several well-documented fluorescent probes for MAO activity. The following table summarizes key performance metrics for selected probes, offering a clear comparison of their capabilities.
| Probe Name | Target MAO Isoform | Detection Limit | Km Value | Emission Wavelength (λem) | Key Features |
| MAO-Red-1 | Preferentially MAO-B | 1.2 µg/mL (for MAO-B)[4] | 270 µM (for MAO-B)[4] | >650 nm (Red)[4] | Red emission minimizes autofluorescence; suitable for in vivo imaging.[4] |
| U1 | MAO-B | Not explicitly stated | Not explicitly stated | Not explicitly stated | Two-photon probe for deep tissue imaging with high resolution.[5][6] |
| HCCP | MAO-A | Not explicitly stated | Not explicitly stated | Not explicitly stated | Mitochondria-targeting for specific intracellular localization.[1] |
| FNJP | MAO-B | Not explicitly stated | 10.8 µM[7] | 610 nm (NIR)[7] | High reactivity and cell permeability; suitable for in vivo imaging in zebrafish.[7] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of fluorescent probes. Below are the experimental protocols for the discussed alternative probes, followed by a proposed protocol for 6-DMANA.
Protocol for MAO-Red-1
This protocol is based on the methodology described for the use of MAO-Red-1 in detecting MAO-B activity.[4]
1. Reagent Preparation:
- Prepare a stock solution of MAO-Red-1 (e.g., 10 mM in DMSO).
- Prepare an enzyme assay buffer (e.g., 100 mM HEPES, pH 7.4, with 5% glycerol).
- Prepare purified MAO-B enzyme solution at a desired concentration (e.g., 10 µg/mL).
2. In Vitro Enzyme Assay:
- In a microplate well, add the enzyme assay buffer.
- Add the MAO-B enzyme solution.
- Add the MAO-Red-1 probe to a final concentration of 10 µM.
- Incubate the mixture at 37°C for 1 hour.
- Measure the fluorescence intensity at an excitation wavelength of ~423 nm and an emission wavelength of >650 nm.
3. Live Cell Imaging:
- Culture cells (e.g., HeLa or HepG2) in a suitable imaging dish.
- Wash the cells with phosphate-buffered saline (PBS).
- Incubate the cells with MAO-Red-1 at a suitable concentration (e.g., 5-10 µM) in cell culture medium for 30 minutes at 37°C.
- Wash the cells again with PBS.
- Image the cells using a fluorescence microscope with appropriate filter sets for red fluorescence.
Protocol for U1 (Two-Photon Probe)
This protocol is a general guideline based on the application of two-photon probes for MAO-B imaging.[8]
1. Reagent Preparation:
- Prepare a stock solution of U1 probe in a suitable solvent (e.g., DMSO).
- Prepare cell culture medium or appropriate buffer for tissue imaging.
2. Live Cell Imaging:
- Culture cells (e.g., SH-SY5Y) on a glass-bottom dish suitable for two-photon microscopy.
- Incubate the cells with the U1 probe at a final concentration of approximately 40 µM for 4 hours.[8]
- For inhibitor studies, pre-incubate cells with an MAO-B inhibitor (e.g., 100 µM pargyline) for 2 hours before adding the U1 probe.[8]
- Image the cells using a two-photon microscope with an appropriate excitation wavelength (e.g., around 800 nm).
Proposed Protocol for this compound (6-DMANA)
This hypothetical protocol is based on the general principles of MAO-activated fluorescent probes.
1. Reagent Preparation:
- Prepare a stock solution of 6-DMANA in DMSO.
- Prepare an enzyme assay buffer (e.g., 100 mM HEPES, pH 7.4).
- Prepare purified MAO-A or MAO-B enzyme solution.
2. In Vitro Enzyme Assay:
- In a microplate well, add the enzyme assay buffer.
- Add the MAO enzyme solution.
- Add the 6-DMANA probe to a final concentration to be determined empirically (e.g., in the range of 1-50 µM).
- Incubate at 37°C for a specified time (e.g., 30-60 minutes).
- Measure the fluorescence at an appropriate excitation and emission wavelength, which would need to be determined experimentally based on the spectral properties of the reaction product.
3. Specificity and Cross-Reactivity Assessment:
- To assess specificity, perform the assay with both MAO-A and MAO-B to determine if the probe is selective for one isoform.
- To evaluate cross-reactivity, incubate the probe with other enzymes that have oxidative activity or with various biological molecules commonly found in complex samples (e.g., glutathione, cysteine, H₂O₂) and measure any change in fluorescence.
Visualizing the Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the proposed signaling pathway for MAO-activated probes and the experimental workflows.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed signaling pathway for MAO-activated fluorescent probes.
Caption: General experimental workflow for assessing probe performance.
Caption: Logical workflow for assessing probe specificity and cross-reactivity.
Conclusion and Future Directions
The assessment of fluorescent probes for MAO activity is critical for advancing our understanding of neurobiology and for the development of novel therapeutics. While this compound remains a molecule of interest due to its structural characteristics, the lack of specific performance data necessitates a reliance on well-validated alternatives such as MAO-Red-1, U1, and HCCP. These probes offer a range of features, from near-infrared emission to two-photon excitation and organelle-specific targeting, that can be leveraged for sophisticated biological investigations.
Future research should focus on the experimental characterization of 6-DMANA to determine its efficacy as a fluorescent probe for MAO. This would involve a systematic evaluation of its specificity for MAO isoforms, its potential for cross-reactivity with other biological molecules, and the optimization of its use in both in vitro and in-cellulo assays. The protocols and comparative data presented in this guide provide a solid foundation for such an investigation and for the broader selection and application of fluorescent probes in the study of monoamine oxidase activity.
References
- 1. Mitochondria targeting fluorescent probe for MAO-A and the application in the development of drug candidate for neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent probes for detecting monoamine oxidase activity and cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent probes for detecting monoamine oxidase activity and cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [scholarbank.nus.edu.sg]
- 7. Monoamine oxidase B activatable red fluorescence probe for bioimaging in cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 6-(Dimethylamino)nicotinaldehyde and Commercially Available Fluorescent Probes for Sensing Microenvironmental Polarity
Guide Published: December 29, 2025
This guide provides a comparative benchmark of 6-(Dimethylamino)nicotinaldehyde against established, commercially available fluorescent probes. The analysis focuses on photophysical properties critical for applications in cellular imaging, biomolecule interaction studies, and drug development, where probes are used to report on local environmental characteristics such as polarity.
Introduction to this compound
This compound is a heterocyclic aromatic compound containing an electron-donating dimethylamino group and an electron-accepting aldehyde group.[1][2][3][4] This "push-pull" electronic structure is a common motif in solvatochromic dyes, which exhibit changes in their absorption and emission spectra in response to the polarity of their environment.[5][6][7] While commercially available as a chemical intermediate, detailed photophysical characterization and performance data as a fluorescent probe are not extensively documented in peer-reviewed literature.[4][8]
Given the limited data, this guide will leverage the known properties of its structural analog, 4-(Dimethylamino)benzaldehyde (DMAB) , as a representative for this class of fluorophore.[9][10][11][12] We will benchmark its expected performance against two widely-used commercial fluorescent probes known for their environmental sensitivity: Prodan and Nile Red .
Selected Commercial Probes for Comparison
-
Prodan (6-propionyl-2-dimethylaminonaphthalene): A classic solvatochromic probe developed by Gregorio Weber.[5][6] It is highly sensitive to solvent polarity and is frequently used to study the properties of lipid membranes and protein binding sites.[5][13][14] Its fluorescence emission shifts significantly, from blue in nonpolar environments to green in polar, aqueous environments.[5][6]
-
Nile Red (9-diethylamino-5H-benzo[a]phenoxazin-5-one): A highly solvatochromic and fluorogenic dye.[7][15] It is virtually non-fluorescent in water but becomes intensely fluorescent in hydrophobic environments, making it an excellent stain for intracellular lipid droplets.[7][16] Its emission color can range from yellow-gold in neutral lipids to deep red in polar lipids.[7]
Quantitative Data Presentation
The following tables summarize the key photophysical properties of the selected fluorescent probes. Data for this compound is inferred from its analogue, 4-(Dimethylamino)benzaldehyde (DMAB).
Table 1: General Properties of Selected Fluorescent Probes
| Property | 4-(Dimethylamino)benzaldehyde (DMAB) | Prodan | Nile Red |
| CAS Number | 100-10-7[9][11][12] | 70504-01-7[6][13] | 7385-67-3 |
| Molecular Formula | C₉H₁₁NO[9][11] | C₁₅H₁₇NO[6][13] | C₂₀H₁₈N₂O₂ |
| Molecular Weight | 149.19 g/mol [9][11] | 227.3 g/mol [6][13] | 318.38 g/mol |
| Primary Application | Synthesis of Dyes, Colorimetric Assays[9][10] | Membrane Probe, Polarity Sensing[5][6][14] | Lipid Droplet Stain, Hydrophobicity Probe[15][16] |
Table 2: Photophysical Properties in Various Solvents
| Solvent | Probe | Absorbance Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_f) |
| Toluene | Prodan | 347[13] | 416[13] | 69 | - |
| Cyclohexane | Prodan | - | 380[6] | - | 0.03[6] |
| Methanol | Prodan | 361[6] | 498[6] | 137 | - |
| Methanol | Nile Red | 552 | 636 | 84 | - |
| Ethanol | Prodan | - | - | - | 0.95[6] |
| Water | Prodan | - | 520[6] | - | - |
| Water | Nile Red | - | Non-fluorescent[16] | - | - |
| Various Solvents | DMAB | Exhibits dual fluorescence | TICT state observed | Yes | Highly solvent-dependent[17] |
Note: The Stokes shift is the difference between the maximum absorption and maximum emission wavelengths. A larger Stokes shift is generally desirable to minimize self-quenching and improve signal-to-noise ratio.[18][19][20][21] Quantum yield (Φ_f) represents the efficiency of the fluorescence process.[22][23]
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of fluorescent probes. Below are standard protocols for key experiments.
1. Measurement of Absorbance and Fluorescence Spectra
-
Objective: To determine the maximum absorption (λ_abs) and emission (λ_em) wavelengths and the Stokes Shift.
-
Materials: Spectrophotometer, Spectrofluorometer, Quartz cuvettes (1 cm path length), Probe stock solution (e.g., 1 mM in DMSO), Solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, ethanol, water).
-
Protocol:
-
Prepare a series of dilute probe solutions (e.g., 1-10 µM) in each solvent.
-
Absorbance: Place the sample in the spectrophotometer and scan a range of wavelengths (e.g., 250-700 nm) to find the absorbance maximum (λ_abs). Use the pure solvent as a blank.
-
Emission: Place the sample in the spectrofluorometer. Set the excitation wavelength to the determined λ_abs.
-
Scan the emission wavelengths over a range red-shifted from the excitation wavelength (e.g., λ_abs + 20 nm to 800 nm) to find the emission maximum (λ_em).
-
Stokes Shift Calculation: Calculate the difference: Stokes Shift = λ_em - λ_abs.
-
2. Determination of Fluorescence Quantum Yield (Φ_f)
-
Objective: To quantify the emission efficiency of the probe relative to a known standard.
-
Materials: Spectrofluorometer, Probe solutions, Quantum yield standard with a known Φ_f in the same solvent (e.g., Rhodamine 6G in ethanol, Φ_f = 0.95).[23]
-
Protocol (Comparative Method):
-
Prepare a series of solutions of both the sample probe and the standard at different, low concentrations (absorbance < 0.1 at the excitation wavelength) in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution and integrate the area under the emission curve to get the total fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where Grad is the gradient of the plot and η is the refractive index of the solvent.
-
3. Photostability Assay
-
Objective: To measure the probe's resistance to photobleaching upon continuous excitation.
-
Materials: Fluorescence microscope with a high-intensity light source (e.g., Mercury lamp or Laser) and a camera, Sample slide with the probe in a relevant medium (e.g., embedded in a polymer film or in cells).
-
Protocol:
-
Prepare the sample slide and locate a region of interest under the microscope.
-
Focus on the sample and adjust the illumination intensity to a constant, high level.
-
Acquire images or measure the fluorescence intensity from the region of interest at regular time intervals (e.g., every 10 seconds) for an extended period (e.g., 5-10 minutes).
-
Plot the normalized fluorescence intensity as a function of time. The rate of decay indicates the susceptibility to photobleaching.
-
Visualizations: Pathways and Workflows
Diagram 1: Principle of Solvatochromism
Caption: Mechanism of solvatochromism for environmentally sensitive fluorescent probes.
Diagram 2: General Experimental Workflow for Probe Comparison
Caption: Standardized workflow for benchmarking the performance of fluorescent probes.
Diagram 3: Application in Visualizing Cellular Lipid Droplets
Caption: Workflow for using a solvatochromic probe to visualize lipid droplets in cells.
References
- 1. scbt.com [scbt.com]
- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 149805-92-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prodan (dye) - Wikipedia [en.wikipedia.org]
- 7. Nile red - Wikipedia [en.wikipedia.org]
- 8. 2-Amino-6-(Dimethylamino)Nicotinaldehyde [myskinrecipes.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. chemimpex.com [chemimpex.com]
- 11. ≥99% (perchloric acid titration), puriss. p.a., reag. Ph. Eur. | Sigma-Aldrich [sigmaaldrich.com]
- 12. 4-(二甲基氨基)苯甲醛 suitable for histochemical demonstration of nitro blue tetrazolium reduction in neutrophils | Sigma-Aldrich [sigmaaldrich.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Prodan as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of nile red as a fluorescent probe for the study of the hydrophobic properties of protein-sodium dodecyl sulfate complexes in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Application of Nile red, a fluorescent hydrophobic probe, for the detection of neutral lipid deposits in tissue sections: comparison with oil red O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ris.utwente.nl [ris.utwente.nl]
- 19. researchgate.net [researchgate.net]
- 20. Enlarging the Stokes Shift by Weakening the π‐Conjugation of Cyanines for High Signal‐to‐Noise Ratiometric Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. researchgate.net [researchgate.net]
- 23. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-(Dimethylamino)nicotinaldehyde: A Guide for Laboratory Professionals
For immediate reference, treat 6-(Dimethylamino)nicotinaldehyde as a hazardous chemical waste. This substance is classified as harmful if swallowed and may cause an allergic skin reaction.[1] Proper disposal is crucial to ensure the safety of laboratory personnel and to protect the environment.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will support a safe laboratory environment and ensure compliance with hazardous waste regulations.
Hazard Profile and Safety Precautions
Before handling, it is imperative to be aware of the hazard classifications for this compound.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity 4, Oral | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Sensitisation 1 | GHS07 | Warning | H317: May cause an allergic skin reaction |
Data sourced from Sigma-Aldrich Safety Information.[1]
Personal Protective Equipment (PPE): When handling this compound for disposal, always wear appropriate PPE, including:
-
Chemical-resistant gloves (inspect before use)[2]
-
Safety goggles or a face shield
-
A laboratory coat
-
For situations with potential for dust or aerosol generation, use a respirator with an appropriate filter.[2]
Step-by-Step Disposal Protocol
The primary recommended disposal method for this compound is through a licensed professional waste disposal service or by incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] Do not dispose of this chemical down the drain or in regular trash.[3][4]
1. Waste Collection and Storage:
-
Container: Place waste this compound in a suitable, clearly labeled, and closed container to await disposal.[2][5] The container must be in good condition, with no leaks or cracks.[5]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3][5] Do not use abbreviations.[3][6] The label should also include the date of waste generation and the principal investigator's name and contact information.[3]
-
Segregation: Store the waste container segregated from incompatible materials.[5]
-
Storage Area: Keep the waste container in a designated, well-ventilated area.
2. Handling Spills:
-
Small Spills: In case of a small spill, avoid generating dust.[2] Carefully sweep up the solid material and place it in a suitable, closed container for disposal.[2]
-
Personal Protection: Ensure adequate ventilation and wear appropriate PPE during cleanup.[2]
-
Reporting: Report all spills to the laboratory supervisor or environmental health and safety (EHS) office.
3. Disposal of Empty Containers:
-
Contaminated Containers: Dispose of containers that have held this compound as unused product.[2]
-
Triple Rinsing: For a container to be considered non-hazardous, it must be triple-rinsed with an appropriate solvent.[5][7] The rinsate from this process must be collected and disposed of as hazardous waste.[5] After triple-rinsing, the container may be disposed of in the regular trash, with the label defaced.[5][7]
4. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup.[3][6]
-
Provide them with a complete list of the chemicals for disposal, including this compound.[3]
-
Follow their specific instructions for packaging and collection.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most comprehensive information.[2][6]
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. capotchem.com [capotchem.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 7. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
